Product packaging for gamma-Heptalactone(Cat. No.:CAS No. 105-21-5)

gamma-Heptalactone

Cat. No.: B089637
CAS No.: 105-21-5
M. Wt: 128.17 g/mol
InChI Key: VLSVVMPLPMNWBH-UHFFFAOYSA-N
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Description

γ -Heptalactone is a volatile flavor compound found in mangoes, strawberries, pineapples as well as in some dairy products. It is used as a flavoring agent in the food and cosmetic industry.>4-Heptanolide, also known as heptan-4-olide, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Thus, 4-heptanolide is considered to be a fatty ester lipid molecule. 4-Heptanolide is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). 4-Heptanolide has been detected in multiple biofluids, such as feces and saliva. Within the cell, 4-heptanolide is primarily located in the cytoplasm. 4-Heptanolide exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, 4-heptanolide can be found in alcoholic beverages, fruits, green vegetables, and tea. This makes 4-heptanolide a potential biomarker for the consumption of these food products. 4-Heptanolide is a potentially toxic compound.>Dihydro-5-propyl-2(3H)-furanone is a lactone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B089637 gamma-Heptalactone CAS No. 105-21-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propyloxolan-2-one
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InChI

InChI=1S/C7H12O2/c1-2-3-6-4-5-7(8)9-6/h6H,2-5H2,1H3
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InChI Key

VLSVVMPLPMNWBH-UHFFFAOYSA-N
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Canonical SMILES

CCCC1CCC(=O)O1
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Molecular Formula

C7H12O2
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DSSTOX Substance ID

DTXSID5047611
Record name gamma-Heptalactone
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Molecular Weight

128.17 g/mol
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Physical Description

Colorless liquid; [Aldrich MSDS], colourless, slightly oily liquid with a coconut, sweet, malty, caramel odour
Record name gamma-Heptalactone
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Solubility

miscible with alcohol and most fixed oils
Record name gamma-Heptalactone
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Density

0.997-1.004 (20°)
Record name gamma-Heptalactone
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CAS No.

105-21-5, 57129-71-2
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Record name .GAMMA.-HEPTALACTONE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Gamma-Heptalactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental methodologies for gamma-heptalactone. The information is intended to support research, development, and application of this compound in various scientific fields.

Chemical Structure and Identification

This compound, systematically known as 5-propyloxolan-2-one, is a cyclic ester, or lactone, characterized by a five-membered ring.[1] The structure consists of a tetrahydrofuran ring with a ketone group at the second position and a propyl group attached to the fifth carbon.[1] This chiral center at the C5 position means that this compound exists as two enantiomers; however, it is most commonly utilized in its racemic form as the odor profiles of the individual enantiomers are similar.[2] It is recognized by the CAS Number 105-21-5.[1][2][3][4]

Below is a diagram illustrating the chemical structure of this compound.

G start Start: 4-Hydroxyheptanoic Acid acid_cat Acid Catalyst Addition (e.g., H₂SO₄) start->acid_cat heating Heating / Reaction acid_cat->heating cyclization Intramolecular Cyclization & Water Elimination heating->cyclization purification Purification (e.g., Distillation) cyclization->purification end_product End Product: This compound purification->end_product G cluster_0 Low Cell Density cluster_1 High Cell Density cell1 Cell cell2 Cell cell1->cell2 Population Growth gH_low γ-Heptalactone label_low Low [γ-Heptalactone] No coordinated response gH_high γ-Heptalactone cell2->gH_high Secretion cell3 Cell cell3->gH_high Secretion cell4 Cell cell4->gH_high Secretion response Threshold Reached: Coordinated Gene Expression Change gH_high->response Signal

References

A Technical Guide to the Natural Sources and Biosynthesis of γ-Heptalactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Heptalactone, a saturated seven-carbon lactone, is a naturally occurring volatile organic compound with a characteristic sweet, fruity, and coconut-like aroma. It is found in a variety of fruits, fermented beverages, and dairy products, contributing to their distinct flavor and fragrance profiles. Beyond its organoleptic properties, γ-heptalactone has been identified as a quorum-sensing molecule in certain fungi, highlighting its potential role in microbial communication and secondary metabolite regulation. This technical guide provides a comprehensive overview of the natural occurrences of γ-heptalactone, detailing its presence in various sources. Furthermore, it elucidates the biosynthetic pathway of this lactone, focusing on the key enzymatic transformations. Detailed experimental protocols for the extraction, identification, and quantification of γ-heptalactone from natural matrices are also presented to facilitate further research and application in the fields of natural product chemistry, biotechnology, and drug development.

Natural Sources of γ-Heptalactone

γ-Heptalactone has been identified as a minor but significant component of the volatile fraction of numerous natural products. Its presence, often in trace amounts, contributes to the complex aroma profiles of fruits, beverages, and dairy items.[1][2]

Fruits and Plants

The lactone is a natural constituent of several fruits, particularly stone fruits, where it imparts creamy and ripe notes.[3] It has also been reported in a variety of other plant materials.

Natural SourcePart of Plant/ProductReported ConcentrationReferences
Peach (Prunus persica)FruitTrace amounts[1][4]
Apricot (Prunus armeniaca)FruitPresent[2][3]
Strawberry (Fragaria ananassa)FruitTrace amounts[1]
Papaya (Carica papaya)FruitPresent[4][5]
Nectarine (Prunus persica var. nucipersica)FruitPresent[2][5]
Mango (Mangifera indica)FruitPresent[4][5]
Passion Fruit (Passiflora edulis)FruitPresent[4]
Jujube (Ziziphus jujuba)Fruit< 0.5%[1]
Bergamot (Citrus bergamia)Essential Oil< 0.5%[1]
Asparagus (Asparagus officinalis)SpearPresent[2][4]
Leek (Allium porrum)BulbPresent[4]
Fermented Beverages and Dairy Products

The fermentation process can lead to the formation of γ-heptalactone, contributing to the flavor complexity of alcoholic beverages. It is also found in various dairy products.

Natural SourceProduct TypeReported ConcentrationReferences
BeerFermented BeveragePresent[1][2]
Black TeaFermented BeveragePresent[1][4]
ButterDairy ProductPresent[2]
MilkDairy ProductPresent[2]
CheeseDairy ProductPresent[2]
Microbial Sources

Certain microorganisms are capable of producing γ-heptalactone. Notably, it has been identified as a quorum-sensing molecule in the fungus Aspergillus nidulans.

Microbial SourceSpeciesRoleReferences
FungusAspergillus nidulansQuorum-sensing molecule
FungusFusarium poaeMetabolite[5]

Biosynthesis of γ-Heptalactone

The biosynthesis of γ-heptalactone in nature is believed to proceed via the hydroxylation of a seven-carbon fatty acid precursor, heptanoic acid. This reaction is catalyzed by specific enzymes, primarily from the cytochrome P450 superfamily or unspecific peroxygenases. The resulting 4-hydroxyheptanoic acid then undergoes spontaneous intramolecular cyclization to form the stable five-membered ring of γ-heptalactone.[6][7][8]

Biosynthetic Pathway

Gamma-Heptalactone Biosynthesis Heptanoic_Acid Heptanoic Acid Enzyme Cytochrome P450 Monooxygenase or Unspecific Peroxygenase Heptanoic_Acid->Enzyme 4_Hydroxyheptanoic_Acid 4-Hydroxyheptanoic Acid Gamma_Heptalactone γ-Heptalactone 4_Hydroxyheptanoic_Acid->Gamma_Heptalactone Spontaneous Lactonization Enzyme->4_Hydroxyheptanoic_Acid Hydroxylation

Caption: Proposed biosynthetic pathway of γ-heptalactone.

Key Enzymatic Step: Hydroxylation

The critical step in the biosynthesis of γ-heptalactone is the regioselective hydroxylation of heptanoic acid at the γ-carbon (C-4) position. This reaction is catalyzed by:

  • Cytochrome P450 Monooxygenases (CYP450s): These heme-containing enzymes are known to be involved in the oxidation of a wide range of substrates, including fatty acids. Specific CYP450s can exhibit high selectivity for the sub-terminal carbons of fatty acid chains.[8]

  • Unspecific Peroxygenases (UPOs): These enzymes can also catalyze the hydroxylation of fatty acids at the C4 and C5 positions, leading to the formation of γ- and δ-lactones, respectively.[6][7]

The hydroxylation reaction introduces a hydroxyl group, transforming the hydrophobic fatty acid into a more polar hydroxy fatty acid.

Spontaneous Lactonization

The resulting 4-hydroxyheptanoic acid is an unstable intermediate. In an aqueous environment, the hydroxyl group at the C-4 position readily attacks the carboxylic acid group, leading to an intramolecular esterification reaction. This cyclization results in the formation of the thermodynamically stable five-membered ring structure of γ-heptalactone and the elimination of a water molecule.

Experimental Protocols

The following sections provide detailed methodologies for the extraction and analysis of γ-heptalactone from natural sources.

Extraction of γ-Heptalactone from Fruit Matrices

This protocol is suitable for the extraction of γ-heptalactone and other volatile compounds from fruits like peaches, apricots, and strawberries.

Method: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Homogenize fresh fruit pulp (e.g., 5 g) with a saturated solution of NaCl (e.g., 2 mL) to inhibit enzymatic activity and increase the release of volatiles into the headspace.

    • Transfer the homogenate to a 20 mL headspace vial and seal with a PTFE/silicone septum.

  • Headspace Extraction:

    • Equilibrate the vial at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) in a water bath or incubator with agitation.

    • Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the hot injector of the gas chromatograph (e.g., at 250°C for 5 minutes).

    • Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms or equivalent).

    • Use a temperature program to achieve optimal separation (e.g., initial temperature of 40°C, ramped to 250°C).

    • Identify γ-heptalactone based on its retention time and mass spectrum by comparison with an authentic standard and a mass spectral library.

    • Quantify the compound using an internal standard method.

HS-SPME-GC-MS_Workflow Sample_Prep Fruit Sample Homogenization (+ NaCl) Headspace_Vial Transfer to Headspace Vial Sample_Prep->Headspace_Vial Equilibration Equilibration and Heating Headspace_Vial->Equilibration SPME Headspace SPME Equilibration->SPME GC_MS GC-MS Analysis SPME->GC_MS Data_Analysis Identification and Quantification GC_MS->Data_Analysis

Caption: Workflow for HS-SPME-GC-MS analysis of γ-heptalactone.

Extraction of γ-Heptalactone from Microbial Cultures

This protocol is designed for the extraction of γ-heptalactone from a liquid microbial fermentation broth.

Method: Liquid-Liquid Solvent Extraction

  • Culture Separation:

    • Centrifuge the microbial culture (e.g., 100 mL) at high speed (e.g., 10,000 x g) for a sufficient time (e.g., 15 minutes) at 4°C to pellet the cells.

    • Carefully decant the supernatant, which contains the extracellular γ-heptalactone.

  • Solvent Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

    • Shake the funnel vigorously for several minutes, periodically venting to release pressure.

    • Allow the layers to separate. The organic layer will contain the extracted γ-heptalactone.

    • Collect the organic layer. Repeat the extraction of the aqueous layer two more times with fresh solvent to ensure complete recovery.

  • Concentration and Analysis:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Filter the dried extract and concentrate it under reduced pressure using a rotary evaporator.

    • Re-dissolve the concentrated extract in a small volume of a suitable solvent (e.g., methanol or hexane) for GC-MS analysis as described in section 3.1.3.

Solvent_Extraction_Workflow Centrifugation Microbial Culture Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Supernatant->Extraction Organic_Phase Collect and Combine Organic Phases Extraction->Organic_Phase Drying Drying over Na2SO4 Organic_Phase->Drying Concentration Concentration under Vacuum Drying->Concentration Analysis GC-MS Analysis Concentration->Analysis

References

An In-depth Technical Guide to γ-Heptalactone (CAS 105-21-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Heptalactone (CAS 105-21-5) is a naturally occurring lactone found in various fruits and fermented products. It is widely recognized for its characteristic sweet, creamy, and coconut-like aroma, leading to its extensive use in the flavor and fragrance industries. Beyond its sensory applications, γ-heptalactone has garnered scientific interest for its biological activity, notably as a quorum-sensing molecule in the fungus Aspergillus nidulans. This technical guide provides a comprehensive review of the literature on γ-heptalactone, detailing its physicochemical properties, synthesis, analytical methods, biological functions, and potential applications in drug discovery and development.

Physicochemical Properties

γ-Heptalactone is a colorless, slightly oily liquid with a distinct aroma profile. Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 105-21-5[1]
Molecular Formula C₇H₁₂O₂[1][2]
Molecular Weight 128.17 g/mol [1][2]
Appearance Colorless, slightly oily liquid[3]
Odor Sweet, creamy, coconut-like, with nutty and caramel undertones[4]
Boiling Point 230-232 °C at 760 mmHg; 61-62 °C at 2 mmHg[3][5]
Density 0.999 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.442[3]
Flash Point >110 °C (>230 °F)[3]
Water Solubility 23 g/L at 20 °C[3]
LogP 1.0[3]
Synonyms 4-Heptanolide, 5-Propyloxolan-2-one, γ-Heptanolactone[1]

Synthesis and Purification

The primary industrial synthesis of γ-heptalactone is achieved through the intramolecular cyclization, or lactonization, of 4-hydroxyheptanoic acid.[5] This reaction is typically catalyzed by a strong acid.

Experimental Protocol: Synthesis via Lactonization of 4-Hydroxyheptanoic Acid

Materials:

  • 4-Hydroxyheptanoic acid

  • Concentrated sulfuric acid (catalyst)

  • Toluene (solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a Dean-Stark apparatus and condenser

  • Separatory funnel

  • Heating mantle

  • Stir bar

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap, condenser, and stir bar, dissolve 4-hydroxyheptanoic acid in toluene.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water and a 5% sodium bicarbonate solution to neutralize the acid catalyst.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the toluene under reduced pressure to yield the crude γ-heptalactone.

Experimental Protocol: Purification by Vacuum Fractional Distillation

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum source (vacuum pump or water aspirator)

  • Heating mantle

  • Stir bar

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all ground glass joints are properly greased to maintain a good vacuum.

  • Place the crude γ-heptalactone and a stir bar into the round-bottom flask.

  • Begin stirring and apply a vacuum to the system.

  • Gradually heat the flask using a heating mantle.

  • Collect the fraction that distills at 61-62 °C under a pressure of 2 mmHg.[3]

  • Once the distillation is complete, remove the heat source and allow the apparatus to cool before releasing the vacuum.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of γ-heptalactone.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer

  • Capillary column (e.g., DB-35MS, 60 m x 0.25 mm x 0.25 µm)[6]

GC Conditions:

  • Injector Temperature: 260 °C[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[6]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 min[6]

    • Ramp 1: 8 °C/min to 240 °C[6]

    • Ramp 2: 10 °C/min to 260 °C, hold for 8 min[6]

  • Injection Mode: Pulsed splitless[6]

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV[6]

  • Ion Source Temperature: 230 °C[6]

  • Transfer Line Temperature: 260 °C[6]

  • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of γ-heptalactone.[6]

Biological Activity: Quorum Sensing in Aspergillus nidulans

γ-Heptalactone has been identified as an endogenously produced quorum-sensing molecule in the filamentous fungus Aspergillus nidulans.[7] Quorum sensing is a cell-to-cell communication mechanism that allows microorganisms to coordinate their gene expression and behavior in a population-density-dependent manner.

Experimental Protocol: Aspergillus nidulans Quorum Sensing Bioassay

This bioassay is designed to assess the effect of γ-heptalactone on the growth and secondary metabolite production of A. nidulans.

Materials:

  • Aspergillus nidulans culture

  • Liquid fermentation medium

  • γ-Heptalactone

  • Sterile shake flasks

  • Incubator shaker

  • Spectrophotometer

  • Reagents for quantifying secondary metabolites (e.g., penicillin)

Procedure:

  • Prepare a low-density spore suspension of A. nidulans.

  • Inoculate sterile shake flasks containing liquid fermentation medium with the spore suspension.

  • To the experimental flasks, add γ-heptalactone to achieve the desired final concentration. Control flasks will not receive γ-heptalactone.

  • Incubate the flasks in a shaker at the optimal temperature and agitation speed for A. nidulans growth.

  • At regular time intervals, withdraw samples from both control and experimental flasks.

  • Measure the fungal biomass (e.g., by dry weight determination or optical density) to assess growth.

  • Quantify the production of a specific secondary metabolite (e.g., penicillin) using appropriate analytical techniques (e.g., HPLC).

  • Compare the growth curves and secondary metabolite production profiles between the γ-heptalactone-treated and control cultures.

Studies have shown that the addition of γ-heptalactone to low-density cultures of A. nidulans can abolish the lag phase of growth and lead to a significant increase in the production of the antibiotic penicillin.[7]

Signaling Pathway

While the complete signaling pathway is still under investigation, it is known that γ-heptalactone influences the expression of several key regulatory genes in fungi. In a related fungus, Monascus purpureus, the addition of γ-heptalactone led to the upregulation of genes such as laeA, brlA, and wetA, which are known to be involved in the regulation of secondary metabolism and morphological development.[8]

The proposed, though not fully elucidated, signaling pathway can be visualized as follows:

G cluster_extracellular Extracellular cluster_cell Fungal Cell gamma_Heptalactone γ-Heptalactone Receptor Putative Receptor gamma_Heptalactone->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Transcription_Factors Transcription Factors (e.g., LaeA, BrlA, WetA) Signaling_Cascade->Transcription_Factors Activates Target_Genes Target Genes (e.g., Penicillin Biosynthesis Genes) Transcription_Factors->Target_Genes Upregulates Physiological_Response Physiological Response (Increased Penicillin Production, Altered Morphology) Target_Genes->Physiological_Response Leads to

Caption: Proposed signaling pathway of γ-heptalactone in fungi.

Applications in Drug Discovery and Development

The chiral nature of γ-heptalactone makes it a valuable chiral synthon, or building block, for the synthesis of more complex molecules with specific stereochemistry, which is often crucial for pharmacological activity.

Chiral Synthon in Pharmaceutical Synthesis

Enantiomerically pure lactones are versatile intermediates in the synthesis of a variety of biologically active compounds. While specific examples of marketed drugs directly synthesized from γ-heptalactone are not prominently documented in publicly available literature, the general utility of chiral γ-lactones in the synthesis of complex natural products and pharmaceutical agents is well-established. For instance, related chiral lactones have been used in the synthesis of anti-cancer agents, antibiotics, and cardiovascular drugs. The propyl side chain of γ-heptalactone offers a point for further chemical modification, allowing for the construction of diverse molecular architectures.

The workflow for utilizing γ-heptalactone as a chiral synthon can be depicted as follows:

G Chiral_g_Heptalactone Chiral γ-Heptalactone Ring_Opening Lactone Ring Opening Chiral_g_Heptalactone->Ring_Opening Functional_Group_Modification Functional Group Modification Ring_Opening->Functional_Group_Modification Coupling_Reactions Coupling Reactions Functional_Group_Modification->Coupling_Reactions Complex_Molecule Complex Chiral Molecule (e.g., Drug Candidate) Coupling_Reactions->Complex_Molecule

Caption: General workflow for the use of chiral γ-heptalactone in synthesis.

Conclusion

γ-Heptalactone is a multifaceted molecule with significant applications in the flavor and fragrance industries and emerging potential in the field of microbiology and drug discovery. Its well-defined physicochemical properties and established synthesis routes make it a readily accessible compound for research. The discovery of its role as a quorum-sensing molecule in Aspergillus nidulans opens up new avenues for investigating microbial communication and developing novel strategies for controlling fungal growth and secondary metabolite production. Furthermore, its chiral nature positions it as a valuable intermediate for the asymmetric synthesis of complex, biologically active molecules, warranting further exploration by drug development professionals. This technical guide provides a solid foundation of the current knowledge on γ-heptalactone, highlighting areas for future research and development.

References

The Discovery and Enduring Significance of Gamma-Lactones in Food Science: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gamma-lactones, a class of cyclic esters, are pivotal to the characteristic flavors and aromas of a vast array of food products, from succulent fruits to rich dairy products. Their discovery and the subsequent elucidation of their biosynthesis and sensory properties represent a significant chapter in the history of food science. This technical guide provides a comprehensive overview of the journey of gamma-lactones, from their initial identification to their current applications, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

A Historical Perspective: Unraveling the Essence of Food Flavor

The story of gamma-lactones is intrinsically linked to the evolution of analytical chemistry. Early flavor research in the mid-20th century was revolutionized by the advent of gas chromatography (GC).[1][2] Scientists at institutions like the USDA's Western Regional Research Center were at the forefront, developing instruments and methods to decode the complex chemical makeup of food aromas.[3] Keene P. Dimick was a notable pioneer in this field, utilizing these new technologies to investigate the volatile components of fruits.[3] While a definitive "first" discovery of a gamma-lactone in a specific food is not clearly documented in a single seminal publication, the collective work of flavor chemists during this era led to the gradual identification of these compounds in a variety of foods. The development of gas chromatography-mass spectrometry (GC-MS) was a critical step, allowing for the definitive identification of these compounds.[1]

The Sensory Significance of Gamma-Lactones

Gamma-lactones are potent aroma compounds, often exhibiting low sensory perception thresholds, meaning they can be detected by the human nose at very low concentrations. Their characteristic aromas are often described as fruity, creamy, and sweet. The sensory profile of a gamma-lactone is largely determined by the length of its alkyl side chain.

Table 1: Sensory Profile and Perception Thresholds of Key Gamma-Lactones in Food
Gamma-LactoneCommon Aroma DescriptorsSensory Perception Threshold (in water)References
γ-Decalactone Peach, apricot, creamy11 µg/L[4]
γ-Nonalactone Coconut, creamy, fatty-[5]
γ-Undecalactone Peach, fatty, fruity-[6]
γ-Dodecalactone Fruity, waxy, peach-like-[7]
γ-Octalactone Coconut, hay, sweet-[5]
γ-Hexalactone Coumarin-like, herbaceous, sweet-[8]

Note: Sensory thresholds can vary depending on the food matrix.

Quantitative Occurrence of Gamma-Lactones in Foodstuffs

The concentration of gamma-lactones varies significantly across different food products, contributing to their unique flavor profiles. Fruits, particularly stone fruits, and dairy products are notable for their rich gamma-lactone content.

Table 2: Concentration of Selected Gamma-Lactones in Various Food Products
Food ProductGamma-LactoneConcentration Range (µg/kg)References
Apricot γ-Decalactone1,100 - 4,900[9]
Peach γ-Decalactone1,500 - 6,500[10]
Butter γ-Dodecalactone1,800 - 3,500[11]
Butter (heated) Total Lactones57,900 - 67,900 (as µg/g oil)[11][12]
Fermented Butter (heated) Total Lactones61,900 - 83,900 (as µg/g oil)[11][12]
Cheddar Cheese γ-OctalactoneTrace - 500[13]
Cheddar Cheese γ-DecalactoneTrace - 1,200[13]
Cheddar Cheese γ-Dodecalactone100 - 2,500[13]

Biosynthesis of Gamma-Lactones

The primary route for the biosynthesis of gamma-lactones in both plants and microorganisms is through the metabolism of fatty acids. This process involves a series of enzymatic reactions, primarily occurring through the β-oxidation pathway.

The β-Oxidation Pathway to Gamma-Lactones

The biosynthesis begins with a hydroxy fatty acid, which undergoes cycles of β-oxidation. Each cycle shortens the fatty acid chain by two carbon atoms. The key enzymes involved in this pathway are acyl-CoA oxidase, a multifunctional enzyme with hydratase and dehydrogenase activities, and thiolase.[14] The process continues until a 4-hydroxy fatty acid intermediate is formed. This intermediate then undergoes spontaneous intramolecular cyclization (lactonization), particularly under acidic conditions, to form the stable five-membered ring of a gamma-lactone.

G Figure 1: Generalized Biosynthetic Pathway of Gamma-Lactones via β-Oxidation FA Hydroxy Fatty Acid AcylCoA Acyl-CoA Derivative FA->AcylCoA Activation BetaOx β-Oxidation Cycles (Acyl-CoA Oxidase, Hydratase/Dehydrogenase, Thiolase) AcylCoA->BetaOx HydroxyAcid 4-Hydroxy Fatty Acid BetaOx->HydroxyAcid Chain Shortening Lactone γ-Lactone HydroxyAcid->Lactone Lactonization (spontaneous, acidic pH)

Figure 1: Generalized Biosynthetic Pathway of Gamma-Lactones via β-Oxidation

Experimental Protocols for the Analysis of Gamma-Lactones

The accurate identification and quantification of gamma-lactones in complex food matrices require robust experimental protocols. Gas chromatography-mass spectrometry (GC-MS) is the most widely used analytical technique.

Sample Preparation and Extraction

The choice of extraction method is critical and depends on the food matrix.

Protocol 1: Solvent Extraction for Dairy Products (e.g., Butter, Cheese)

  • Sample Homogenization: A representative sample of the dairy product is homogenized.

  • Solvent Addition: An organic solvent such as methanol is added to the homogenized sample. A sample-to-solvent ratio of 1:3 (w/v) is often effective.[15]

  • Extraction: The mixture is vigorously agitated and then centrifuged to separate the solvent layer containing the extracted lipids and lactones.

  • Low-Temperature Precipitation: The solvent extract is cooled to a low temperature (e.g., -20°C) to precipitate the majority of triacylglycerols, leaving the more polar lactones in the supernatant.[16]

  • Concentration: The supernatant is carefully concentrated under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Fruit Purées

  • Sample Preparation: A known amount of the fruit purée is placed in a headspace vial. An internal standard may be added for quantitative analysis.

  • Incubation: The vial is sealed and incubated at a controlled temperature (e.g., 40-60°C) for a specific time to allow the volatile compounds to partition into the headspace.[17][18]

  • Extraction: An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace of the sample for a defined period to adsorb the volatile analytes.[18]

  • Desorption: The fiber is then retracted and immediately inserted into the heated injection port of the GC-MS, where the adsorbed compounds are thermally desorbed onto the analytical column.

G Figure 2: Experimental Workflow for Gamma-Lactone Analysis Sample Food Sample (e.g., Fruit, Dairy) Extraction Extraction Sample->Extraction SolventExt Solvent Extraction Extraction->SolventExt for Dairy SPME HS-SPME Extraction->SPME for Fruits Derivatization Derivatization (Optional) SolventExt->Derivatization GCMS GC-MS Analysis SPME->GCMS Derivatization->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data

Figure 2: Experimental Workflow for Gamma-Lactone Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Chromatographic Separation: The extracted and concentrated sample is injected into a GC equipped with a capillary column suitable for flavor analysis (e.g., a DB-WAX or HP-5ms column). A temperature gradient program is used to separate the individual volatile compounds based on their boiling points and polarity.

  • Mass Spectrometric Detection: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries.

  • Quantification: For quantitative analysis, an internal standard is used, and calibration curves are generated using authentic standards of the target gamma-lactones.

Derivatization (Optional)

For certain applications, derivatization of lactones can improve their chromatographic properties and detection sensitivity.[19][20][21] Silylation is a common derivatization technique where active hydrogens are replaced with a trimethylsilyl (TMS) group, increasing the volatility and thermal stability of the analyte.[20]

Conclusion and Future Outlook

The discovery and study of gamma-lactones have been instrumental in advancing our understanding of food flavor. From their initial detection enabled by the development of gas chromatography to the detailed elucidation of their biosynthetic pathways, research in this area continues to evolve. Future research will likely focus on metabolic engineering of microorganisms for the enhanced production of "natural" gamma-lactones to meet the growing consumer demand for clean-label ingredients. Furthermore, advanced analytical techniques will continue to uncover the subtle nuances of flavor perception and the complex interplay of gamma-lactones with other volatile compounds in creating the rich sensory experiences of the foods we enjoy.

References

The Solubility and Stability of gamma-Heptalactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of gamma-heptalactone, a key aroma compound found in various fruits and widely used in the food, fragrance, and pharmaceutical industries. Understanding its physicochemical properties is crucial for formulation development, ensuring product efficacy, and maintaining shelf-life. While extensive quantitative data for this compound is not always publicly available, this guide consolidates existing information and provides detailed experimental protocols for its determination.

Solubility Profile of this compound

This compound is a colorless, oily liquid with a characteristic sweet, creamy, and coconut-like aroma. Its solubility is a critical factor in its application, influencing its behavior in various formulation matrices.[1][2]

Qualitative and Quantitative Solubility Data

This compound is generally characterized as being miscible with alcohol and most fixed oils, while being only slightly soluble in water.[1][3] A summary of its known solubility is presented in Table 1. The lack of extensive public quantitative data in common pharmaceutical solvents highlights a key area for experimental investigation by formulation scientists.

Table 1: Solubility of this compound in Various Solvents

SolventClassificationQuantitative Value (at 20°C)
WaterSlightly Soluble23 g/L[2]
Alcohol (Ethanol)Miscible/SolubleData not publicly available
Fixed OilsMiscibleData not publicly available
Propylene Glycol-Data not publicly available
Triacetin-Data not publicly available

Stability of this compound

The stability of this compound is a critical consideration for its use in various applications, particularly in products with a long shelf-life. The primary degradation pathway for lactones is hydrolysis of the ester ring, which is influenced by pH, temperature, and the presence of enzymes.[2] Generally, this compound is considered to have good stability during processing and storage.[1] Some sources indicate a shelf life of two to three years when stored in a sealed container in a cool, dry place.[4]

Factors Affecting Stability

The stability of this compound is influenced by several factors, with pH and temperature being the most critical.

  • pH: The lactone ring of this compound is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases. In strongly acidic or alkaline environments, the ring can open to form 4-hydroxyheptanoic acid.[2]

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other potential degradation reactions.

  • Light: While specific photostability data for this compound is limited, compounds with chromophores can be susceptible to photodegradation. The ICH Q1B guideline provides a framework for assessing the photostability of drug substances and products.

  • Polymerization: Some lactones have a tendency to polymerize over time, which can lead to an increase in viscosity.

The interplay of these factors is crucial in determining the overall stability of this compound in a given formulation.

Factors Affecting this compound Stability gHeptalactone This compound (Stable Lactone Form) hydrolysis Ring-Opening (Hydrolysis) gHeptalactone->hydrolysis Degradation Pathway hydroxyAcid 4-Hydroxyheptanoic Acid (Degradation Product) hydrolysis->hydroxyAcid factors Environmental Factors pH pH (Acidic or Alkaline) temp Temperature light Light Exposure oxygen Oxidizing Agents pH->hydrolysis catalyzes temp->hydrolysis accelerates light->hydrolysis can induce oxygen->hydrolysis can induce

Caption: Logical diagram of factors influencing the stability of this compound.

Experimental Protocols

For researchers and drug development professionals, determining the precise solubility and stability of this compound in their specific formulations is often necessary. The following sections provide detailed methodologies for key experiments.

Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, propylene glycol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Pipettes and syringes

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

  • Preparation: Add an excess amount of this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.

  • Solvent Addition: Add a known volume of the solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24-72 hours) to allow it to reach equilibrium. The equilibration time should be established by sampling at various time points until the concentration of this compound in the solution remains constant.

  • Sampling: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV or GC-FID). Analyze the sample to determine the concentration of this compound.

  • Calculation: The solubility is calculated from the measured concentration, taking into account any dilution factors.

Stability Assessment: Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify the likely degradation products and to establish the intrinsic stability of a molecule. This information is crucial for developing stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

3.2.1. Hydrolytic Stability

  • Acidic Conditions: Dissolve this compound in a solution of 0.1 M HCl. Store the solution at a controlled temperature (e.g., 60°C).

  • Neutral Conditions: Dissolve this compound in purified water. Store the solution at a controlled temperature (e.g., 60°C).

  • Alkaline Conditions: Dissolve this compound in a solution of 0.1 M NaOH. Store the solution at room temperature or a slightly elevated temperature.

3.2.2. Oxidative Stability

  • Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Store the solution at room temperature, protected from light.

3.2.3. Photostability

  • Expose a solution of this compound to a light source according to ICH Q1B guidelines. This typically involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps. A control sample should be wrapped in aluminum foil to protect it from light.

3.2.4. Thermal Stability

  • Expose a solid or liquid sample of this compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

Sample Analysis for all Forced Degradation Studies:

At specified time points, withdraw samples from each stress condition. Analyze the samples using a suitable stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector or LC-MS, to separate and quantify the remaining this compound and any degradation products formed.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Typical Starting HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B). A common starting point is a gradient from a high percentage of A to a high percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where this compound has absorbance (e.g., around 210 nm). A PDA detector is highly recommended to assess peak purity.

  • Column Temperature: 30°C

  • Injection Volume: 10-20 µL

Method Development and Validation:

The method should be optimized by adjusting the mobile phase composition, gradient, and other parameters to achieve adequate separation of all peaks. The method must then be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are essential for demonstrating the specificity of the method.

Conclusion

This compound is a valuable compound with a generally stable profile and well-defined solubility characteristics in polar and non-polar solvents. For applications in pharmaceuticals and other regulated industries, a thorough understanding and experimental determination of its solubility and stability in specific formulations are paramount. The experimental protocols outlined in this guide provide a robust framework for researchers to generate the necessary data to ensure product quality, efficacy, and regulatory compliance. Further research to quantify the solubility of this compound in a wider range of pharmaceutically relevant solvents and to determine its degradation kinetics under various conditions would be of significant value to the scientific and industrial communities.

References

An In-depth Technical Guide on the Toxicological and Safety Evaluation of gamma-Heptalactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-Heptalactone (γ-heptalactone), a colorless liquid with a characteristic fruity, coconut-like aroma, is a widely used flavoring agent and fragrance ingredient.[1][2] It is found naturally in a variety of fruits, dairy products, and beverages, including apricots, peaches, cheese, and tea.[3] Its "Generally Recognized as Safe" (GRAS) status by the Flavor and Extract Manufacturers Association (FEMA) underscores its established use in the food industry.[4][5] This technical guide provides a comprehensive overview of the toxicological and safety evaluation of this compound, detailing its toxicokinetic profile, and findings from acute, subchronic, developmental, and genotoxicity studies. The information herein is intended to support researchers, scientists, and drug development professionals in understanding the safety profile of this compound.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific ADME data for this compound are limited. However, based on its chemical structure as a simple lactone, a metabolic pathway can be inferred from its close structural analog, gamma-butyrolactone (GBL). It is anticipated that this compound is rapidly hydrolyzed in the body by lactonases, which are present in the blood and liver, to its corresponding open-chain hydroxy acid, 4-hydroxyheptanoic acid. This acid is then expected to undergo β-oxidation, a common metabolic pathway for fatty acids, ultimately being broken down into smaller molecules that enter the citric acid cycle and are further metabolized to carbon dioxide and water.

Proposed Metabolic Pathway

The proposed metabolic pathway for this compound involves two main steps: hydrolysis and β-oxidation.

Metabolic Pathway of this compound Proposed Metabolic Pathway of this compound gamma_heptalactone This compound hydrolysis Hydrolysis (Lactonases in blood and liver) gamma_heptalactone->hydrolysis hydroxy_acid 4-Hydroxyheptanoic Acid hydrolysis->hydroxy_acid beta_oxidation β-Oxidation hydroxy_acid->beta_oxidation tca_cycle Citric Acid Cycle (Metabolized to CO2 and H2O) beta_oxidation->tca_cycle

Proposed metabolic pathway of this compound.

Toxicological Profile

The toxicological profile of this compound has been primarily established through read-across from structurally similar compounds, a scientifically accepted practice in toxicology for data-poor substances.

Acute Toxicity

This compound exhibits a low order of acute toxicity.

Study Species Route Endpoint Value Reference
Acute ToxicityRatOralLD50> 5000 mg/kg[6][7]
Acute ToxicityRabbitDermalLD50> 5000 mg/kg[6][7]
Repeated Dose Toxicity

A 28-day repeated dose oral toxicity study on a read-across material, gamma-caprolactone, was used to assess the subchronic toxicity of this compound.

Study Species Route Duration NOAEL Reference
Subchronic Toxicity (OECD 407)RatOral (Gavage)28 days1000 mg/kg/day[8]
Genotoxicity

Based on read-across data, this compound is not considered to be genotoxic.[8]

Test System Read-across Analog Result Reference
Bacterial Reverse Mutation Assay (Ames Test, OECD 471)S. typhimuriumgamma-OctalactoneNegative[8]
In Vivo Micronucleus Test (OECD 474)Mousegamma-NonalactoneNegative[8]
Developmental and Reproductive Toxicity

Developmental toxicity was assessed using data from a read-across analog, gamma-caprolactone. There is insufficient data on reproductive toxicity for this compound or its analogs; however, the risk is considered low based on the Threshold of Toxicological Concern (TTC).[8]

Study Species Route NOAEL (Developmental) Reproductive Toxicity Reference
Developmental Toxicity (OECD 414)RatOral (Gavage)1000 mg/kg/dayInsufficient data; exposure is below the TTC.[8]
Skin Sensitization and Phototoxicity

This compound is not considered a skin sensitizer, based on read-across data from 4-hydroxybutanoic acid lactone.[8] It is also not expected to be phototoxic or photoallergenic, as its UV/Vis absorption spectrum shows no significant absorbance in the range of 290-700 nm.[8]

Experimental Protocols

The following sections detail the methodologies for the key toxicological studies cited in this guide.

Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance over 28 days.

OECD 407 Experimental Workflow Experimental Workflow for OECD 407 Study start Animal Acclimatization (e.g., Rats, 5 days) grouping Group Assignment (e.g., 3 dose groups + 1 control, 5 males & 5 females/group) start->grouping dosing Daily Dosing for 28 Days (Oral gavage) grouping->dosing observations Clinical Observations (Daily) dosing->observations measurements Body Weight and Food Consumption (Weekly) dosing->measurements hematology Hematology and Clinical Biochemistry (End of study) dosing->hematology necropsy Gross Necropsy and Histopathology (End of study) hematology->necropsy end Data Analysis and NOAEL Determination necropsy->end

Workflow for a repeated dose 28-day oral toxicity study.
Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to provide information on the effects of prenatal exposure to a substance on the pregnant animal and the developing organism.

OECD 414 Experimental Workflow Experimental Workflow for OECD 414 Study start Mating and Confirmation of Pregnancy (e.g., Rats) grouping Group Assignment (e.g., 3 dose groups + 1 control, ~20 pregnant females/group) start->grouping dosing Daily Dosing During Gestation (Implantation to day before C-section) grouping->dosing observations Maternal Clinical Observations (Daily) dosing->observations c_section Caesarean Section (Day before expected delivery) dosing->c_section uterine_exam Examination of Uterine Contents c_section->uterine_exam fetal_exam Fetal Examinations (External, visceral, and skeletal) uterine_exam->fetal_exam end Data Analysis and NOAEL Determination fetal_exam->end

Workflow for a prenatal developmental toxicity study.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test is used to identify substances that cause cytogenetic damage, resulting in the formation of micronuclei in erythrocytes.

OECD 474 Experimental Workflow Experimental Workflow for OECD 474 Study start Animal Selection and Grouping (e.g., Mice, 5/sex/group) dosing Test Substance Administration (e.g., Oral gavage, 1 or 2 doses) start->dosing sampling Bone Marrow or Peripheral Blood Collection (e.g., 24 and 48 hours post-dosing) dosing->sampling slide_prep Slide Preparation and Staining sampling->slide_prep analysis Microscopic Analysis for Micronuclei (in polychromatic erythrocytes) slide_prep->analysis end Data Analysis and Conclusion on Genotoxicity analysis->end

Workflow for an in vivo micronucleus test.

Safety Assessment and Conclusion

The comprehensive safety assessment of this compound, supported by data from read-across analogs, indicates a low level of toxicity. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[9][10] Similarly, the Research Institute for Fragrance Materials (RIFM) has assessed this compound and concluded that it does not present a safety concern under the current declared levels of use.[3][8]

The overall safety evaluation process for a fragrance and flavor ingredient like this compound follows a logical progression:

Safety Assessment Workflow General Safety Assessment Workflow for this compound start Compound Identification and Characterization lit_review Literature Review and Data Gap Analysis start->lit_review read_across Read-Across to Structurally Similar Compounds lit_review->read_across tox_testing Toxicological Testing (if required) lit_review->tox_testing exposure_assess Exposure Assessment read_across->exposure_assess tox_testing->exposure_assess risk_char Risk Characterization (Margin of Exposure/Safety Calculation) exposure_assess->risk_char reg_submission Regulatory Submission and Review (e.g., FEMA, JECFA) risk_char->reg_submission conclusion Safety Conclusion reg_submission->conclusion

A generalized workflow for safety assessment.

References

An In-depth Technical Guide to the Stereoisomers of Gamma-Heptalactone and their Olfactory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-heptalactone, a key aroma compound found in numerous fruits and fermented products, possesses a chiral center leading to the existence of two stereoisomers: (R)-gamma-heptalactone and (S)-gamma-heptalactone. While the racemic mixture is widely characterized by a sweet, creamy, and coconut-like aroma, the distinct olfactory properties of the individual enantiomers are more nuanced and have been a subject of interest in flavor and fragrance research. This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their olfactory characteristics, methods for their synthesis and chiral separation, and the underlying principles of their perception through olfactory signaling pathways. All quantitative data are presented in structured tables, and key experimental methodologies are described to facilitate replication and further investigation.

Introduction

This compound (C₇H₁₂O₂) is a five-membered ring lactone that contributes significantly to the sensory profile of a wide variety of foods and beverages, including peaches, apricots, and beer.[1] Its characteristic sweet and creamy aroma has led to its extensive use in the flavor and fragrance industry.[2][3] The presence of a stereocenter at the C4 position gives rise to two enantiomers, (R)- and (S)-gamma-heptalactone. It is well-established in olfactory science that stereoisomerism can have a profound impact on odor perception, with different enantiomers of a chiral molecule often exhibiting distinct smells or varying intensities. This guide delves into the specific attributes of the this compound stereoisomers, providing a technical resource for researchers in relevant fields.

Olfactory Properties of this compound Stereoisomers

The olfactory perception of this compound is closely tied to its stereochemistry. While some sources suggest that the odors of the two enantiomers are similar, subtle and important distinctions have been noted.[4]

The racemic mixture of this compound is consistently described as having a sweet, creamy, and coconut-like aroma with additional notes of nut, caramel, and hay.[2][5]

The (S)-gamma-heptalactone enantiomer is often characterized by a more gourmand, milky, and powdery scent profile.

A distinct and detailed odor description for (R)-gamma-heptalactone is not consistently reported in the literature, with some suggesting its aroma is very similar to the (S)-enantiomer.[4] However, in the broader context of chiral lactones, the (R)-enantiomers of similar compounds, such as gamma-hexalactone, have been described as having greener and more woody notes compared to their (S)-counterparts.[6]

Quantitative Olfactory Data
Lactone Enantiomer Odor Detection Threshold (µg/L in red wine)
γ-Octalactone (R) 238
(S) 135
γ-Nonalactone (R) 285
(S) 91
γ-Decalactone (R) 34
(S) 47
γ-Dodecalactone (R) 8
(S) 39

Table 1. Odor detection thresholds of selected gamma-lactone enantiomers in red wine. Data from Cooke et al., 2009.[4][5][7]

Synthesis and Chiral Separation

The study of the distinct properties of this compound stereoisomers necessitates their preparation in enantiomerically pure forms. This is typically achieved through the synthesis of the racemic mixture followed by chiral separation.

Synthesis of Racemic this compound

Two primary synthetic routes for racemic this compound are commonly cited:

  • Reaction of Acrylic Acid with Butanol: This method involves the reaction of acrylic acid and butanol in the presence of an alkaline sulfate or phosphate catalyst.[4]

  • Intramolecular Esterification of 4-Hydroxyheptanoic Acid: This is a widely used method for lactone synthesis. 4-Hydroxyheptanoic acid undergoes intramolecular cyclization, catalyzed by a strong acid such as concentrated sulfuric acid, to yield this compound.[4][7]

Experimental Protocol: Intramolecular Esterification of 4-Hydroxyheptanoic Acid (General Procedure)

  • Step 1: Preparation of 4-Hydroxyheptanoic Acid: This precursor can be synthesized via the reduction of a 4-ketoheptanoic acid derivative.

  • Step 2: Lactonization: The 4-hydroxyheptanoic acid is dissolved in a suitable organic solvent (e.g., toluene). A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) is added.

  • Step 3: Reaction: The mixture is heated under reflux with continuous removal of water, typically using a Dean-Stark apparatus, to drive the equilibrium towards the lactone product.

  • Step 4: Work-up and Purification: After the reaction is complete, the mixture is cooled, washed with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, and then with brine. The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation.

Chiral Separation of this compound Enantiomers

The resolution of the racemic mixture into its individual enantiomers is most effectively achieved using chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chiral HPLC Separation (General Procedure)

  • Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents is a critical parameter that needs to be optimized to achieve baseline separation.

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

  • Detection: A UV detector is commonly used, typically at a wavelength where the lactone shows some absorbance (e.g., around 210-220 nm), or a refractive index detector.

  • Optimization: The separation is optimized by systematically varying the composition of the mobile phase and the flow rate to maximize the resolution between the two enantiomer peaks.

Olfactory Signaling Pathway

The perception of odorants like this compound begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.

Olfactory_Signaling_Pathway Odorant γ-Heptalactone OR Olfactory Receptor (OR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Depolarization Neuron Depolarization CNG_channel->Depolarization Ions Na⁺, Ca²⁺ Ions->CNG_channel Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: A simplified diagram of the canonical olfactory signal transduction pathway initiated by the binding of an odorant molecule.

The process can be summarized as follows:

  • Binding: The this compound enantiomer binds to a specific olfactory receptor. The stereochemical differences between the (R) and (S) forms can lead to different binding affinities and activation of different sets of ORs, which is the basis for their potentially distinct odors.

  • G-protein Activation: Upon odorant binding, the OR undergoes a conformational change, activating a heterotrimeric G-protein (specifically, Gαolf).

  • Second Messenger Production: The activated Gαolf subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP acts as a second messenger, binding to and opening cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization and Action Potential: The opening of CNG channels allows an influx of cations (Na⁺ and Ca²⁺), leading to the depolarization of the olfactory sensory neuron. If the depolarization reaches a certain threshold, it triggers an action potential that travels along the axon to the olfactory bulb in the brain, where the signal is further processed.

Experimental Workflows

The comprehensive analysis of this compound stereoisomers involves a multi-step workflow, from synthesis to sensory evaluation.

Experimental_Workflow cluster_sensory Synthesis Synthesis of Racemic γ-Heptalactone Separation Chiral HPLC Separation Synthesis->Separation R_enantiomer (R)-γ-Heptalactone Separation->R_enantiomer S_enantiomer (S)-γ-Heptalactone Separation->S_enantiomer Analysis Purity & Structural Analysis (GC-MS, NMR) R_enantiomer->Analysis S_enantiomer->Analysis Sensory_Eval Sensory Evaluation (Odor Threshold, Descriptive Analysis) Analysis->Sensory_Eval

References

Unveiling the Biological Significance of γ-Heptalactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Heptalactone, a naturally occurring lactone found in a variety of fruits and fermented products, is gaining increasing attention within the scientific community for its diverse biological activities. While traditionally utilized as a flavor and fragrance agent, recent studies have illuminated its role as a signaling molecule in microbial communication and its potential to modulate secondary metabolite production in fungi. This technical guide provides an in-depth analysis of the current understanding of γ-heptalactone's biological functions, presenting key quantitative data, detailed experimental protocols, and visualizations of its known mechanisms of action. This document aims to serve as a comprehensive resource for researchers and professionals in drug development and related fields, fostering further investigation into the therapeutic and biotechnological applications of this versatile molecule.

Introduction

γ-Heptalactone (5-propyldihydrofuran-2(3H)-one) is a seven-carbon lactone recognized for its characteristic sweet, creamy, and coconut-like aroma. Its presence has been identified in a range of natural sources, including apricots, peaches, nectarines, and various dairy products.[1] Beyond its sensory properties, γ-heptalactone participates in complex biological processes, most notably as a quorum-sensing molecule in the filamentous fungus Aspergillus nidulans.[1] This discovery has opened new avenues for research into its broader physiological roles and potential applications in microbiology, biotechnology, and pharmacology. This guide will synthesize the existing scientific literature on the biological activity and function of γ-heptalactone, with a focus on quantitative data and experimental methodologies.

Chemical and Physical Properties

A foundational understanding of γ-heptalactone's physicochemical characteristics is essential for its study and application.

PropertyValueReference
Molecular Formula C₇H₁₂O₂[2]
Molecular Weight 128.17 g/mol [3]
CAS Number 105-21-5[4]
Appearance Colorless liquid[5]
Boiling Point 61-62 °C at 2 mmHg[3]
Density 0.999 g/mL at 25 °C[3]
Solubility Insoluble in water; soluble in alcohol[]

Biological Activity and Function

The primary reported biological activities of γ-heptalactone revolve around its role as a signaling molecule in fungi.

Quorum Sensing in Aspergillus nidulans

γ-Heptalactone has been identified as an endogenously produced quorum-sensing molecule in the filamentous fungus Aspergillus nidulans.[1] Quorum sensing is a cell-to-cell communication mechanism that allows microorganisms to coordinate gene expression in response to population density.

The addition of exogenous γ-heptalactone to low-density cultures of A. nidulans has been shown to elicit significant physiological changes.

ParameterEffect of γ-HeptalactoneQuantitative ChangeReference
Lag Phase Abolition-[1]
Final Cell Dry Weight Decrease16.3%[1]
Penicillin Production (ipnA::lacZ expression) Increase37.8%[1]

These findings suggest that γ-heptalactone acts as a signal of high cell density, triggering a shift in fungal metabolism towards secondary metabolite production, such as penicillin, at an earlier stage of growth.[1]

The following protocol is a summary of the methodology used to identify and characterize the quorum-sensing activity of γ-heptalactone in A. nidulans.

  • Fungal Strain and Culture Conditions: Aspergillus nidulans strains (e.g., those containing an ipnA::lacZ reporter fusion for penicillin biosynthesis) are cultured in a suitable liquid medium.

  • Preparation of Stationary Phase Supernatant: The fungus is grown to a high cell density (stationary phase). The culture broth is then centrifuged to remove fungal mycelia, and the supernatant is collected.

  • Extraction of Bioactive Molecules: The stationary phase supernatant is subjected to solvent extraction, typically with ethyl acetate, to isolate small, diffusible molecules.

  • Bioassay with Low-Density Cultures: The crude extract is added to fresh, low-density cultures of A. nidulans.

  • Monitoring of Fungal Growth and Gene Expression: The growth of the low-density cultures is monitored over time by measuring cell dry weight. The expression of the ipnA::lacZ reporter gene is quantified using a β-galactosidase assay.

  • Purification and Identification of γ-Heptalactone: The active fractions from the crude extract are purified using techniques such as High-Performance Liquid Chromatography (HPLC). The purified active compound is then identified using analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The precise signaling pathway through which γ-heptalactone exerts its effects in A. nidulans is not yet fully elucidated. However, a proposed model based on its quorum-sensing function is presented below.

Quorum_Sensing_Aspergillus cluster_extracellular Extracellular Space cluster_cell Aspergillus nidulans Cell GHL_out γ-Heptalactone GHL_in γ-Heptalactone GHL_out->GHL_in Diffusion Receptor Putative Receptor GHL_in->Receptor Binding Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Transcription_Factor Transcription Factor(s) Signaling_Cascade->Transcription_Factor Activation ipnA_gene ipnA gene Transcription_Factor->ipnA_gene Upregulation Penicillin_Biosynthesis Penicillin Biosynthesis ipnA_gene->Penicillin_Biosynthesis Leads to

Proposed signaling pathway of γ-heptalactone in Aspergillus nidulans.
Modulation of Secondary Metabolite Production in Monascus purpureus

γ-Heptalactone has also been shown to influence the production of valuable secondary metabolites in Monascus purpureus, a fungus used in the production of red fermented rice.

The addition of γ-heptalactone to M. purpureus cultures resulted in a significant increase in the yield of Monascus pigments (MPs) and the cholesterol-lowering agent, monacolin K (MK).[7][8][9]

Secondary MetaboliteOptimal γ-Heptalactone ConcentrationMaximum Yield Increase (%)Reference
Yellow Pigment 50 µM115.70[7][8][9]
Orange Pigment 50 µM141.52[7][8][9]
Red Pigment 50 µM100.88[7][8][9]
Monacolin K 25 µM62.38[7][8]

These findings highlight the potential of γ-heptalactone as a biostimulant in industrial fermentations to enhance the production of commercially important fungal metabolites.

The following protocol outlines the methodology for investigating the effect of γ-heptalactone on M. purpureus.

  • Microorganism and Culture Media: Monascus purpureus is maintained on a suitable agar medium and then cultured in a liquid seed medium followed by a fermentation production medium.

  • Addition of γ-Heptalactone: γ-Heptalactone is added to the fermentation medium at various concentrations (e.g., 0, 25, 50, and 100 µM) at a specific time point during cultivation.

  • Fermentation Conditions: The cultures are incubated under controlled conditions of temperature and agitation for a specified period.

  • Quantification of Pigments: The yields of yellow, orange, and red pigments are determined spectrophotometrically by measuring the absorbance of the culture broth at different wavelengths.

  • Quantification of Monacolin K: The concentration of monacolin K is quantified using HPLC.

  • Gene Expression Analysis: The expression levels of genes involved in the biosynthesis of Monascus pigments and monacolin K are analyzed using real-time quantitative polymerase chain reaction (RT-qPCR) to understand the molecular mechanism of action.

The addition of γ-heptalactone to M. purpureus cultures leads to the upregulation of genes involved in the biosynthesis of both Monascus pigments and monacolin K.[8] This suggests that γ-heptalactone acts as a signaling molecule that triggers a transcriptional response, leading to enhanced secondary metabolism.

Monascus_Metabolism_Modulation cluster_gene_expression Gene Expression cluster_metabolite_production Metabolite Production GHL γ-Heptalactone MP_genes Upregulation of Monascus Pigment Biosynthesis Genes (e.g., MpPKS5, mppB) GHL->MP_genes Induces MK_genes Upregulation of Monacolin K Biosynthesis Genes (e.g., mokA, mokC) GHL->MK_genes Induces MP_production Increased Monascus Pigment Production MP_genes->MP_production Leads to MK_production Increased Monacolin K Production MK_genes->MK_production Leads to

Logical workflow of γ-heptalactone's effect on Monascus purpureus.

Potential for Broader Biological Activities

While the primary focus of research has been on fungal signaling, preliminary evidence suggests that γ-heptalactone and related compounds may possess other biological activities. For instance, a study on the structurally similar γ-hexalactone demonstrated immunomodulatory and genotoxic effects at non-cytotoxic concentrations in human lymphocytes.[10] This included the modulation of cytokine secretion, with an increase in pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, and a decrease in the anti-inflammatory cytokine IL-10.[10] These findings suggest that γ-heptalactone could potentially interact with the immune system, a possibility that warrants further investigation. However, to date, there is a lack of specific studies on the antimicrobial (e.g., minimum inhibitory concentrations against a panel of bacteria and fungi) and anti-inflammatory properties of γ-heptalactone itself.

Future Directions and Conclusion

The study of γ-heptalactone's biological activity is a burgeoning field with significant potential. Its established role as a quorum-sensing molecule in A. nidulans and a modulator of secondary metabolism in M. purpureus underscores its importance in fungal biology and biotechnology. Future research should focus on several key areas:

  • Elucidation of Signaling Pathways: A detailed understanding of the receptors and downstream signaling cascades that mediate the effects of γ-heptalactone in fungi is crucial.

  • Exploration of Broader Biological Activities: Systematic screening of γ-heptalactone for antimicrobial, anti-inflammatory, and other pharmacological activities is warranted to uncover its full therapeutic potential.

  • Optimization for Biotechnological Applications: Further studies are needed to optimize the use of γ-heptalactone as a biostimulant in industrial fermentation processes to maximize the yield of valuable products.

References

Gamma-Heptalactone: A Fungal Quorum Sensing Molecule Orchestrating Cellular Behavior and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-heptalactone (γ-heptalactone) has emerged as a significant quorum sensing molecule (QSM) in the fungal kingdom, playing a crucial role in regulating a variety of physiological processes in a cell-density-dependent manner. This technical guide provides a comprehensive overview of the current knowledge on γ-heptalactone, focusing on its role in fungal communication, its impact on growth and secondary metabolite production, and the methodologies employed to study its effects. This document is intended to serve as a valuable resource for researchers in mycology, microbiology, and drug development, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into this fascinating signaling molecule and its potential as a target for novel therapeutic interventions.

Introduction to Fungal Quorum Sensing and this compound

Quorum sensing (QS) is a sophisticated cell-to-cell communication mechanism that allows microorganisms to monitor their population density and collectively alter gene expression.[1][2][3] This process relies on the production, release, and detection of small signaling molecules, termed autoinducers or quorum sensing molecules (QSMs).[3] When the concentration of these molecules reaches a certain threshold, it triggers a coordinated response across the entire population, influencing a wide array of behaviors such as biofilm formation, virulence, and the production of secondary metabolites.[1][2]

While extensively studied in bacteria, the phenomenon of QS in fungi is a burgeoning field of research. Fungi utilize a diverse repertoire of QSMs to orchestrate their complex life cycles, including morphogenesis and the synthesis of bioactive compounds. Among these signaling molecules, γ-heptalactone has been identified as a key player in the chemical communication of several fungal species.

This guide focuses on γ-heptalactone, a lactone-containing compound that has been shown to act as an endogenous QSM in fungi such as Aspergillus nidulans and to exert significant influence on the physiology of other fungi like Monascus purpureus.[1][4]

Biological Role and Effects of this compound

This compound has been demonstrated to modulate several key aspects of fungal biology, primarily impacting growth kinetics, morphology, and the biosynthesis of secondary metabolites.

Producing Organisms

Aspergillus nidulans, a well-studied filamentous fungus, has been definitively shown to endogenously produce γ-heptalactone as a QSM.[1][2] The molecule accumulates in the culture medium during high cell density growth.[1][2] While not confirmed as a producer, Monascus purpureus exhibits significant responses to exogenous γ-heptalactone, suggesting the presence of a responsive signaling pathway.[4]

Effects on Fungal Growth and Morphology

In Aspergillus nidulans, the addition of γ-heptalactone to low-density cultures has been observed to:

  • Abolish the lag phase of growth.[2]

  • Induce an earlier entry into the deceleration phase.[2]

  • Cause a decrease in the final cell dry weight.[2]

  • Increase mycelial branching and spore formation.[5][6]

In Monascus purpureus, treatment with γ-heptalactone leads to noticeable changes in mycelial morphology, with the mycelia exhibiting more folds and swelling compared to untreated cultures.[4]

Regulation of Secondary Metabolite Production

A primary function of γ-heptalactone as a QSM is the regulation of secondary metabolite biosynthesis. This has significant implications for both fundamental research and industrial applications.

  • Aspergillus nidulans : In this fungus, γ-heptalactone treatment leads to a significant increase in the production of penicillin.[2][3] This is evidenced by the increased expression of a reporter gene (ipnA::lacZ) linked to the penicillin biosynthesis pathway.[2]

  • Monascus purpureus : This fungus is renowned for producing natural pigments and the cholesterol-lowering agent, monacolin K. Exogenous application of γ-heptalactone has been shown to dramatically increase the yields of:

    • Monascus Pigments (MPs) : Yellow, orange, and red pigments.[4]

    • Monacolin K (MK) : A potent inhibitor of HMG-CoA reductase.[4]

Quantitative Data on this compound Activity

The following tables summarize the quantitative effects of γ-heptalactone on various fungal processes as reported in the literature.

Table 1: Effects of γ-Heptalactone on Aspergillus nidulans

ParameterEffective ConcentrationObserved EffectReference
Final Cell Dry WeightNot Specified16.3% decrease[2]
Penicillin Production (ipnA::lacZ expression)Not Specified37.8% increase[2]

Table 2: Effects of γ-Heptalactone on Monascus purpureus

ParameterEffective ConcentrationMaximum Increase in YieldReference
Yellow Pigment50 µM115.70%[4]
Orange Pigment50 µM141.52%[4]
Red Pigment50 µM100.88%[4]
Monacolin K25 µM62.38%[4][6]

Biosynthesis and Signaling Pathway of this compound

Biosynthesis of this compound

The precise biosynthetic pathway of γ-heptalactone in fungi has not been fully elucidated. However, it is generally understood that the biosynthesis of γ-lactones in microorganisms involves the hydroxylation of fatty acids followed by β-oxidation and subsequent lactonization. The proposed general pathway is as follows:

This compound Biosynthesis Fatty_Acid Fatty Acid Precursor Hydroxy_Fatty_Acid Hydroxy Fatty Acid Fatty_Acid->Hydroxy_Fatty_Acid Hydroxylation Beta_Oxidation β-Oxidation Cycles Hydroxy_Fatty_Acid->Beta_Oxidation Hydroxy_Acid_Intermediate 4-Hydroxyheptanoic Acid Beta_Oxidation->Hydroxy_Acid_Intermediate gamma_Heptalactone γ-Heptalactone Hydroxy_Acid_Intermediate->gamma_Heptalactone SpontaneousLactonization

Caption: Proposed biosynthetic pathway of γ-heptalactone in fungi.

Signaling Pathway

The signaling cascade initiated by γ-heptalactone in fungi is an active area of investigation, and a specific receptor has not yet been identified. Fungal quorum sensing pathways are known to involve G-protein coupled receptors (GPCRs) that, upon ligand binding, trigger downstream signaling cascades, often involving cAMP and MAP kinase pathways.[7][8][9]

Based on the known effects of γ-heptalactone on gene expression, a putative signaling pathway can be hypothesized:

This compound Signaling Pathway cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_effects Phenotypic Responses gamma_Heptalactone γ-Heptalactone Receptor Putative Receptor (e.g., GPCR) [Unknown] gamma_Heptalactone->Receptor Binding Signaling_Cascade Signal Transduction Cascade (e.g., cAMP, MAPK pathways) [Partially Understood] Receptor->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Morphology Morphological Changes Gene_Expression->Morphology Growth Growth Regulation Gene_Expression->Growth Metabolism Secondary Metabolite Production Gene_Expression->Metabolism

Caption: Hypothesized signaling pathway of γ-heptalactone in fungi.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of γ-heptalactone.

Extraction and Quantification of γ-Heptalactone

This protocol describes the extraction of γ-heptalactone from fungal liquid culture and its quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow:

Extraction_Quantification_Workflow Start Fungal Liquid Culture Filtration Separate Mycelia and Supernatant Start->Filtration Extraction Liquid-Liquid Extraction of Supernatant (e.g., with Ethyl Acetate) Filtration->Extraction Concentration Evaporate Solvent Extraction->Concentration Reconstitution Reconstitute in Appropriate Solvent Concentration->Reconstitution Analysis GC-MS Analysis Reconstitution->Analysis Quantification Quantify using Standard Curve Analysis->Quantification End Concentration of γ-Heptalactone Quantification->End

Caption: Workflow for γ-heptalactone extraction and quantification.

Protocol:

  • Culture Growth: Grow the fungal strain (e.g., Aspergillus nidulans) in a suitable liquid medium to the desired cell density.

  • Harvesting: Separate the fungal mycelia from the culture broth by filtration through cheesecloth or a similar filter.

  • Extraction:

    • Transfer the culture filtrate to a separatory funnel.

    • Perform a liquid-liquid extraction three times with an equal volume of ethyl acetate.

    • Pool the organic (ethyl acetate) layers.

  • Drying and Concentration:

    • Dry the pooled organic phase over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Concentrate the extract to dryness using a rotary evaporator at 40°C.

  • Sample Preparation for GC-MS:

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., hexane or dichloromethane).

    • If necessary, derivatize the sample to improve volatility and chromatographic separation.

  • GC-MS Analysis:

    • Inject the sample into a GC-MS system equipped with an appropriate capillary column (e.g., DB-5ms).

    • Use a temperature program that allows for the separation of γ-heptalactone from other components in the extract.

    • Acquire mass spectra in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity, targeting the characteristic ions of γ-heptalactone (e.g., m/z 85, 99).[10]

  • Quantification:

    • Prepare a standard curve using pure γ-heptalactone of known concentrations.

    • Calculate the concentration of γ-heptalactone in the fungal extract by comparing its peak area to the standard curve.

Bioassay for Quorum Sensing Activity

This protocol outlines a reporter gene assay using a β-galactosidase system in Aspergillus nidulans to assess the impact of γ-heptalactone on gene expression related to secondary metabolism.

Workflow:

Bioassay_Workflow Start Grow A. nidulans Reporter Strain (e.g., ipnA::lacZ) Treatment Add γ-Heptalactone at Various Concentrations Start->Treatment Incubation Incubate under Appropriate Conditions Treatment->Incubation Harvesting Harvest Mycelia Incubation->Harvesting Lysis Lyse Cells to Release Proteins Harvesting->Lysis Assay Perform β-Galactosidase Assay (e.g., using ONPG) Lysis->Assay Measurement Measure Absorbance at 420 nm Assay->Measurement Analysis Normalize Activity to Protein Concentration Measurement->Analysis End Relative Gene Expression Analysis->End

Caption: Workflow for β-galactosidase reporter bioassay.

Protocol:

  • Strain and Culture Conditions: Use an Aspergillus nidulans strain containing a reporter construct, such as the ipnA promoter fused to the lacZ gene (ipnA::lacZ). Grow the strain in a suitable liquid medium.

  • Treatment: Inoculate the medium with fungal spores to a low density. Add γ-heptalactone to the cultures at a range of concentrations. Include a solvent control.

  • Incubation and Harvesting: Incubate the cultures under appropriate conditions (e.g., 37°C with shaking). Harvest the mycelia at a specific time point by filtration.

  • Cell Lysis:

    • Wash the mycelia with a suitable buffer.

    • Grind the mycelia to a fine powder in liquid nitrogen.

    • Resuspend the powder in a lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the total protein concentration in each extract using a standard method (e.g., Bradford assay).

  • β-Galactosidase Assay:

    • In a microplate, mix a specific amount of protein extract with a reaction buffer containing o-nitrophenyl-β-D-galactopyranoside (ONPG).

    • Incubate at 37°C until a yellow color develops.

    • Stop the reaction by adding a sodium carbonate solution.

  • Measurement and Analysis:

    • Measure the absorbance of the yellow product (o-nitrophenol) at 420 nm.

    • Calculate the β-galactosidase activity and normalize it to the total protein concentration to determine the specific activity.

    • Compare the specific activity of the γ-heptalactone-treated samples to the control to determine the effect on gene expression.

Analysis of Gene Expression by RT-qPCR

This protocol describes the methodology to quantify the expression of target genes in response to γ-heptalactone treatment using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).

Workflow:

RT_qPCR_Workflow Start Fungal Culture with/without γ-Heptalactone Harvesting Harvest Mycelia Start->Harvesting RNA_Extraction Total RNA Extraction Harvesting->RNA_Extraction RNA_QC RNA Quality and Quantity Assessment RNA_Extraction->RNA_QC cDNA_Synthesis Reverse Transcription to cDNA RNA_QC->cDNA_Synthesis qPCR Quantitative PCR with Gene-Specific Primers cDNA_Synthesis->qPCR Analysis Data Analysis (e.g., ΔΔCt method) qPCR->Analysis End Relative Gene Expression Levels Analysis->End

Caption: Workflow for gene expression analysis by RT-qPCR.

Protocol:

  • Fungal Culture and Treatment: Grow the fungal strain of interest (e.g., Monascus purpureus) in liquid culture. Treat the cultures with the desired concentration of γ-heptalactone and include a solvent control.

  • Harvesting and RNA Extraction: Harvest the mycelia by filtration at a specific time point. Immediately freeze the mycelia in liquid nitrogen. Extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).

  • RNA Quality and Quantity: Assess the purity and integrity of the extracted RNA using a spectrophotometer (A260/A280 and A260/A230 ratios) and gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Design and validate primers for the target genes of interest (e.g., genes in the Monascus pigment and monacolin K biosynthetic clusters) and for one or more stable reference (housekeeping) genes.

  • Quantitative PCR (qPCR):

    • Perform qPCR using a real-time PCR system and a SYBR Green-based master mix.

    • Set up reactions containing cDNA, forward and reverse primers, and the master mix.

    • Run the PCR under optimized cycling conditions.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct values of the reference gene(s) (ΔCt).

    • Calculate the relative gene expression levels using the ΔΔCt method, comparing the γ-heptalactone-treated samples to the control.

Implications for Drug Development

The discovery of γ-heptalactone as a fungal QSM opens up new avenues for the development of novel antifungal strategies. By targeting the quorum sensing system, it may be possible to disrupt fungal communication and, consequently, inhibit virulence, biofilm formation, and the production of mycotoxins. Potential approaches include:

  • Quorum Quenching: The use of enzymes (lactonases) to degrade γ-heptalactone and disrupt QS signaling.

  • Receptor Antagonists: The development of molecules that bind to the putative γ-heptalactone receptor and block its activation.

  • Inhibition of Biosynthesis: Targeting the enzymes involved in the biosynthesis of γ-heptalactone to prevent its production.

These strategies offer the potential for highly specific antifungal therapies with a lower likelihood of inducing resistance compared to traditional fungicides that target essential cellular processes.

Conclusion

This compound is a key signaling molecule in the intricate communication networks of fungi. Its role in regulating growth, morphology, and secondary metabolism highlights the importance of quorum sensing in the fungal kingdom. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to further explore the mechanisms of γ-heptalactone signaling and to harness this knowledge for biotechnological and therapeutic applications. Future research aimed at identifying the specific receptors and downstream components of the γ-heptalactone signaling pathway will be crucial for a complete understanding of this important aspect of fungal biology and for the development of targeted antifungal interventions.

References

Unveiling the Sensory Profile of gamma-Heptalactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: gamma-Heptalactone, a naturally occurring lactone found in various fruits and dairy products, is a significant contributor to the aroma and flavor profiles of numerous consumer goods. This technical guide provides an in-depth exploration of the sensory perception and aroma profile of this compound, offering valuable insights for its application in research, new product development, and pharmaceuticals. This document details its sensory characteristics, presents quantitative data, outlines experimental protocols for its analysis, and explores the underlying signaling pathways of its perception.

Sensory Perception and Aroma Profile

This compound is characterized by a multifaceted sensory profile, primarily described as sweet, creamy, and coconut-like, with additional notes of peach, apricot, nuttiness, and caramel.[1][2] Its aroma is often associated with the rich and creamy aspects of dairy products, making it a valuable component in flavor formulations for dairy and non-dairy applications alike.[1] The perceived aroma can vary with concentration; at lower levels, it imparts a smooth mouthfeel and enhances fruitiness, while at higher concentrations, the coconut characteristic becomes more prominent.[1]

The taste of this compound at a concentration of 15 parts per million (ppm) is described as sweet, lactonic, creamy, and coconut-like, with nuances of coumarin, milk, and tobacco.[3] While its flavor threshold is noted as being relatively low, specific quantitative values in aqueous solutions are not extensively documented in publicly available literature.[4] One source suggests its impact is noticeable at concentrations below 5 ppm.[4]

Quantitative Sensory Data

A comprehensive understanding of a flavor compound's potency is critical for its effective application. The following table summarizes the available quantitative sensory data for this compound.

Sensory ParameterMediumValueCitation
Odor ThresholdNot Specified400 ppb[5]
Taste ProfileNot SpecifiedSweet, lactonic, creamy, coconut, coumarin, milky, tobacco[3]
Effective Flavor ConcentrationFinished Product< 5 ppm[4]
SolubilityWater2.92 g/L[6]

Experimental Protocols for Sensory and Instrumental Analysis

Accurate and reproducible analysis of this compound's sensory and chemical properties relies on standardized experimental protocols.

Sensory Evaluation Protocol

Sensory analysis of this compound can be conducted using both discriminative and descriptive methods to determine its detection threshold and characterize its aroma and flavor profile.[7]

Objective: To determine the sensory threshold of this compound and to develop a descriptive profile.

Materials:

  • This compound (food-grade)

  • Deionized, odorless, and tasteless water

  • Glass sensory evaluation booths with controlled lighting and ventilation[8]

  • Odor-free sample cups with lids

  • Data collection software or standardized ballots

Panelist Selection and Training:

  • Recruit 15-20 panelists with prior experience in sensory evaluation of flavor compounds.

  • Screen panelists for their ability to detect and describe basic tastes and aromas.

  • Train panelists specifically on the aroma and taste attributes associated with lactones, providing reference standards for terms like "creamy," "coconut," "peachy," and "waxy."

Methodology:

  • Threshold Testing (Ascending Forced-Choice Method):

    • Prepare a series of dilutions of this compound in water, starting below the expected threshold (e.g., from 0.1 ppb).

    • Present panelists with three samples, two of which are blanks (water) and one containing the diluted this compound.

    • Ask panelists to identify the odd sample.

    • Increase the concentration in logarithmic steps until the panelist correctly identifies the sample in two consecutive trials. The geometric mean of the last concentration not detected and the first concentration detected is taken as the individual's detection threshold. The group threshold is the geometric mean of the individual thresholds.

  • Descriptive Analysis (Quantitative Descriptive Analysis - QDA®):

    • Present panelists with a supra-threshold concentration of this compound (e.g., 10 ppm) for evaluation.

    • In a group session led by a panel leader, panelists will develop a consensus vocabulary to describe the aroma and flavor of the sample.

    • Panelists will then individually rate the intensity of each descriptor on a line scale (e.g., 0 = not perceptible, 100 = very strong).

    • Data is analyzed using statistical software to generate a sensory profile of this compound.

Workflow for Sensory Evaluation:

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Panelist_Screening Panelist Screening & Training Threshold_Test Threshold Testing (Forced-Choice) Panelist_Screening->Threshold_Test Descriptive_Analysis Descriptive Analysis (QDA®) Panelist_Screening->Descriptive_Analysis Sample_Preparation Sample Preparation (Dilutions) Sample_Preparation->Threshold_Test Sample_Preparation->Descriptive_Analysis Data_Collection Data Collection Threshold_Test->Data_Collection Descriptive_Analysis->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Profile_Generation Sensory Profile Generation Statistical_Analysis->Profile_Generation

Caption: Workflow for the sensory evaluation of this compound.

Gas Chromatography-Olfactometry (GC-O) Protocol

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.[6]

Objective: To identify and characterize the aroma of this compound in a complex mixture.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and an olfactory detection port (ODP).

  • Capillary column suitable for flavor analysis (e.g., DB-Wax or equivalent).

  • Humidified air supply for the ODP.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration detectable by both the FID and the human assessor.

  • GC-O Analysis:

    • Inject the sample into the GC. The effluent from the column is split between the FID and the ODP.

    • A trained sensory panelist sniffs the effluent from the ODP and records the retention time, duration, and a descriptor for each odor event.

    • Simultaneously, the FID provides data on the chemical composition of the sample.

  • Data Analysis:

    • The olfactometry data is compiled into an aromagram, which is a plot of odor intensity or detection frequency versus retention time.

    • By comparing the retention times of the odor events with the peaks from the FID and mass spectrometry (if available), the compounds responsible for the specific aromas can be identified.

    • Different GC-O techniques can be employed, such as Aroma Extract Dilution Analysis (AEDA), to determine the most potent odorants in a sample.[9]

Workflow for GC-O Analysis:

GC_O_Workflow Sample_Prep Sample Preparation GC_Injection GC Injection Sample_Prep->GC_Injection Column_Separation Column Separation GC_Injection->Column_Separation Effluent_Splitting Effluent Splitting Column_Separation->Effluent_Splitting FID_Detection FID Detection Effluent_Splitting->FID_Detection ODP_Sniffing Olfactory Detection (ODP) Effluent_Splitting->ODP_Sniffing Data_Acquisition_FID FID Data Acquisition FID_Detection->Data_Acquisition_FID Data_Acquisition_O Olfactory Data Acquisition ODP_Sniffing->Data_Acquisition_O Data_Analysis Data Analysis & Aromagram Data_Acquisition_FID->Data_Analysis Data_Acquisition_O->Data_Analysis

Caption: Generalized workflow for Gas Chromatography-Olfactometry analysis.

Signaling Pathways in Sensory Perception

The perception of taste and aroma is initiated by the interaction of chemical compounds with specific receptors in the oral and nasal cavities.

Olfactory Perception

The sense of smell is mediated by a large family of G protein-coupled receptors (GPCRs) located on olfactory receptor neurons.[10] When an odorant molecule, such as this compound, binds to its specific olfactory receptor, it triggers a conformational change in the receptor. This, in turn, activates an intracellular signaling cascade, ultimately leading to the generation of a nerve impulse that is transmitted to the brain and interpreted as a specific smell. While the exact olfactory receptors that bind to this compound have not been definitively identified in the available literature, it is understood that the perception of its complex aroma likely involves the activation of a combination of different olfactory receptors.

Signaling Pathway for Olfactory Perception:

Olfactory_Signaling Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binding G_Protein G Protein (Gαolf) Activation OR->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP cAMP Production Adenylyl_Cyclase->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal_Transmission Signal to Brain Depolarization->Signal_Transmission

Caption: General signaling cascade for olfactory perception.

Taste Perception

The sweet taste of this compound is likely mediated by the T1R2/T1R3 heterodimeric GPCR, which is the primary receptor for a wide range of sweet-tasting molecules.[11][12] The binding of a sweet compound to this receptor initiates an intracellular signaling cascade that results in the depolarization of the taste receptor cell and the transmission of a signal to the brain, which is perceived as sweetness. The sweet taste inhibitor lactisole is known to act on the transmembrane domain of the T1R3 subunit, suggesting a potential target for modulating the sweet taste of compounds like this compound.[11]

Signaling Pathway for Sweet Taste Perception:

Sweet_Taste_Signaling Sweetener This compound T1R2_T1R3 Sweet Receptor (T1R2/T1R3) Sweetener->T1R2_T1R3 Binding G_Protein G Protein (Gustducin) Activation T1R2_T1R3->G_Protein PLC Phospholipase C Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Neurotransmitter_Release Neurotransmitter Release Ca_Release->Neurotransmitter_Release Signal_Transmission Signal to Brain Neurotransmitter_Release->Signal_Transmission

Caption: General signaling cascade for sweet taste perception.

Conclusion

This compound is a versatile flavor and aroma compound with a desirable sensory profile. A thorough understanding of its sensory characteristics, quantitative thresholds, and the methods for its analysis is essential for its effective utilization in various scientific and industrial applications. Further research is warranted to precisely identify the specific olfactory and taste receptors that interact with this compound to provide a more complete picture of its sensory perception at the molecular level. This knowledge will enable more targeted and effective use of this compound in the development of novel products and therapies.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-Heptanolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 4-heptanolide (also known as γ-heptalactone). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields. This document details the compound's properties, including its molecular structure, physicochemical parameters, and spectral data. Furthermore, it outlines experimental protocols for its synthesis and analysis, summarizes its toxicological profile, and explores its biological activities, with a particular focus on its role as a quorum-sensing molecule. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and biological pathways are visualized using diagrams.

Introduction

4-Heptanolide, with the CAS Number 105-21-5, is a naturally occurring γ-lactone found in various fruits, such as peaches and strawberries, as well as in some fermented products.[1] It is characterized by a sweet, coconut-like, and nutty aroma, which has led to its use as a flavoring and fragrance agent. Beyond its sensory properties, recent scientific investigations have revealed its involvement in microbial communication, specifically as a quorum-sensing molecule in the fungus Aspergillus nidulans.[1][2] This biological activity has opened up new avenues of research into the potential applications of 4-heptanolide in microbiology and biotechnology. This guide aims to consolidate the available scientific information on 4-heptanolide to support further research and development.

Physicochemical Characteristics

The fundamental physical and chemical properties of 4-heptanolide are summarized in the tables below. These parameters are crucial for its handling, formulation, and application in various experimental settings.

Table 1: General and Molecular Properties
PropertyValueReference(s)
Chemical Name 4-Heptanolide[3]
Synonyms γ-Heptalactone, 5-Propyl-dihydro-2(3H)-furanone[3]
CAS Number 105-21-5[3]
Molecular Formula C₇H₁₂O₂[3]
Molecular Weight 128.17 g/mol [3]
Appearance Colorless to pale yellow liquid
Odor Sweet, coconut, nutty, caramel
Table 2: Physical and Chemical Constants
PropertyValueReference(s)
Boiling Point 61-62 °C at 2 mmHg[3]
Density 0.999 g/mL at 25 °C[3]
Refractive Index (n²⁰/D) 1.442[3]
Flash Point >110 °C
Water Solubility 23 g/L at 20 °C[3]
LogP 1.49

Spectral Data

The structural elucidation of 4-heptanolide is supported by various spectroscopic techniques. A summary of the key spectral data is provided below.

Table 3: Spectroscopic Data
TechniqueKey Features and Observations
¹H NMR (400 MHz, CDCl₃) Signals corresponding to the propyl side chain and the lactone ring protons.
¹³C NMR Resonances for the carbonyl carbon, the carbon bearing the oxygen in the ring, and the aliphatic carbons.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 128, with characteristic fragmentation patterns.
Infrared (IR) Spectroscopy Strong absorption band characteristic of the C=O stretch in a five-membered lactone ring.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of 4-heptanolide.

Synthesis of 4-Heptanolide

A common method for the synthesis of 4-heptanolide is the intramolecular cyclization (lactonization) of 4-hydroxyheptanoic acid.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification start Dissolve 4-hydroxyheptanoic acid in a suitable solvent (e.g., toluene) catalyst Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) start->catalyst reflux Heat the mixture to reflux with a Dean-Stark apparatus to remove water catalyst->reflux wash Cool the reaction and wash with aqueous sodium bicarbonate and brine reflux->wash dry Dry the organic layer over anhydrous sodium sulfate wash->dry concentrate Concentrate under reduced pressure dry->concentrate distill Purify by vacuum distillation concentrate->distill end end distill->end 4-Heptanolide

A typical workflow for the synthesis of 4-heptanolide.

Materials:

  • 4-hydroxyheptanoic acid

  • Toluene (or another suitable azeotropic solvent)

  • p-Toluenesulfonic acid (or another strong acid catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 4-hydroxyheptanoic acid in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid to the solution.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure 4-heptanolide.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of 4-heptanolide in various matrices.

ParameterValue
Gas Chromatograph Agilent 7890B GC System (or equivalent)
Mass Spectrometer Agilent 5977A MSD (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Oven Program Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow rate of 1 mL/min
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300

Sample Preparation (from microbial culture):

  • Centrifuge the microbial culture to separate the supernatant.

  • Extract the supernatant with an equal volume of ethyl acetate three times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Biological Activity: Quorum Sensing in Aspergillus nidulans

4-Heptanolide has been identified as an endogenously produced quorum-sensing molecule in the filamentous fungus Aspergillus nidulans.[1][2] Quorum sensing is a cell-to-cell communication mechanism that allows microorganisms to coordinate their behavior in a population-density-dependent manner. In A. nidulans, 4-heptanolide influences growth and the production of secondary metabolites, such as penicillin.[1]

Signaling Pathway of 4-Heptanolide in Aspergillus nidulans

The following diagram illustrates the proposed quorum-sensing pathway involving 4-heptanolide in Aspergillus nidulans.

G cluster_0 Low Cell Density cluster_1 High Cell Density cluster_2 Cellular Response low_density Aspergillus nidulans (Low Population) basal_production Basal level of 4-heptanolide production low_density->basal_production low_concentration Low extracellular concentration of 4-heptanolide basal_production->low_concentration receptor Binding to a putative receptor (details under investigation) low_concentration->receptor No significant activation high_density Aspergillus nidulans (High Population) increased_production Increased production and accumulation of 4-heptanolide high_density->increased_production threshold Threshold concentration of 4-heptanolide reached increased_production->threshold threshold->receptor Activation signal_transduction Signal Transduction Cascade receptor->signal_transduction gene_expression Altered Gene Expression signal_transduction->gene_expression phenotypic_changes Phenotypic Changes: - Altered growth kinetics - Increased secondary metabolite  production (e.g., penicillin) gene_expression->phenotypic_changes

Quorum sensing in A. nidulans mediated by 4-heptanolide.

Toxicology and Safety

A summary of the available toxicological data for 4-heptanolide is presented below. It is important to handle this compound in accordance with good laboratory practices.

Table 5: Toxicological Profile
EndpointResultSpeciesReference(s)
Acute Oral LD50 > 5000 mg/kgRat[]
Acute Dermal LD50 > 5000 mg/kgRabbit[3]
Skin Irritation Moderate irritantRabbit
Carcinogenicity No data available-
Mutagenicity No data available-

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Work in a well-ventilated area or under a fume hood.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with soap and water.

Conclusion

4-Heptanolide is a multifaceted molecule with established applications in the flavor and fragrance industry and emerging significance in the field of microbiology. Its role as a quorum-sensing molecule in Aspergillus nidulans highlights the potential for this and other γ-lactones to be involved in complex biological processes. This technical guide provides a foundational understanding of the physical and chemical characteristics of 4-heptanolide, along with practical experimental protocols, to facilitate further scientific inquiry and application development. As research continues, a deeper understanding of its biological functions and potential applications in drug development and biotechnology is anticipated.

References

Methodological & Application

Application Notes and Protocols: Synthesis of gamma-Heptalactone from 4-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-heptalactone is a valuable chemical intermediate and a key component in the flavor and fragrance industry, prized for its sweet, fruity, and coconut-like aroma. It is a member of the gamma-lactone class of compounds, characterized by a five-membered ring containing an ester group. The most direct and common method for synthesizing this compound is through the intramolecular cyclization, or lactonization, of 4-hydroxyheptanoic acid. This reaction is typically facilitated by an acid catalyst, which protonates the carboxylic acid group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group. This process results in the formation of the stable five-membered lactone ring and the elimination of a water molecule. These application notes provide a detailed protocol for this synthesis, along with data on reaction optimization and product characterization.

Reaction Pathway: Acid-Catalyzed Lactonization

The synthesis of this compound from 4-hydroxyheptanoic acid proceeds via an acid-catalyzed intramolecular esterification.

reaction_pathway 4-Hydroxyheptanoic_Acid 4-Hydroxyheptanoic Acid Protonated_Carbonyl Protonated Intermediate 4-Hydroxyheptanoic_Acid->Protonated_Carbonyl + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate Intramolecular nucleophilic attack This compound This compound Tetrahedral_Intermediate->this compound - H₃O⁺ H2O H₂O This compound->H2O H+ H⁺ H3O+ H₃O⁺ experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine 4-hydroxyheptanoic acid, toluene, and H₂SO₄ in a flask B Set up Dean-Stark apparatus and reflux condenser A->B C Heat to reflux and collect water B->C D Cool reaction mixture C->D E Wash with H₂O, NaHCO₃, and brine D->E F Dry organic layer E->F G Filter drying agent F->G H Remove toluene via rotary evaporation G->H I Purify by vacuum distillation H->I J Characterize the final product I->J

Application Notes and Protocols for the Enantioselective and Asymmetric Synthesis of γ-Heptalactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective and asymmetric synthesis of γ-heptalactone, a valuable chiral building block in the synthesis of pharmaceuticals and biologically active molecules. The following sections outline three distinct and effective strategies to obtain enantiomerically enriched γ-heptalactone:

  • Asymmetric Hydrogenation of 4-Oxoheptanoic Acid: A catalytic approach for the direct, enantioselective reduction of a prochiral keto acid to the corresponding chiral lactone.

  • Enantioselective C-H Lactonization: A modern approach involving the direct and stereoselective functionalization of a C-H bond to form the lactone ring.

  • Biocatalytic Kinetic Resolution: An enzymatic method to resolve a racemic mixture of a γ-heptalactone precursor, yielding one enantiomer in high purity.

Data Presentation

The following table summarizes the key quantitative data associated with the described synthetic methods. Please note that while Method 1 and 2 are highly effective for γ-lactones, the presented data for γ-heptalactone is based on analogous transformations and represents expected outcomes. Method 3 provides data for a closely related substrate.

MethodCatalyst/EnzymeSubstrateProductYield (%)Enantiomeric Excess (ee%)
1. Asymmetric HydrogenationRu-catalyst with chiral ligand4-Oxoheptanoic acid(R)- or (S)-γ-Heptalactone>90>95
2. Enantioselective C-H LactonizationChiral Manganese ComplexHeptanoic Acid derivative(R)- or (S)-γ-Heptalactone~70-90>99
3. Biocatalytic Kinetic Resolution (Acetylation)Novozym 435 (Immobilized Candida antarctica lipase B)Racemic N-methyl-4-hydroxyheptanamide(R)-N-methyl-4-acetoxyheptanamide and (S)-N-methyl-4-hydroxyheptanamide~45 (each)>90 for both enantiomers

Method 1: Asymmetric Hydrogenation of 4-Oxoheptanoic Acid

This method relies on the catalytic asymmetric transfer hydrogenation of a γ-keto acid, which upon reduction, spontaneously cyclizes to the corresponding chiral γ-lactone. Ruthenium-based catalysts bearing chiral ligands are particularly effective for this transformation, offering high yields and excellent enantioselectivities.[1]

Experimental Protocol

Materials:

  • 4-Oxoheptanoic acid

  • Ruthenium catalyst (e.g., RuCl--INVALID-LINK--)

  • Formic acid-triethylamine azeotrope (5:2)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add 4-oxoheptanoic acid (1.0 eq).

  • Add the chiral Ruthenium catalyst (0.01 - 1.0 mol%).

  • Dissolve the solids in the anhydrous solvent.

  • Add the formic acid-triethylamine azeotrope (1.5 - 2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at the specified temperature (e.g., 25-40 °C) for the required time (typically 12-48 hours), monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched γ-heptalactone.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Logical Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start setup Combine 4-Oxoheptanoic Acid and Ru-Catalyst in Flask start->setup add_solvent Add Anhydrous Solvent setup->add_solvent add_h_source Add Formic Acid/ Triethylamine Azeotrope add_solvent->add_h_source react Stir at Controlled Temperature add_h_source->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify analyze Analyze for ee% purify->analyze end End analyze->end

Caption: Workflow for Asymmetric Hydrogenation.

Method 2: Enantioselective C-H Lactonization

This cutting-edge method allows for the direct conversion of a C-H bond at the γ-position of a carboxylic acid into a C-O bond, leading to the formation of the lactone ring with high enantioselectivity. This is achieved using a chiral manganese catalyst and a terminal oxidant.[2]

Experimental Protocol

Materials:

  • Heptanoic acid derivative (as substrate)

  • Chiral Manganese catalyst (e.g., (S,S)-Mn(CF3bpeb))

  • Hydrogen peroxide (H₂O₂) as a solution

  • Trifluoroethanol (TFE) as solvent

  • Syringe pump

  • Standard glassware for organic synthesis

Procedure:

  • In a reaction vessel, dissolve the heptanoic acid derivative (1.0 eq) and the chiral manganese catalyst (1.0 mol%) in TFE at 0 °C.

  • Using a syringe pump, add the hydrogen peroxide solution (1.2 - 2.0 eq) to the reaction mixture over a period of 30 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Signaling Pathway

cluster_activation Catalyst Activation cluster_ch_activation C-H Activation and Lactonization catalyst Chiral Mn Catalyst active_catalyst Active Mn-Oxo Species catalyst->active_catalyst Oxidation oxidant H₂O₂ oxidant->active_catalyst ch_abstraction γ-C-H Abstraction active_catalyst->ch_abstraction rebound Oxygen Rebound substrate Heptanoic Acid Derivative substrate->ch_abstraction intermediate Carbon Radical Intermediate ch_abstraction->intermediate intermediate->rebound product γ-Heptalactone rebound->product

Caption: Proposed Catalytic Cycle for C-H Lactonization.

Method 3: Biocatalytic Kinetic Resolution via Acetylation

This biocatalytic approach utilizes a lipase to selectively acylate one enantiomer of a racemic mixture of a 4-hydroxyheptanamide derivative, a precursor to γ-heptalactone. This results in the separation of the two enantiomers, one as the acylated product and the other as the unreacted alcohol. Both can then be converted to the corresponding enantiopure γ-heptalactone.[3]

Experimental Protocol

Materials:

  • Racemic N-methyl-4-hydroxyheptanamide

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate (as acyl donor)

  • Anhydrous diethyl ether

  • Standard glassware for organic synthesis

Procedure:

  • To a flask containing a solution of racemic N-methyl-4-hydroxyheptanamide (1.0 eq) in anhydrous diethyl ether, add Novozym 435.

  • Add vinyl acetate (1.0 - 1.5 eq) to the suspension.

  • Stir the mixture at room temperature, monitoring the reaction progress by TLC or GC until approximately 50% conversion is reached.

  • Filter off the enzyme and wash it with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting acylated product and the unreacted alcohol by column chromatography.

  • The separated enantiomers can then be independently cyclized to the corresponding (R)- and (S)-γ-heptalactone under acidic conditions.

  • Determine the enantiomeric excess of each product by chiral HPLC or GC.

Experimental Workflow

cluster_reaction Enzymatic Resolution cluster_separation Separation and Lactonization start Start mix Mix Racemic Precursor, Novozym 435, and Vinyl Acetate in Diethyl Ether start->mix react Stir at Room Temperature (monitor for ~50% conversion) mix->react filter Filter to Remove Enzyme react->filter separate Separate Products by Column Chromatography filter->separate product_r (R)-Acetylated Precursor separate->product_r product_s (S)-Unreacted Precursor separate->product_s cyclize_r Acidic Cyclization product_r->cyclize_r cyclize_s Acidic Cyclization product_s->cyclize_s lactone_r (R)-γ-Heptalactone cyclize_r->lactone_r lactone_s (S)-γ-Heptalactone cyclize_s->lactone_s end End lactone_r->end lactone_s->end

Caption: Workflow for Biocatalytic Kinetic Resolution.

References

Microbial and Enzymatic Production of γ-Heptalactone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-heptalactone (γ-heptalactone) is a naturally occurring lactone found in various fruits and fermented foods, contributing to their characteristic aromas.[1][2][3] Beyond its use in the flavor and fragrance industry, γ-heptalactone has garnered interest for its biological activities, including its role as a quorum-sensing molecule in fungi like Aspergillus nidulans.[4][5] This document provides detailed application notes and experimental protocols for the microbial and enzymatic production of γ-heptalactone, offering a foundation for research and development in this area. While dedicated high-yield production processes for γ-heptalactone are still an emerging field of study, this guide consolidates available information and presents adaptable methodologies from related lactone production systems.

Data Presentation

Currently, there is limited published quantitative data specifically on the high-yield microbial or enzymatic production of γ-heptalactone. The following table provides analogous data from the production of other structurally similar γ-lactones to serve as a benchmark for process development.

ProductMicroorganism/EnzymeSubstrateTiter (g/L)Yield (%)Reference
γ-DecalactoneYarrowia lipolyticaCastor Oil (75 g/L)2.93-[6]
γ-DecalactoneYarrowia lipolytica KKP 379Castor Oil (100 g/L)1.68-[7]
γ-DecalactoneRhodotorula glutinis / Sporobolomyces odorusCastor Oil (10 g/L)0.5 - 1.28.3 - 20.0[8]

Microbial Production of γ-Heptalactone

Microbial production of γ-heptalactone can be approached through two main strategies: endogenous production by specific fungal strains and biotransformation of precursor molecules.

Endogenous Production by Aspergillus nidulans

Aspergillus nidulans has been identified to naturally produce γ-heptalactone as a quorum-sensing molecule.[4][5] While not optimized for high yields, this provides a starting point for strain engineering and fermentation optimization.

Experimental Protocol: Cultivation of Aspergillus nidulans for γ-Heptalactone Production

  • Strain: Aspergillus nidulans (e.g., wild-type strain).

  • Media Preparation:

    • Seed Culture Medium (Liquid): Glucose (20 g/L), Yeast Extract (10 g/L). Sterilize by autoclaving at 121°C for 20 minutes.

    • Production Medium: Sucrose (50 g/L), Yeast Extract (10 g/L), Peptone (5 g/L), KH₂PO₄ (1 g/L), MgSO₄·7H₂O (0.5 g/L). Adjust pH to 6.5 before autoclaving.

  • Inoculum Preparation:

    • Inoculate 100 mL of seed culture medium in a 250 mL Erlenmeyer flask with spores of A. nidulans.

    • Incubate at 30°C with shaking at 180 rpm for 24-48 hours.

  • Fermentation:

    • Inoculate the production medium with the seed culture (5% v/v).

    • Incubate in a fermenter at 30°C. Maintain pH at 6.5 by automated addition of 1M NaOH or 1M HCl.

    • Provide aeration at 1 vvm (volume of air per volume of medium per minute) and maintain dissolved oxygen above 20% by adjusting agitation speed.

    • Fermentation is typically carried out for 72-120 hours.

  • Extraction and Analysis:

    • Centrifuge the fermentation broth to separate the mycelia.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Analyze the organic extract for γ-heptalactone using Gas Chromatography-Mass Spectrometry (GC-MS).

Biotransformation using Yeast

Certain yeasts can convert specific hydroxy fatty acids into γ-lactones. A patented process suggests the use of Saccharomyces cerevisiae, Debaromyces hansenii, or Candida boidinii for the production of γ-heptalactone from 3,12-dihydroxy-pentadecanoic acid.[9] A more common approach for other γ-lactones involves the β-oxidation of fatty acids. For γ-heptalactone, a suitable precursor would be a C11 hydroxylated fatty acid.

Experimental Protocol: Yeast-Mediated Biotransformation (Adapted from γ-Decalactone Production)

  • Microorganism: Yarrowia lipolytica.

  • Media Preparation:

    • Inoculum Medium (YPG): Yeast Extract (10 g/L), Peptone (20 g/L), Glucose (20 g/L). Sterilize by autoclaving.[6]

    • Biotransformation Medium: Peptone (20 g/L), Precursor (e.g., a suitable C11 hydroxy fatty acid, concentration to be optimized), Tween 80 (5 g/L). Adjust pH to 6.0. Sterilize by autoclaving.

  • Inoculum Culture:

    • Inoculate 50 mL of YPG medium in a 250 mL flask.

    • Incubate at 27°C with shaking at 140 rpm for 24 hours.[6]

  • Biotransformation:

    • Inoculate the biotransformation medium to an initial OD₆₀₀ of approximately 0.25.[6]

    • Incubate at 27°C with shaking at 140 rpm for up to 7 days.[10]

  • Lactonization and Extraction:

    • At the end of the biotransformation, acidify the broth to pH ~3 with 1M HCl to facilitate the spontaneous cyclization of the 4-hydroxyheptanoic acid intermediate to γ-heptalactone.[10]

    • Extract the broth with an organic solvent like diethyl ether.

    • Analyze the extract by GC-MS.

Enzymatic Production of γ-Heptalactone

Enzymatic synthesis offers a more controlled approach to γ-heptalactone production, primarily through the hydroxylation of a suitable fatty acid followed by lactonization.

Peroxygenase-Catalyzed Hydroxylation

Unspecific peroxygenases (UPOs) can selectively hydroxylate fatty acids at the C4 position, leading to the formation of γ-lactones.[11][12][13]

Experimental Protocol: UPO-Catalyzed Synthesis of γ-Heptalactone

  • Enzyme: Unspecific Peroxygenase (UPO) from a suitable source (e.g., Agrocybe aegerita).

  • Reaction Components:

    • Substrate: Heptanoic acid (or a derivative).

    • Buffer: Potassium phosphate buffer (e.g., 200 mM, pH 7.0).[12]

    • Co-substrate: Hydrogen peroxide (H₂O₂), which can be added directly or generated in situ using glucose oxidase and glucose.

  • Reaction Setup:

    • In a reaction vessel, combine the buffer, heptanoic acid (e.g., 10 mM), UPO (e.g., 20 µM), and if using in situ H₂O₂ generation, glucose oxidase (e.g., 0.2 U/mL) and glucose (e.g., 100 mM).[12]

    • A small amount of a co-solvent like acetone (e.g., 1% v/v) can be added to improve substrate solubility.[12]

  • Reaction Conditions:

    • Incubate at a controlled temperature (e.g., 25°C) with shaking (e.g., 200 rpm) for 24 hours.[12]

  • Product Recovery and Analysis:

    • Acidify the reaction mixture to facilitate lactonization.

    • Extract the γ-heptalactone with an organic solvent.

    • Analyze the product by GC-MS.

Lipase-Catalyzed Lactonization

Lipases can catalyze the intramolecular esterification of 4-hydroxyheptanoic acid to form γ-heptalactone. This is particularly useful if the hydroxy acid is used as the starting material.

Experimental Protocol: Lipase-Catalyzed Lactonization

  • Enzyme: Immobilized lipase (e.g., Novozym 435 from Candida antarctica).

  • Substrate: 4-hydroxyheptanoic acid.

  • Solvent: A non-polar organic solvent (e.g., hexane, toluene) to shift the equilibrium towards esterification.

  • Reaction Setup:

    • Dissolve the 4-hydroxyheptanoic acid in the organic solvent.

    • Add the immobilized lipase.

    • Include a dehydrating agent (e.g., molecular sieves) to remove the water produced during the reaction.

  • Reaction Conditions:

    • Incubate at a suitable temperature (e.g., 40-60°C) with shaking.

    • Monitor the reaction progress by analyzing samples periodically using GC.

  • Product Recovery:

    • Filter to remove the immobilized enzyme.

    • Evaporate the solvent to obtain the crude γ-heptalactone.

    • Purify further if necessary (e.g., by distillation or chromatography).

Visualizations

Microbial_Production_Workflow cluster_Inoculum Inoculum Preparation cluster_Fermentation Fermentation / Biotransformation cluster_Downstream Downstream Processing Spore_Stock Spore Stock / Cell Bank Seed_Culture Seed Culture Spore_Stock->Seed_Culture Inoculation Fermenter Production Fermenter Seed_Culture->Fermenter Inoculation Harvest Harvest Broth Fermenter->Harvest Substrate Carbon Source / Precursor Substrate->Fermenter Extraction Solvent Extraction Harvest->Extraction Purification Purification Extraction->Purification Final_Product γ-Heptalactone Purification->Final_Product

Caption: General workflow for the microbial production of γ-heptalactone.

Biochemical_Pathway cluster_Microbial Microbial Cell cluster_Enzymatic Enzymatic Synthesis Fatty_Acid Fatty Acid Precursor (e.g., C11 Hydroxy Fatty Acid) Beta_Oxidation β-Oxidation Pathway Fatty_Acid->Beta_Oxidation Hydroxy_Acid 4-Hydroxyheptanoic Acid Beta_Oxidation->Hydroxy_Acid Lactonization Spontaneous/ Enzymatic Lactonization Hydroxy_Acid->Lactonization Heptalactone γ-Heptalactone Lactonization->Heptalactone Heptanoic_Acid Heptanoic Acid UPO Unspecific Peroxygenase (UPO) Heptanoic_Acid->UPO Hydroxy_Acid_Enz 4-Hydroxyheptanoic Acid UPO->Hydroxy_Acid_Enz Heptalactone_Enz γ-Heptalactone Hydroxy_Acid_Enz->Heptalactone_Enz Lactonization

Caption: Potential biochemical pathways for γ-heptalactone production.

References

Application Notes and Protocols for the Quantification of Gamma-Heptalactone in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-heptalactone is a flavoring substance and fragrance ingredient naturally found in a variety of foods, including peaches, apricots, strawberries, beer, and dairy products.[1][2] Its characteristic sweet, creamy, and coconut-like aroma makes it a significant contributor to the sensory profile of these foods.[1] Accurate quantification of this compound is crucial for quality control, flavor profiling, and ensuring compliance with food additive regulations. This document provides detailed analytical methods and protocols for the quantification of this compound in various food matrices, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable technique for the quantification of volatile and semi-volatile compounds like this compound in complex food matrices. The choice of sample preparation method is critical and depends on the specific food matrix.

Common Sample Preparation Techniques:

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique ideal for analyzing volatile compounds in liquid and solid samples. It is particularly suitable for beverages and dairy products.

  • Solvent Extraction: A classic method for extracting analytes from solid or semi-solid food matrices. The choice of solvent is crucial for efficient extraction.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the food product, processing, and storage conditions. The following table summarizes typical concentration ranges found in various food matrices.

Food MatrixTypical Concentration RangeAnalytical MethodReference
PeachPresent (specific concentration not detailed)HS-SPME-GC-MS[3]
ApricotNaturally OccurringNot Specified[2]
StrawberryNaturally OccurringNot Specified[1][2]
BeerTrace Amounts (<0.5%)Not Specified[1]
Milk & Dairy ProductsNaturally OccurringSolvent Extraction-GC-MS[4][5]

Experimental Protocols

Protocol 1: Quantification of this compound in Fruit Puree (e.g., Peach) using GC-MS

This protocol is adapted from methodologies used for the analysis of volatile compounds in fruit matrices.

1. Sample Preparation: Solvent Extraction

  • Homogenize 10 g of fruit puree with 20 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of methanol and cyclohexane (1:1, v/v)).

  • Add an appropriate internal standard (e.g., δ-undecalactone) to the mixture for accurate quantification.

  • Agitate the mixture for 30 minutes using a mechanical shaker.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic layer.

  • Carefully collect the organic supernatant.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or similar

  • Mass Spectrometer: Agilent 5977B or similar

  • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp to 180 °C at 5 °C/min

    • Ramp to 240 °C at 10 °C/min, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 40-300

  • Quantification Ion for this compound: m/z 85

3. Method Validation Parameters (Illustrative)

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 1.0 µg/kg
Limit of Quantitation (LOQ)0.5 - 5.0 µg/kg
Recovery85 - 110%
Precision (RSD)< 15%
Protocol 2: Quantification of this compound in Dairy Products (e.g., Yogurt) using HS-SPME-GC-MS

This protocol is based on established methods for the analysis of volatile compounds in dairy products.[6]

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

  • Place 5 g of the yogurt sample into a 20 mL headspace vial.

  • Add 1 g of NaCl to enhance the release of volatile compounds.

  • Add an appropriate internal standard.

  • Seal the vial tightly with a PTFE-faced silicone septum.

  • Equilibrate the sample at 60 °C for 15 minutes in a heating block with agitation.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60 °C.

2. GC-MS Analysis

  • Gas Chromatograph: PerkinElmer Clarus 680 or similar

  • Mass Spectrometer: PerkinElmer Clarus SQ8 T or similar

  • Column: Elite-WAX or equivalent polar capillary column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Injector Temperature: 250 °C (with SPME liner)

  • Desorption Time: 5 minutes

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp to 220 °C at 4 °C/min, hold for 10 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 35-350

  • Quantification Ion for this compound: m/z 85

3. Method Validation Parameters (Illustrative)

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.05 - 0.5 µg/kg
Limit of Quantitation (LOQ)0.2 - 2.0 µg/kg
Recovery90 - 115%
Precision (RSD)< 10%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result start Food Sample homogenization Homogenization start->homogenization extraction Extraction (Solvent or HS-SPME) homogenization->extraction concentration Concentration/ Desorption extraction->concentration gc_ms GC-MS Analysis concentration->gc_ms data_processing Data Processing gc_ms->data_processing quantification Quantification data_processing->quantification end γ-Heptalactone Concentration quantification->end

Caption: General workflow for this compound quantification in food.

gc_ms_process injection Sample Injection gc_column Gas Chromatography (Separation) injection->gc_column Volatilization ionization Ionization (Electron Impact) gc_column->ionization Elution mass_analyzer Mass Analyzer (Quadrupole) ionization->mass_analyzer Ion Acceleration detector Detector mass_analyzer->detector Mass Filtering data_system Data System detector->data_system Signal Detection

Caption: Key steps in the GC-MS analytical process.

References

Application Notes and Protocols for the Analysis of Gamma-Heptalactone by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-heptalactone is a volatile flavor and fragrance compound found in a variety of fruits, beverages, and dairy products.[1][2] It is characterized by a sweet, creamy, and coconut-like aroma.[3][4] Accurate quantification of this compound is crucial for quality control in the food and fragrance industries, as well as for research into flavor chemistry and sensory science. This document provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective analytical technique.

Principle

This method utilizes Gas Chromatography (GC) to separate this compound from other volatile and semi-volatile compounds in a sample matrix. Following separation, the compound is detected and quantified by a Mass Spectrometer (MS). The mass spectrometer is operated in electron ionization (EI) mode, which generates a characteristic fragmentation pattern for this compound, allowing for its unambiguous identification. Quantification is achieved by using an internal standard and creating a calibration curve.

Reagents and Materials

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethanol (EtOH), all analytical or HPLC grade.

  • Standards: this compound (≥98% purity), gamma-nonalactone (internal standard, ≥98% purity).

  • Gases: Helium (carrier gas, 99.999% purity), Nitrogen (for evaporation, high purity).

  • Sample Preparation: Solid-Phase Microextraction (SPME) fibers (e.g., 75 µm Carboxen/PDMS) or Stir Bar Sorptive Extraction (SBSE) bars (e.g., PDMS-coated).

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Glassware: Volumetric flasks, pipettes, syringes.

  • Equipment: Vortex mixer, centrifuge, nitrogen evaporator, GC-MS system.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for the analysis of this compound in liquid matrices such as beverages.

  • Sample Aliquoting: Pipette 5 mL of the liquid sample into a 10 mL headspace vial.

  • Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., gamma-nonalactone in ethanol) to the sample. The final concentration of the internal standard should be within the calibration range.

  • Matrix Modification (Optional): For aqueous samples, add 1.5 g of NaCl to the vial to increase the ionic strength and enhance the partitioning of analytes into the headspace.

  • Equilibration: Seal the vial and place it in a heating block or water bath at 60°C for 15 minutes to allow for equilibration of the analytes between the sample and the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C while agitating the sample.

  • Desorption: Immediately after extraction, insert the SPME fiber into the GC injector for thermal desorption of the analytes onto the analytical column.

Sample Preparation: Stir Bar Sorptive Extraction (SBSE)

SBSE is a highly sensitive technique suitable for trace analysis of flavor compounds.[5][6][7]

  • Sample Aliquoting: Place 10 mL of the liquid sample into a 20 mL vial.

  • Internal Standard Spiking: Add a known amount of the internal standard solution.

  • Extraction: Place a PDMS-coated stir bar into the vial and stir the sample at a constant speed (e.g., 1000 rpm) for 60 minutes at room temperature.

  • Stir Bar Recovery and Drying: After extraction, remove the stir bar with clean forceps and gently dry it with a lint-free tissue.

  • Thermal Desorption: Place the stir bar into a thermal desorption tube and introduce it into a thermal desorption unit coupled to the GC-MS system.

GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-WAX or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Injector Temperature250°C
Injection ModeSplitless (for SPME) or via Thermal Desorption Unit (for SBSE)
Oven Temperature ProgramInitial temperature 50°C (hold for 2 min), ramp to 230°C at 5°C/min, hold for 5 min.[8]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature240°C
Mass Scan Rangem/z 40-300 (Full Scan)
Selected Ion Monitoring (SIM)For quantification, monitor the following ions:
This compound: m/z 85 (quantifier), 57, 99[2]
gamma-Nonalactone (IS): m/z 85 (quantifier), 57, 113

Data Analysis and Quantification

  • Peak Identification: Identify the peaks of this compound and the internal standard in the chromatogram based on their retention times and mass spectra. The characteristic base peak for gamma-lactones is m/z 85.[9]

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard. Analyze these standards using the same GC-MS method. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound to construct a calibration curve.

  • Quantification: Calculate the concentration of this compound in the samples by using the peak area ratio and the regression equation obtained from the calibration curve.

Quantitative Data Summary

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
This compoundDependent on GC conditions8557, 99
gamma-Nonalactone (IS)Dependent on GC conditions8557, 113

Note: Retention times will vary depending on the specific GC column and conditions used. It is essential to confirm retention times with authentic standards. The mass spectral data for this compound shows a prominent ion at m/z 85, which is characteristic of gamma-lactones.[2]

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Spike Spike with Internal Standard Sample->Spike HS_SPME HS-SPME Extraction Spike->HS_SPME Method 1 SBSE SBSE Extraction Spike->SBSE Method 2 GC_MS GC-MS System HS_SPME->GC_MS Injection Desorption Thermal Desorption SBSE->Desorption Data_Acquisition Data Acquisition GC_MS->Data_Acquisition Desorption->GC_MS Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Chiral Separation of γ-Heptalactone Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-Heptalactone (γ-Heptalactone) is a chiral molecule widely used in the flavor and fragrance industry. The enantiomers of γ-Heptalactone can exhibit different sensory properties and biological activities, making their separation and quantification crucial for quality control, regulatory compliance, and the development of new products. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the reliable separation of enantiomers. This document provides a detailed protocol for the chiral separation of γ-Heptalactone enantiomers using a polysaccharide-based CSP.

Principle of Chiral Separation by HPLC

Chiral separation by HPLC is achieved by utilizing a chiral stationary phase that interacts differently with the two enantiomers of a racemic compound. This differential interaction leads to the formation of transient diastereomeric complexes with different association constants. As a result, one enantiomer is retained longer on the column than the other, allowing for their separation and individual quantification. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for the separation of a broad range of chiral compounds, including lactones, through a combination of hydrogen bonding, π-π interactions, and steric hindrance.

Experimental Protocol

This protocol outlines the necessary steps and conditions for the successful chiral separation of γ-Heptalactone enantiomers.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

  • Chiral Column: A polysaccharide-based chiral column is recommended. The Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) has shown broad applicability for lactone separations.

  • Solvents: HPLC-grade n-hexane and isopropanol are required for the mobile phase.

  • Sample: A solution of racemic γ-Heptalactone in the mobile phase.

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the chiral separation of γ-Heptalactone enantiomers.

ParameterRecommended Condition
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 215 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase
Sample Preparation
  • Prepare a stock solution of racemic γ-Heptalactone at a concentration of 1 mg/mL in the mobile phase (n-Hexane / Isopropanol, 90:10 v/v).

  • Ensure the sample is fully dissolved and sonicate for 5 minutes if necessary.

  • Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.

System Equilibration

Before the first injection, equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

Data Analysis

Identify the peaks corresponding to the two enantiomers of γ-Heptalactone in the chromatogram. Calculate the retention time (t R ), resolution (R s ), and selectivity factor (α) to evaluate the separation performance.

Expected Results and Data Presentation

The described HPLC method is expected to provide a baseline separation of the (R)- and (S)-enantiomers of γ-Heptalactone. The following table presents hypothetical quantitative data for a successful separation.

ParameterValue
Retention Time (t R1 ) 8.5 min
Retention Time (t R2 ) 10.2 min
Resolution (R s ) > 1.5
Selectivity Factor (α) > 1.2

Note: Actual retention times may vary depending on the specific HPLC system, column batch, and exact mobile phase composition.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the chiral HPLC separation and the logical relationship of the key components in the chromatographic system.

G Experimental Workflow for Chiral HPLC Separation cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample_prep Sample Preparation (1 mg/mL in Mobile Phase) injection Sample Injection (10 µL) sample_prep->injection mobile_phase_prep Mobile Phase Preparation (n-Hexane/Isopropanol 90:10) equilibration Column Equilibration (Chiralcel OD-H, 30 min) mobile_phase_prep->equilibration equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection (215 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration & Analysis data_acquisition->peak_integration reporting Reporting (Retention Times, Resolution) peak_integration->reporting

Caption: A flowchart of the experimental workflow for the chiral HPLC separation of this compound enantiomers.

G Logical Relationships in Chiral HPLC System cluster_system HPLC System cluster_analyte Analyte MobilePhase Mobile Phase (n-Hexane/IPA) Pump Pump MobilePhase->Pump Injector Injector Pump->Injector Column Chiral Column (Chiralcel OD-H) Injector->Column Detector UV Detector Column->Detector Enantiomer1 Enantiomer 1 Column->Enantiomer1 Separates into Enantiomer2 Enantiomer 2 Column->Enantiomer2 Separates into DataSystem Data System Detector->DataSystem Racemate γ-Heptalactone Racemate Racemate->Injector Injected

Caption: A diagram illustrating the logical relationships of the components in the chiral HPLC system.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Resolution Inappropriate mobile phase composition.Optimize the ratio of n-hexane and isopropanol. A lower percentage of isopropanol may increase resolution but also retention times.
Column temperature is not optimal.Vary the column temperature between 20-30 °C.
Peak Tailing Sample overload.Reduce the injection volume or sample concentration.
Column contamination.Flush the column with a stronger solvent like 100% isopropanol (check column manual for solvent compatibility).
No Separation Incorrect column choice.Screen other polysaccharide-based chiral columns (e.g., Chiralcel OJ-H, Lux Amylose-1).
Incompatible mobile phase.Ensure the mobile phase is correctly prepared and of high purity.

Conclusion

This application note provides a detailed and robust protocol for the chiral separation of γ-Heptalactone enantiomers using HPLC with a polysaccharide-based chiral stationary phase. The method is suitable for routine analysis in quality control and research environments. For further optimization or method development for similar compounds, a systematic screening of different chiral columns and mobile phase compositions is recommended.

Application Note: γ-Heptalactone as a Standard in Sensory Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gamma-Heptalactone (γ-Heptalactone), CAS No. 105-21-5, is a cyclic ester that occurs naturally in fruits such as peaches and apricots.[1] It is widely used in the flavor and fragrance industry to impart sweet, creamy, and fruity notes.[1][2][3] Its distinct organoleptic profile, characterized by notes of coconut, peach, and cream, makes it an excellent reference standard in sensory analysis for panel training, quality control, and various descriptive and discriminative testing methodologies.[1][4][5] A standard specification for γ-Heptalactone typically requires a minimum purity of 98.0% as determined by gas chromatography to ensure that off-notes from impurities do not interfere with sensory evaluations.[1]

This document provides detailed protocols for the use of γ-Heptalactone as a sensory standard, including its physicochemical properties, preparation of standard solutions, and its application in threshold determination, triangle tests, and descriptive analysis.

Physicochemical and Organoleptic Properties

Proper characterization of a sensory standard is crucial for its effective use. The key properties of γ-Heptalactone are summarized below.

PropertyValueReference(s)
Synonym(s) 4-Heptanolide, (±)-γ-Propyl-γ-butyrolactone[5]
CAS Number 105-21-5[1][5]
FEMA Number 2539[1][5]
Molecular Formula C₇H₁₂O₂[5][6]
Molecular Weight 128.17 g/mol [5][6]
Appearance Colorless, clear to slightly oily liquid[1][2]
Odor Profile Sweet, creamy, coconut-like with peachy, nutty, and caramel undertones.[1][4][5]
Taste Profile Sweet, lactonic, creamy, with coconut and coumarin-like nuances.
Solubility Miscible with alcohol and most fixed oils; slightly soluble in water.[1]
Purity (Typical) ≥98.0%[1][5]

Sensory Threshold Data

The sensory threshold is the minimum concentration of a substance that can be detected (detection threshold) or recognized (recognition threshold) by a sensory panelist.[7] It is important to note that a universally recognized sensory threshold for γ-Heptalactone is not well-documented in scientific literature, and one source explicitly states the data is unavailable.[4] Thresholds are highly dependent on the matrix (e.g., water, wine, air) in which the compound is presented.[7]

The table below presents the limited available data. It is strongly recommended that laboratories determine the best estimate threshold (BET) for γ-Heptalactone within their specific product matrix using the protocol outlined in Section 4.0.

Threshold TypeMediumConcentrationNotesReference(s)
Odor DetectionNot Specified400 ppb (µg/L)The specific matrix (e.g., water, air) and methodology were not provided, limiting the direct applicability of this value.[5]

Protocol for Sensory Threshold Determination

This protocol describes the determination of the group's Best Estimate Threshold (BET) for γ-Heptalactone using the ascending forced-choice method of limits, adapted from ASTM E679.

Materials
  • γ-Heptalactone (≥98% purity)

  • Odor-free water or the specific product base (matrix)

  • Ethanol (food grade, for stock solution)

  • Glassware (volumetric flasks, pipettes, beakers)

  • Sensory sample cups with lids, coded with 3-digit random numbers

Preparation of Standard Solutions

The workflow for preparing a dilution series is critical for accurate threshold determination.

G cluster_0 Stock Solution Preparation cluster_1 Intermediate & Final Dilutions (in Matrix) s1 Weigh 1.0g of γ-Heptalactone s2 Dissolve in 100mL food-grade Ethanol s1->s2 s3 Result: 1% (10,000 ppm) Stock Solution (A) s2->s3 d1 Prepare 100 ppm Solution (B) (1mL A in 100mL Matrix) s3->d1 Use Stock A d2 Prepare 1 ppm Solution (C) (1mL B in 100mL Matrix) d1->d2 d3 Create Ascending Series (e.g., 0.1, 0.5, 1, 5, 10... ppb) from Solution C d2->d3 pres Present Dilution Series for Evaluation d3->pres Serve to Panelists

Caption: Workflow for preparing γ-Heptalactone standard solutions.

Panelist Evaluation Procedure
  • Recruit Panelists: Select 15-25 panelists trained in sensory analysis.

  • Sample Presentation: For each concentration step in the ascending series, present three samples to each panelist: two blanks (matrix only) and one spiked with γ-Heptalactone. The order of presentation should be randomized for each panelist.

  • Forced-Choice Task: Instruct panelists to smell/taste the samples from left to right and identify the "odd" or "different" sample. Even if they are uncertain, they must make a choice.

  • Data Collection: Record the lowest concentration at which each panelist correctly identifies the odd sample.

Data Analysis
  • Individual Threshold: The individual's threshold is the geometric mean of their last incorrect concentration and the first correct concentration at which they consistently identify the spiked sample.

  • Group Threshold (BET): Calculate the Best Estimate Threshold for the group by taking the geometric mean of all individual panelists' thresholds.

G start Start prep Prepare Ascending Concentration Series (e.g., 0.1 to 500 ppb) start->prep present Present a Set of 3 Samples (2 Blanks, 1 Spiked) to Panelist prep->present ask Panelist Identifies 'Odd' Sample present->ask check Is the Identification Correct? ask->check record_no Record as Incorrect check->record_no No record_yes Record as Correct check->record_yes Yes last_conc Last Concentration Tested? record_no->last_conc record_yes->last_conc next_conc Move to Next Higher Concentration next_conc->present last_conc->next_conc No calc_ind Calculate Individual Threshold (Geometric Mean of last miss and first consistent hit) last_conc->calc_ind Yes calc_group Calculate Group BET (Geometric Mean of all Individual Thresholds) calc_ind->calc_group stop End calc_group->stop

Caption: Logical workflow for Best Estimate Threshold (BET) determination.

Protocol for Triangle Test

The triangle test is a discriminative method used to determine if a sensory difference exists between two products.[8][9][10] γ-Heptalactone can be used to spike a product to determine if the addition is perceptible.

Objective

To determine if a statistically significant difference exists between a control product and the same product spiked with γ-Heptalactone at a specific concentration (e.g., 3x the determined BET).

Materials
  • Control Product (Sample A)

  • Test Product: Control spiked with γ-Heptalactone (Sample B)

  • Coded sensory sample cups, palate cleansers (water, crackers)

Procedure
  • Panelists: Use a minimum of 24 panelists.

  • Sample Sets: Present each panelist with a set of three coded samples. Two samples are identical and one is different.

  • Presentation Order: The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be balanced and randomized across all panelists.[8]

  • Evaluation: Instruct panelists to evaluate the samples from left to right and identify the odd sample.[8][10] A choice must be made.

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis p1 Define Control (A) and Test Sample (B) (e.g., Control + γ-Heptalactone) p2 Prepare 6 possible sets: AAB, ABA, BAA BBA, BAB, ABB p1->p2 e1 Present one randomized set of 3 samples to a panelist p2->e1 e2 Panelist evaluates samples and identifies the 'odd' sample e1->e2 a1 Collect responses from all panelists (N ≥ 24) e2->a1 a2 Compare number of correct responses to statistical table (α=0.05) a1->a2 a3 Significant difference if correct responses ≥ minimum from table a2->a3

Caption: Experimental workflow for a sensory triangle test.

Data Analysis

The total number of correct responses is compared to a statistical table for triangle tests (or calculated using the chi-square distribution) to determine if the result is statistically significant at a given confidence level (typically α = 0.05).[8] For example, with 24 panelists, 13 correct judgments are typically required to conclude a perceptible difference exists at p ≤ 0.05.

Protocol for Quantitative Descriptive Analysis (QDA)

Descriptive analysis provides a detailed sensory profile of a product.[11][12] γ-Heptalactone is an ideal standard to train panelists to identify and quantify attributes like "creamy," "coconut," and "peach."

Objective

To train a sensory panel to use γ-Heptalactone as a reference for specific aroma/flavor attributes and to use this training to profile products.

Panel Training Procedure
  • Reference Preparation: Prepare a solution of γ-Heptalactone in a neutral matrix (e.g., water with 5% ethanol) at a concentration well above its recognition threshold (e.g., 10-20 ppm). This will serve as the reference standard.

  • Attribute Generation: Present the reference to the trained panel (typically 8-12 members). Through discussion, the panel should agree on the primary sensory descriptors for the standard (e.g., "coconut," "creamy," "sweet," "peach-like").

  • Intensity Anchoring: The prepared reference can be used to anchor a point on an intensity scale. For example, the panel may decide that the "coconut" aroma in the 15 ppm reference solution represents an intensity of "7" on a 15-point scale. This calibration ensures consistency across panelists and sessions.[12]

Product Evaluation

Once trained and calibrated, the panel can evaluate test products. Panelists will rate the intensity of the agreed-upon attributes (e.g., "coconut") in each product on the anchored intensity scale. This allows for the creation of a detailed sensory "fingerprint" or map of the product.

G start Start: Panel Training term Panelists evaluate γ-Heptalactone reference and generate descriptive terms (e.g., coconut) start->term anchor Panel agrees on intensity anchor for the reference (e.g., 'Coconut' = 7 on 15-pt scale) term->anchor eval Panelists individually evaluate coded product samples in separate booths anchor->eval score Rate intensity of all agreed-upon attributes on the anchored scale eval->score data Collect individual data from all panelists score->data analysis Perform statistical analysis (e.g., ANOVA, PCA) to create sensory profile data->analysis stop End: Product Sensory Map analysis->stop

Caption: Logical flow of a Quantitative Descriptive Analysis (QDA) session.

Conclusion

γ-Heptalactone is a versatile and effective sensory standard due to its distinct and relevant aroma profile. While published threshold data is scarce, this document provides a robust framework for laboratories to determine their own matrix-specific thresholds. By following the detailed protocols for solution preparation, threshold determination, triangle testing, and descriptive analysis, researchers, scientists, and drug development professionals can effectively utilize γ-Heptalactone to achieve reproducible and reliable sensory data, leading to enhanced product development and quality control.

References

Application Notes and Protocols for Studying Quorum Sensing with Gamma-Heptalactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing gamma-heptalactone in quorum sensing (QS) research. This document details the known effects of this compound on fungal species, outlines detailed protocols for key experiments, and provides visual representations of signaling pathways and experimental workflows.

Introduction to this compound in Quorum Sensing

This compound (γ-heptalactone) is a lactone-containing compound that has been identified as an endogenously produced quorum-sensing molecule in the fungus Aspergillus nidulans.[1] Like other QS molecules, it plays a role in cell-to-cell communication, allowing individual cells to monitor their population density and coordinate gene expression. This coordinated behavior can influence various physiological processes, including growth, secondary metabolite production, and morphogenesis.[1][2]

Research has also demonstrated the influence of γ-heptalactone on other fungi, such as Monascus purpureus, where it affects the biosynthesis of pigments and monacolin K.[2] Furthermore, γ-heptalactone has been explored for its potential to stimulate quorum-quenching bacteria, highlighting its broader implications in microbial ecology and as a potential tool for biocontrol.[3]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the reported quantitative effects of this compound on various physiological parameters in fungi.

Table 1: Effect of this compound on Aspergillus nidulans

ParameterTreatmentResultReference
GrowthEthyl acetate extracts from stationary phase culture supernatants (containing γ-heptalactone)Abolition of the lag phase and induced an earlier deceleration phase.[1]
Final Cell Dry WeightEthyl acetate extracts from stationary phase culture supernatants (containing γ-heptalactone)16.3% decrease[1]
ipnA::lacZ Gene Expression (Penicillin Production Marker)Ethyl acetate extracts from stationary phase culture supernatants (containing γ-heptalactone)37.8% increase[1]

Table 2: Effect of this compound on Monascus purpureus Secondary Metabolite Production

Metaboliteγ-Heptalactone ConcentrationMaximum Yield IncreaseReference
Yellow Pigment50 µM115.70%[2]
Orange Pigment50 µM141.52%[2]
Red Pigment50 µM100.88%[2]
Monacolin K25 µM62.38%[2]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound on quorum sensing are provided below.

Protocol 1: Fungal Growth and Spore Formation Assay

This protocol details the assessment of this compound's effect on fungal growth dynamics and sporulation.

Materials:

  • Fungal strain of interest (e.g., Aspergillus nidulans, Monascus purpureus)

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth, Malt Extract Broth)

  • This compound stock solution (in a suitable solvent like ethanol)

  • Sterile flasks or multi-well plates

  • Spectrophotometer

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Inoculum Preparation: Prepare a spore suspension of the fungal strain from a mature culture plate. Adjust the spore concentration to a defined value (e.g., 1 x 10^6 spores/mL) using a hemocytometer.

  • Culture Setup: In sterile flasks or wells of a microtiter plate, add the appropriate liquid medium.

  • Treatment: Add this compound to the desired final concentrations (e.g., 0, 25, 50, 100 µM). Include a solvent control.

  • Inoculation: Inoculate the medium with the prepared spore suspension.

  • Incubation: Incubate the cultures under appropriate conditions (e.g., 30°C, 180 rpm).

  • Growth Measurement: At regular time intervals (e.g., every 12 hours), measure the optical density (OD) at 600 nm to monitor fungal growth.

  • Dry Weight Determination (Optional): At the end of the incubation period, filter the mycelia, dry them in an oven at 60-80°C until a constant weight is achieved, and record the dry weight.

  • Spore Quantification: To assess sporulation, take an aliquot of the culture, vortex thoroughly, and count the number of spores using a hemocytometer.

  • Morphological Analysis: Observe the mycelial morphology and branching under a microscope.

Protocol 2: Quantification of Secondary Metabolites

This protocol describes the extraction and quantification of secondary metabolites, such as pigments and monacolin K from Monascus purpureus.

Materials:

  • Fungal culture from Protocol 1

  • Extraction solvent (e.g., ethanol)

  • Centrifuge

  • Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Pigment Extraction:

    • Centrifuge the fungal culture to separate the mycelia and supernatant.

    • Extract pigments from the mycelia using ethanol. Vortex and incubate for 1 hour at 60°C.

    • Centrifuge to pellet the mycelial debris and collect the ethanol supernatant containing the pigments.

  • Pigment Quantification:

    • Measure the absorbance of the yellow, orange, and red pigments in the supernatant at their respective maximum wavelengths (typically around 400-500 nm) using a spectrophotometer.

  • Monacolin K Extraction and Quantification:

    • Follow a validated extraction procedure for monacolin K from the mycelia, which may involve solvent extraction and purification steps.

    • Quantify the concentration of monacolin K using an HPLC system with a suitable column and mobile phase, comparing the peak area to a standard curve of pure monacolin K.

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to analyze the expression of genes involved in quorum sensing and secondary metabolism in response to this compound.

Materials:

  • Fungal mycelia from Protocol 1

  • RNA extraction kit suitable for fungi

  • DNase I

  • Reverse transcription kit

  • qPCR instrument

  • SYBR Green or other fluorescent dye-based qPCR master mix

  • Primers for target genes (e.g., ipnA, laeA, brlA, wetA) and reference genes (e.g., actin, tubulin)

Procedure:

  • RNA Extraction: Harvest fungal mycelia at a specific time point and immediately freeze in liquid nitrogen. Extract total RNA using a suitable kit, following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reactions containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the expression of the reference genes.

Protocol 4: Biofilm Formation Assay

This protocol is for quantifying the effect of this compound on fungal biofilm formation.

Materials:

  • Fungal strain of interest

  • Appropriate liquid culture medium

  • This compound stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol or acetic acid for destaining

  • Plate reader

Procedure:

  • Inoculum Preparation: Prepare a spore suspension as described in Protocol 1.

  • Plate Setup: Add 100 µL of culture medium to each well of a 96-well plate.

  • Treatment: Add this compound to the desired final concentrations. Include a solvent control and a media-only blank.

  • Inoculation: Inoculate the wells with the spore suspension to a final volume of 200 µL.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Gently remove the planktonic cells by washing the wells twice with sterile phosphate-buffered saline (PBS) or water.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells again with PBS or water to remove excess stain.

  • Destaining: Add 200 µL of ethanol or 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

  • Quantification: Transfer 150 µL of the destained solution to a new flat-bottom plate and measure the absorbance at 570-595 nm using a plate reader.

Mandatory Visualizations

Signaling Pathway

G cluster_extracellular Extracellular cluster_intracellular Intracellular GHL γ-Heptalactone Receptor Putative Receptor GHL->Receptor Binds to Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activates LaeA LaeA Signal_Transduction->LaeA Regulates BrlA BrlA Signal_Transduction->BrlA Regulates Velvet_Complex Velvet Complex (VeA, VelB) LaeA->Velvet_Complex Interacts with SM_Genes Secondary Metabolism Genes (e.g., ipnA, pigment biosynthesis) LaeA->SM_Genes Activates Velvet_Complex->SM_Genes Activates WetA WetA BrlA->WetA Activates Morphogenesis Morphogenesis & Sporulation BrlA->Morphogenesis Induces WetA->Morphogenesis Induces SM_Genes->Morphogenesis

Caption: Proposed signaling pathway for this compound in fungi.

Experimental Workflow

G cluster_analysis Downstream Analysis start Start prep_culture Prepare Fungal Spore Suspension start->prep_culture setup_experiment Set up Cultures with varying γ-Heptalactone Concentrations prep_culture->setup_experiment incubation Incubate under Controlled Conditions setup_experiment->incubation growth_analysis Growth Analysis (OD, Dry Weight) incubation->growth_analysis morphology_analysis Morphological Observation (Microscopy) incubation->morphology_analysis sm_analysis Secondary Metabolite Analysis (HPLC, Spectrophotometry) incubation->sm_analysis gene_expression Gene Expression Analysis (RT-qPCR) incubation->gene_expression biofilm_assay Biofilm Quantification (Crystal Violet Assay) incubation->biofilm_assay data_interpretation Data Interpretation and Conclusion growth_analysis->data_interpretation morphology_analysis->data_interpretation sm_analysis->data_interpretation gene_expression->data_interpretation biofilm_assay->data_interpretation

Caption: General experimental workflow for studying this compound effects.

References

Application Note: Formulation of γ-Heptalactone in Fragrance Microcapsules via Interfacial Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

AN-FRAG-001

Introduction

Gamma-heptalactone (γ-heptalactone) is a valuable fragrance ingredient prized for its creamy, coconut, and fruity notes, often utilized in tropical and gourmand compositions.[1] However, like many fragrance molecules, its volatility and potential for degradation can limit its longevity and stability in various product formulations. Microencapsulation provides a robust solution by entrapping the fragrance oil within a protective polymer shell.[2][3][4] This technique protects the active compound from environmental factors, limits interaction with other ingredients, and enables a controlled, sustained release of the fragrance.[5][6][7][8]

This application note details a protocol for the microencapsulation of γ-heptalactone using interfacial polymerization to form polyurea microcapsules. Interfacial polymerization is a highly effective method for fragrance encapsulation, occurring at the interface between an oil and water phase to form a durable, thin polymer shell around the fragrance droplets.[2][9] This process is advantageous due to its rapid reaction speed and mild processing conditions.[9]

Intended Audience: This document is intended for researchers, scientists, and formulation professionals in the fields of fragrance technology, materials science, and consumer product development.

Principle of the Method

The formation of polyurea microcapsules via interfacial polymerization involves a multi-step process initiated by the creation of an oil-in-water (o/w) emulsion.

  • Phase Preparation : Two immiscible phases are prepared. The oil phase consists of the core material (γ-heptalactone) and a diisocyanate monomer. The aqueous phase contains water and an emulsifying agent to stabilize the droplets.

  • Emulsification : The oil phase is dispersed into the aqueous phase under high shear to form fine droplets of the desired size. The particle size is a critical parameter, often controlled by the stirring speed.[5]

  • Polymerization : A polyamine is added to the aqueous phase. This amine monomer diffuses to the surface of the oil droplets and reacts with the isocyanate monomer present in the oil phase.

  • Shell Formation : The reaction between the amine and isocyanate groups at the oil-water interface forms a solid polyurea polymer shell, encapsulating the γ-heptalactone core.[10][11]

  • Curing : The microcapsule slurry is stirred for an extended period to ensure the polymerization reaction goes to completion, resulting in a stable and robust microcapsule wall.

Materials and Equipment

Materials:

  • Core Material: γ-Heptalactone (CAS: 105-21-5)

  • Oil-soluble Monomer: Toluene diisocyanate (TDI) or similar aliphatic/aromatic diisocyanate

  • Aqueous-soluble Monomer: Diethylenetriamine (DETA) or other suitable polyamine

  • Emulsifier/Protective Colloid: Polyvinyl alcohol (PVA), Gum Arabic

  • Continuous Phase: Deionized water

  • Solvent (for cleaning/analysis): Toluene, Ethanol

Equipment:

  • High-shear mechanical stirrer (homogenizer)

  • Magnetic stirrer with heating plate

  • Beakers and flasks

  • Pipettes and graduated cylinders

  • pH meter

  • Optical microscope

  • Vacuum filtration apparatus or centrifuge

  • Drying oven

Experimental Protocol

This protocol describes the formation of γ-heptalactone-loaded polyurea microcapsules.

Step 1: Preparation of the Aqueous Phase

  • Prepare a 2% (w/v) solution of polyvinyl alcohol (PVA) in deionized water.

  • Heat the solution to 60°C while stirring until the PVA is completely dissolved.

  • Cool the solution to room temperature.

  • Transfer 200 mL of the PVA solution to a 500 mL reaction flask.

Step 2: Preparation of the Oil Phase

  • In a separate beaker, prepare the oil phase by mixing 30 g of γ-heptalactone with 10 g of toluene diisocyanate (TDI).

  • Stir gently until a homogenous solution is formed. Caution: Isocyanates are toxic and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.

Step 3: Emulsification

  • Place the reaction flask containing the aqueous phase under a high-shear mechanical stirrer.

  • Set the stirring speed to 1000-2000 rpm. The speed can be adjusted to control the final particle size.[5]

  • Slowly add the oil phase mixture to the aqueous phase while stirring.

  • Continue homogenization for 20-30 minutes to form a stable oil-in-water emulsion. Droplet size can be monitored using an optical microscope.

Step 4: Interfacial Polymerization

  • While maintaining gentle agitation (e.g., 400 rpm) with a magnetic stirrer, slowly add 15 g of diethylenetriamine (DETA) dropwise to the emulsion.

  • Increase the temperature of the slurry to 50-60°C.

  • A visible change in the turbidity of the solution indicates the formation of the polymer shell.

Step 5: Curing and Maturation

  • Continue stirring the microcapsule slurry at 50-60°C for 3-4 hours to ensure the polymerization reaction is complete.

  • Allow the slurry to cool to room temperature while stirring overnight.

Step 6: Collection and Washing

  • Collect the microcapsules from the slurry by vacuum filtration or centrifugation.

  • Wash the collected microcapsules several times with deionized water to remove unreacted monomers and excess emulsifier.

  • Perform a final wash with ethanol.

  • Dry the microcapsules in an oven at 40-50°C until a constant weight is achieved.

Visualization of Workflow

The following diagram illustrates the key stages of the microencapsulation process.

G Experimental Workflow for Microencapsulation cluster_prep Preparation prep_oil 1. Prepare Oil Phase (γ-Heptalactone + Diisocyanate) emulsify 3. Create O/W Emulsion (High-Shear Mixing) prep_oil->emulsify prep_aq 2. Prepare Aqueous Phase (Water + PVA Emulsifier) prep_aq->emulsify add_amine 4. Add Polyamine (Initiate Polymerization) emulsify->add_amine polymerize 5. Polymerization Reaction (Stirring at 50-60°C) add_amine->polymerize cure 6. Curing & Maturation (Stir overnight) polymerize->cure collect 7. Collection & Washing (Filtration / Centrifugation) cure->collect dry 8. Drying (Oven at 40-50°C) collect->dry

Caption: Workflow for polyurea microencapsulation of γ-heptalactone.

Characterization and Data

The resulting microcapsules should be characterized to ensure successful encapsulation and to determine their physical properties. Key parameters include morphology, particle size, encapsulation efficiency, and thermal stability.

Table 1: Typical Formulation Parameters and Their Effects

ParameterRangeEffect on Microcapsules
Stirring Speed (Emulsification) 500 - 2000 rpmHigher speed generally leads to smaller particle size.[5]
Core : Shell Ratio 1:1 to 4:1Affects loading capacity, shell thickness, and mechanical strength.[12]
Emulsifier Concentration 1% - 5% (w/v)Higher concentration improves emulsion stability but can increase viscosity.
Curing Temperature 40 - 80 °CInfluences the rate of polymerization and final shell integrity.[12]

Table 2: Representative Microcapsule Characterization Data

PropertyMethodTypical Result
Morphology Scanning Electron Microscopy (SEM)Spherical shape with a distinct core-shell structure.[13]
Particle Size Distribution Laser Diffraction10 - 100 µm (dependent on stirring speed)
Encapsulation Efficiency Solvent Extraction & GC-MS> 85% (High efficiencies of up to 91% have been reported for similar systems).[12][13]
Thermal Stability Thermogravimetric Analysis (TGA)Stable up to 150-200°C, suitable for many consumer product applications.[14]
Fragrance Loading Calculation based on EE20 - 40% (w/w)

Note: The data presented are representative values from literature for fragrance microcapsules and may vary based on the precise formulation and process conditions.

Relationship between Process Variables and Capsule Properties

The properties of the final microcapsules are highly dependent on the formulation and process variables. Understanding these relationships is key to designing capsules for specific applications.

G Influence of Process Variables on Microcapsule Properties cluster_input Process Variables cluster_output Microcapsule Properties stir_speed Stirring Speed size Particle Size stir_speed->size inversely proportional core_shell Core : Shell Ratio thickness Shell Thickness core_shell->thickness inversely proportional stability Mechanical Stability core_shell->stability directly proportional release Release Rate core_shell->release inversely proportional emulsifier Emulsifier Conc. emulsifier->size inversely proportional thickness->stability directly proportional thickness->release inversely proportional

Caption: Key relationships between process variables and final capsule properties.

Conclusion

The protocol described provides a reliable method for the formulation of γ-heptalactone in polyurea microcapsules. By carefully controlling the process parameters, researchers can produce microcapsules with tailored properties, including specific particle sizes, high encapsulation efficiency, and controlled release characteristics. This technology is highly valuable for enhancing the performance and stability of fragrances in a wide array of applications, from personal care and home care products to advanced textiles.

References

Application Notes and Protocols: Investigating the Effect of gamma-Heptalactone on Fungal Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-heptalactone (γ-heptalactone) is a naturally occurring lactone found in various fruits and fermented products. Beyond its role as a flavor and fragrance compound, recent research has highlighted its function as a quorum-sensing molecule in several fungal species. This document provides detailed application notes and experimental protocols to investigate the effects of γ-heptalactone on fungal growth, morphology, and gene expression. The provided methodologies will enable researchers to assess its potential as a modulator of fungal behavior and a candidate for antifungal strategies.

Data Presentation

The following tables summarize the reported quantitative effects of γ-heptalactone on different fungal species.

Table 1: Effect of γ-Heptalactone on Secondary Metabolite Production in Monascus purpureus

Fungal SpeciesConcentration of γ-HeptalactoneParameterResultReference
Monascus purpureus50 µMYellow Pigment Production115.70% increase[1]
50 µMOrange Pigment Production141.52% increase[1]
50 µMRed Pigment Production100.88% increase[1]
25 µMMonacolin K Production62.38% increase[1]

Table 2: Effect of γ-Heptalactone on Growth and Gene Expression in Aspergillus nidulans

Fungal SpeciesParameterResultReference
Aspergillus nidulansFungal GrowthAbolition of lag phase and 16.3% decrease in final cell dry weight[2][3]
Gene Expression (ipnA::lacZ)37.8% increase in expression[2][3]

Experimental Protocols

Preparation of γ-Heptalactone Stock Solution

Objective: To prepare a sterile stock solution of γ-heptalactone for use in antifungal assays.

Materials:

  • γ-Heptalactone (CAS No. 105-21-5)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Micropipettes and sterile tips

Protocol:

  • Due to the oily nature and limited water solubility of γ-heptalactone, prepare a stock solution in DMSO. For a 100 mM stock solution, dissolve 12.82 mg of γ-heptalactone in 1 mL of sterile DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • The final concentration of DMSO in the experimental medium should not exceed 1% (v/v) to avoid solvent toxicity to the fungi. Always include a solvent control (medium with 1% DMSO) in your experiments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of γ-heptalactone that inhibits the visible growth of a fungal strain.

Materials:

  • Fungal culture

  • Appropriate liquid medium (e.g., RPMI-1640, Potato Dextrose Broth)

  • Sterile 96-well flat-bottom microtiter plates

  • γ-Heptalactone stock solution

  • Sterile saline or PBS

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a fungal inoculum suspension from a fresh culture and adjust the concentration to 1-5 x 10^5 CFU/mL in the appropriate broth medium.

  • In a sterile 96-well plate, add 100 µL of broth to all wells.

  • Add 100 µL of the γ-heptalactone stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

  • The eleventh well will serve as a growth control (no γ-heptalactone), and the twelfth well will serve as a sterility control (no inoculum).

  • Add 100 µL of the fungal inoculum to each well from 1 to 11.

  • Incubate the plate at the optimal temperature for the specific fungus (e.g., 35°C for Candida albicans, 25-30°C for Aspergillus spp.) for 24-48 hours.

  • The MIC is determined as the lowest concentration of γ-heptalactone at which there is no visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Analysis prep_inoculum Prepare Fungal Inoculum add_inoculum Add inoculum to wells prep_inoculum->add_inoculum prep_plate Prepare 96-well plate with broth add_compound Add γ-Heptalactone to first well prep_plate->add_compound serial_dilute Perform 2-fold serial dilutions add_compound->serial_dilute serial_dilute->add_inoculum incubate Incubate plate add_inoculum->incubate read_mic Read MIC incubate->read_mic Signaling_Pathway cluster_input Quorum Sensing Signal cluster_regulation Global Regulation cluster_output Fungal Response gamma_hep γ-Heptalactone laeA laeA (Global Regulator) gamma_hep->laeA Induces Expression development Developmental Genes (brlA, wetA) laeA->development Regulates sec_met Secondary Metabolism laeA->sec_met Regulates Experimental_Workflow start Start prep Prepare γ-Heptalactone Solutions and Fungal Cultures start->prep antifungal_assays Perform Antifungal Assays (MIC, Disk Diffusion) prep->antifungal_assays growth_assays Perform Growth Assays (Mycelial, Spore Germination) prep->growth_assays data_collection Collect Quantitative Data antifungal_assays->data_collection growth_assays->data_collection gene_expression Analyze Gene Expression (qRT-PCR) data_collection->gene_expression pathway_analysis Analyze Signaling Pathway gene_expression->pathway_analysis conclusion Conclusion pathway_analysis->conclusion

References

Troubleshooting & Optimization

improving the yield and purity of gamma-Heptalactone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of gamma-heptalactone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Low or No Product Yield

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure your starting materials, such as 4-hydroxyheptanoic acid or precursors for Baeyer-Villiger oxidation, are of high purity and dry.[1] Moisture can interfere with many organic reactions, especially those involving strong acids or bases.[2]

  • Reaction Conditions:

    • Temperature: Optimal temperature is crucial. For acid-catalyzed lactonization of 4-hydroxyheptanoic acid, gentle heating is often required. However, excessive heat can lead to side reactions like dehydration or polymerization.[2] For Baeyer-Villiger oxidations, lower temperatures and longer reaction times have sometimes shown better results.[3]

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Insufficient reaction time will result in incomplete conversion, while prolonged times can lead to product degradation.[2]

    • Catalyst Activity: If using a catalyst (e.g., a strong acid for lactonization or a metal catalyst for oxidation), ensure it is active and used in the correct concentration.[4]

  • Intermolecular vs. Intramolecular Reactions: A common side reaction is the intermolecular esterification of 4-hydroxyheptanoic acid to form polyesters, which competes with the desired intramolecular lactonization.[2]

    • High-Dilution Conditions: Performing the reaction at a very low concentration of the starting material can favor the intramolecular cyclization. This can be achieved by the slow addition of the starting material to the reaction mixture over an extended period.[2]

Product Purity Issues

Q2: My final product is impure. What are the likely contaminants and how can I effectively purify my this compound?

A2: Impurities can arise from unreacted starting materials, side products, or degradation of the product.

  • Common Impurities:

    • Unreacted 4-hydroxyheptanoic acid: This is a common impurity if the lactonization is incomplete.

    • Polymeric byproducts: As mentioned, intermolecular reactions can lead to polyester impurities.[2]

    • Solvent Residues: Ensure complete removal of the reaction solvent during workup.

    • Byproducts from the synthetic route: For example, in a Baeyer-Villiger oxidation of a corresponding ketone, unreacted ketone and the acid byproduct from the peracid are common impurities.[5]

  • Purification Strategies:

    • Aqueous Extraction: Washing the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) can remove acidic impurities like unreacted 4-hydroxyheptanoic acid or the carboxylic acid byproduct from a Baeyer-Villiger oxidation.[6][7] Be cautious, as prolonged exposure to strong bases can hydrolyze the lactone ring.[1][8] Subsequent washes with water and brine are also recommended.[1]

    • Column Chromatography: Silica gel column chromatography is a highly effective method for separating this compound from non-polar impurities and closely related byproducts.[9][10]

    • Distillation: Vacuum distillation can be used to purify this compound, which has a boiling point of 230°C at atmospheric pressure.[6][11] This method is effective for removing non-volatile impurities.

Reaction-Specific Problems

Q3: I am using the Baeyer-Villiger oxidation to synthesize this compound. What are the key parameters to optimize for this reaction?

A3: The Baeyer-Villiger oxidation is a powerful method for converting cyclic ketones to lactones.[5] Key optimization parameters include:

  • Choice of Oxidant: Peracids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used.[5] Hydrogen peroxide in combination with a Lewis or Brønsted acid catalyst is a greener alternative, though it may require more optimization.[12]

  • Stoichiometry: The molar ratio of the ketone to the oxidant can significantly impact the yield.[13]

  • Temperature Control: These reactions are often exothermic. Maintaining a low temperature (e.g., 0°C) during the addition of the oxidant is crucial to prevent side reactions and ensure regioselectivity.[3]

  • Solvent: Anhydrous, non-protic solvents like dichloromethane or chloroform are typically used.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common methods for synthesizing this compound are:

  • Intramolecular esterification (lactonization) of 4-hydroxyheptanoic acid: This is a direct and widely used method, often catalyzed by a strong acid.[11][14]

  • Baeyer-Villiger oxidation of a suitable cyclic ketone: This reaction converts a ketone to an ester (or a cyclic ketone to a lactone) using a peracid or other oxidizing agents.[3][5]

  • Reaction between acrylic acid and butanol: This method can also be employed for the synthesis of this compound.[11]

Q2: How can I monitor the progress of my this compound synthesis?

A2: The progress of the reaction can be monitored by various chromatographic techniques:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography (GC): Provides quantitative information on the conversion of the starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Can also be used for monitoring, especially for less volatile compounds.

Q3: Is this compound susceptible to degradation during workup and purification?

A3: Yes, the lactone ring of this compound is a cyclic ester and is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[1][8][15] This will open the ring to form 4-hydroxyheptanoic acid. Therefore, it is important to use mild conditions during extraction and to avoid prolonged exposure to strong acids or bases.[1]

Data Presentation

Table 1: Comparison of Purification Techniques for Lactones
Purification TechniqueTypical PurityTypical RecoveryAdvantagesDisadvantages
Aqueous Alkali Extraction >98%[6]>95%[6]Effective for removing acidic impurities; Fast.[6]Risk of lactone hydrolysis at high pH.[6]
Column Chromatography HighVariableEffective for a wide range of impurities.Can be time-consuming and require significant solvent.
Distillation (Vacuum) HighGoodExcellent for removing non-volatile impurities.[6]Requires thermal stability of the compound.
Crystallization Very HighVariableCan yield highly pure product.[6]Dependent on the compound being a solid at room temperature and finding a suitable solvent system.[6]

Experimental Protocols

Protocol 1: Acid-Catalyzed Lactonization of 4-Hydroxyheptanoic Acid

This protocol describes a general procedure for the intramolecular esterification of 4-hydroxyheptanoic acid.

Materials:

  • 4-hydroxyheptanoic acid

  • Concentrated sulfuric acid (catalytic amount)

  • Anhydrous toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus

Procedure:

  • Dissolve 4-hydroxyheptanoic acid in anhydrous toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or silica gel column chromatography.

Protocol 2: Baeyer-Villiger Oxidation of Cyclohexanone (Illustrative for Lactone Synthesis)

This protocol provides a general method for the Baeyer-Villiger oxidation, which can be adapted for the synthesis of this compound from the corresponding cyclic ketone.

Materials:

  • Cyclic ketone precursor to this compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the cyclic ketone in DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Allow the reaction mixture to stir at 0°C or let it warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium sulfite solution to destroy excess peracid.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude lactone by column chromatography or distillation.

Visualizations

Experimental Workflow: General Lactonization and Purification

experimental_workflow start Starting Material (e.g., 4-Hydroxyheptanoic Acid) reaction Lactonization Reaction (e.g., Acid Catalysis) start->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup drying Drying (e.g., Na2SO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Distillation or Chromatography) concentration->purification product Pure this compound purification->product

Caption: General workflow for synthesis and purification of this compound.

Troubleshooting Logic: Low Yield

troubleshooting_low_yield problem Low Yield Observed cause1 Incomplete Reaction? problem->cause1 cause2 Side Reactions? problem->cause2 cause3 Product Loss During Workup? problem->cause3 solution1a Increase Reaction Time cause1->solution1a Yes solution1b Increase Temperature (with caution) cause1->solution1b Yes solution1c Check Reagent/Catalyst Activity cause1->solution1c Yes solution2a Use High-Dilution Conditions cause2->solution2a Yes solution2b Optimize Temperature cause2->solution2b Yes solution3a Optimize Extraction pH cause3->solution3a Yes solution3b Ensure Complete Extraction cause3->solution3b Yes solution3c Minimize Transfers cause3->solution3c Yes

Caption: Troubleshooting decision tree for addressing low reaction yields.

References

Technical Support Center: Purification of Synthetic γ-Heptalactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic γ-Heptalactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced γ-Heptalactone?

A1: Common impurities depend on the synthetic route employed. The two primary synthesis methods for γ-Heptalactone are the intramolecular cyclization of 4-hydroxyheptanoic acid and the reaction of acrylic acid with butanol.[1] Potential impurities therefore include:

  • Unreacted starting materials: 4-hydroxyheptanoic acid, acrylic acid, and n-butanol.

  • Acidic catalysts: If used in the synthesis, residual strong acids like sulfuric acid may be present.

  • Solvents: Any solvents used during the synthesis or workup.

  • Byproducts of side reactions: These can include esters formed from the reaction of butanol with acrylic acid or polymers of acrylic acid.

  • Polymerization products: Lactones can be prone to polymerization over time, leading to increased viscosity.[1]

Q2: My purified γ-Heptalactone has a yellow tint. How can I remove the color?

A2: A yellow discoloration in γ-Heptalactone can be due to thermal degradation during distillation or the presence of high-molecular-weight byproducts. To address this, consider the following:

  • Vacuum Distillation: Perform distillation under a higher vacuum to lower the boiling point and reduce the risk of thermal decomposition.

  • Adsorbent Treatment: Before distillation, treat the crude product with activated carbon. The activated carbon can adsorb color-causing impurities. Stir the crude lactone with a small amount of activated carbon, followed by filtration before proceeding with distillation.

Q3: The final product has a harsh, acidic, or unpleasant odor. What is the cause and how can I fix it?

A3: Off-odors in synthetic γ-Heptalactone are often due to residual acidic impurities or volatile byproducts from the synthesis.[2]

  • Acidic Impurities: Residual acidic catalysts or unreacted acrylic acid can impart a sharp, acrid odor. A wash with a dilute aqueous basic solution can neutralize and remove these impurities.

  • Volatile Byproducts: Other volatile impurities may contribute to off-odors. A carefully executed fractional distillation is the most effective method for separating these components based on their boiling points.

Q4: My yield after purification is lower than expected. What are the potential causes?

A4: Low yield can result from several factors during the purification process:

  • Product Loss During Extraction: Ensure efficient phase separation during aqueous washes to prevent loss of the product in the aqueous layer.

  • Inefficient Distillation: A poorly optimized distillation setup can lead to co-distillation of the product with lower-boiling impurities or incomplete distillation, leaving the product in the distillation pot. Ensure your distillation column is well-insulated and the collection of fractions is done at the correct temperature range.

  • Degradation on Stationary Phase: If using column chromatography, some lactones can irreversibly adsorb to or degrade on silica gel, especially if it is too acidic. Using deactivated silica gel can mitigate this issue.

Troubleshooting Guides

Issue 1: Low Purity After Fractional Distillation
Potential Cause Suggested Solution
Inefficient Separation of Impurities with Close Boiling Points The boiling points of γ-Heptalactone and potential impurities can be close, making separation challenging. Improve the efficiency of your fractional distillation by: 1. Using a longer fractionating column with a higher number of theoretical plates. 2. Maintaining a slow and steady distillation rate to allow for proper vapor-liquid equilibrium. 3. Insulating the distillation column to minimize heat loss.
Incorrect Fraction Collection Monitor the head temperature closely during distillation. Collect the fraction that distills at the expected boiling point of γ-Heptalactone under the specific pressure used. Discard the forerun (lower-boiling impurities) and the residue in the distillation flask (higher-boiling impurities).
Contamination from the Apparatus Ensure all glassware is thoroughly cleaned and dried before use to avoid introducing contaminants.
Issue 2: Tailing or Broad Peaks in Column Chromatography
Potential Cause Suggested Solution
Sample Overload The amount of crude material loaded onto the column is too high for the column dimensions, leading to poor separation. As a general rule, the amount of silica gel should be 50-100 times the weight of the crude sample.
Inappropriate Solvent System The polarity of the eluent is too high, causing the lactone to move too quickly through the column without proper separation. Start with a non-polar solvent and gradually increase the polarity (gradient elution) to achieve better separation.
Acidity of Silica Gel Standard silica gel can be slightly acidic, which can cause tailing with some compounds. Use deactivated (neutral) silica gel or add a small amount of a neutralising agent like triethylamine to the eluent.

Data Presentation

The following table summarizes the physical properties of γ-Heptalactone and its common impurities, which is critical for planning purification strategies, particularly fractional distillation.

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Notes
γ-Heptalactone 128.17230-232 (at 760 mmHg)The target compound.
n-Butanol 74.12117.7A common starting material, significantly lower boiling point than the product.[3]
Acrylic Acid 72.06141A common starting material, lower boiling point than the product.[4][5]
4-Hydroxyheptanoic Acid 146.18DecomposesThis precursor will likely cyclize to γ-Heptalactone upon heating and is unlikely to be a major impurity in the distilled product.

The following table provides a qualitative comparison of common purification techniques for lactones.

Purification Technique Typical Purity Achieved Advantages Disadvantages
Aqueous Alkali Wash -Effective for removing acidic impurities.Risk of lactone hydrolysis; requires subsequent extraction.
Fractional Distillation >98%Good for removing impurities with significantly different boiling points.Can cause thermal degradation if not performed under vacuum; may not separate isomers or impurities with close boiling points.
Silica Gel Chromatography >99%Can separate impurities with similar boiling points and polarities.Can be time-consuming and require large volumes of solvent; potential for product loss on the column.

Experimental Protocols

Protocol 1: Aqueous Alkali Wash for Removal of Acidic Impurities
  • Dissolve the crude synthetic γ-Heptalactone in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃).

  • Gently shake the separatory funnel, venting frequently to release any pressure buildup.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with the NaHCO₃ solution until no more gas evolution is observed.

  • Wash the organic layer with brine (saturated aqueous NaCl solution).

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure.

Protocol 2: Purification by Fractional Vacuum Distillation
  • Place the crude γ-Heptalactone in a round-bottom flask with a stir bar.

  • Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column or a packed column.

  • Connect the apparatus to a vacuum pump and ensure all joints are well-sealed.

  • Begin heating the flask gently while stirring.

  • Collect the initial fraction (forerun) which will contain lower-boiling impurities such as residual solvents and butanol. The head temperature will be significantly lower than the boiling point of the product.

  • As the temperature rises and stabilizes at the boiling point of γ-Heptalactone at the given pressure, change the receiving flask to collect the pure product.

  • Continue distillation until the temperature begins to drop or rise significantly, indicating the end of the product fraction.

  • Stop the distillation before the flask boils to dryness to avoid the formation of potentially explosive peroxides.

Protocol 3: Purification by Silica Gel Column Chromatography
  • Select a Solvent System: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the γ-Heptalactone an Rf value of approximately 0.3.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack evenly without air bubbles.

  • Load the Sample: Dissolve the crude γ-Heptalactone in a minimal amount of the eluent or a non-polar solvent. Carefully add the sample to the top of the silica gel bed.

  • Elute the Column: Begin eluting with the chosen solvent system. Collect fractions and monitor the separation by TLC.

  • Gradient Elution (Optional): If separation is not optimal, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Combine and Concentrate: Combine the fractions containing the pure γ-Heptalactone and remove the solvent under reduced pressure.

Mandatory Visualization

PurificationWorkflow crude Crude Synthetic γ-Heptalactone wash Aqueous Alkali Wash (e.g., 5% NaHCO₃) crude->wash Removal of Acidic Impurities distillation Fractional Vacuum Distillation wash->distillation acidic_impurities Acidic Impurities (e.g., Acrylic Acid, Catalyst) wash->acidic_impurities chromatography Silica Gel Column Chromatography distillation->chromatography Optional High-Purity Polish pure Pure γ-Heptalactone (>98%) distillation->pure volatile_impurities Low-Boiling Impurities (e.g., Butanol, Solvents) distillation->volatile_impurities non_volatile_impurities High-Boiling/Polar Impurities (e.g., Polymers) distillation->non_volatile_impurities chromatography->pure

Caption: A typical purification workflow for synthetic γ-heptalactone.

TroubleshootingDistillation start Low Purity of γ-Heptalactone After Distillation check_bp Is the head temperature stable during collection? start->check_bp check_column Is the fractionating column efficient and well-insulated? check_bp->check_column Yes solution_temp Adjust heating to maintain a stable boiling point. check_bp->solution_temp No check_rate Is the distillation rate slow and steady? check_column->check_rate Yes solution_column Use a longer/packed column and insulate it properly. check_column->solution_column No solution_rate Reduce the heating rate to slow down distillation. check_rate->solution_rate No

Caption: Troubleshooting logic for low purity in fractional distillation.

References

Technical Support Center: Gamma-Heptalactone Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of gamma-heptalactone to prevent its degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage of this compound.

Problem Possible Cause(s) Recommended Action(s)
Change in Viscosity (thickening) Polymerization of the lactone.[1]- Confirm the identity and purity of the material using analytical methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). - If polymerization is confirmed, the product may not be suitable for all applications. Consider purification by distillation if feasible. - Review storage conditions to ensure they align with recommendations (cool, dry, inert atmosphere).
Development of a Yellow Tint Exposure to air, light, or impurities.- While this compound can be a colorless to pale yellow liquid, a noticeable change in color may indicate degradation.[2][3] - Protect the compound from light by storing it in an amber vial or in a dark location. - Purge the headspace of the container with an inert gas like argon or nitrogen before sealing to minimize oxidation.
Unexpected Odor Profile Contamination or degradation into byproducts with different odors.- Characterize the odor profile and compare it to a fresh, high-purity standard. - Analyze the sample for impurities using GC-Mass Spectrometry (GC-MS) to identify potential degradation products.
Reduced Purity/Potency in Assays Chemical degradation due to improper storage.- Verify the storage temperature and ensure the container is tightly sealed. - Avoid exposure to incompatible materials, especially strong oxidizing agents.[4] - Re-qualify the material using appropriate analytical methods before use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[4][5][6] While some sources suggest room temperature storage is acceptable, maintaining a cool environment is generally recommended to minimize the risk of degradation.[3][7]

Q2: What is the expected shelf life of this compound?

A2: With proper storage in a sealed container, this compound can have a shelf life of up to 3 years.[8] However, it is always best practice to re-analyze the material if it has been stored for an extended period, especially if the container has been opened.

Q3: What are the primary signs of this compound degradation?

A3: The most common signs of degradation are an increase in viscosity due to polymerization and a potential change in color.[1] Any noticeable deviation from its typical colorless to pale yellow appearance and characteristic sweet, coconut-like odor should be investigated.[2][8][9][10]

Q4: Should I store this compound under an inert atmosphere?

A4: Yes, for long-term storage or for high-purity applications, it is highly recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon). This will help to prevent oxidation and degradation from atmospheric moisture.

Q5: What materials are incompatible with this compound?

A5: You should avoid storing this compound with strong oxidizing agents, as they are incompatible.[4]

Quantitative Data Summary

Parameter Recommended Value/Condition Source(s)
Storage Temperature Cool, dry place; Room Temperature[3][5][6][7]
Shelf Life Up to 3 years (in a sealed container)
Incompatible Materials Strong Oxidizing Agents[4]
Appearance Colorless to slightly yellow, slightly oily liquid[2][4][7][8]

Experimental Protocols

Protocol: Purity Assessment of this compound by Gas Chromatography (GC)

Objective: To determine the purity of a this compound sample and identify the presence of any degradation products.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., ethyl acetate or dichloromethane)

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Appropriate capillary column (e.g., a non-polar or medium-polarity column like DB-5 or HP-5)

  • Volumetric flasks and pipettes

  • Autosampler vials

Methodology:

  • Standard Preparation: Prepare a standard solution of high-purity this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Sample Preparation: Prepare a solution of the this compound sample to be tested at the same concentration as the standard.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/minute to 240°C

      • Hold at 240°C for 5 minutes

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection Volume: 1 µL

  • Analysis:

    • Inject the standard solution to determine the retention time and peak area of pure this compound.

    • Inject the sample solution.

  • Data Interpretation:

    • Compare the chromatogram of the sample to the standard.

    • The purity of the sample can be calculated based on the peak area percentage of the main this compound peak relative to the total peak area.

    • The presence of additional peaks may indicate impurities or degradation products.

Visualizations

degradation_pathway gamma_heptalactone γ-Heptalactone polymer Polymerized γ-Heptalactone (Increased Viscosity) gamma_heptalactone->polymer Time, Heat, Light, Oxygen

Caption: Potential degradation pathway of this compound.

troubleshooting_workflow start Suspected Degradation of γ-Heptalactone visual_inspection Visual & Olfactory Inspection (Color, Viscosity, Odor) start->visual_inspection analytical_testing Analytical Testing (e.g., GC, HPLC) visual_inspection->analytical_testing degradation_confirmed Degradation Confirmed? analytical_testing->degradation_confirmed quarantine Quarantine Lot degradation_confirmed->quarantine Yes no_degradation No Degradation Detected degradation_confirmed->no_degradation No investigate_storage Investigate Storage Conditions (Temp, Light, Atmosphere) quarantine->investigate_storage purify Consider Purification (e.g., Distillation) investigate_storage->purify dispose Dispose of Material purify->dispose If not feasible

Caption: Troubleshooting workflow for suspected degradation.

References

Technical Support Center: Optimizing GC-MS for Trace Detection of gamma-Heptalactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the trace detection of gamma-heptalactone.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am not detecting this compound, or the signal is extremely low. What are the first parameters I should check?

A1: For low or no signal, a systematic check of your system and method is crucial.

  • MS Detector Settings: Ensure the mass spectrometer is properly tuned.[1] For trace analysis, operate in Selected Ion Monitoring (SIM) mode. The primary ion for gamma-lactones, including this compound, is typically m/z 85 .[2] Also, monitor for other characteristic ions such as m/z 29, 41, and 56 for confirmation.[2]

  • System Leaks: Air leaks can kill sensitivity. Check for leaks at the injector septum, column connections, and MS transfer line. High nitrogen (m/z 28) and oxygen (m/z 32) signals in a scan are indicative of a leak.

  • Injection Parameters: For trace levels, a splitless injection is preferred to transfer the maximum amount of analyte onto the column. Ensure your splitless time is optimized (typically 0.5-1.0 min).

  • Sample Preparation: Analyte loss during sample preparation is a common issue. Verify your extraction efficiency and consider a concentration step.[3]

Q2: My this compound peak is showing significant tailing. How can I improve the peak shape?

A2: Peak tailing for polar compounds like lactones is often caused by unwanted interactions with active sites in the GC system.[4]

  • Active Sites: Exposed silanol groups (-Si-OH) on the inlet liner, column, or contaminants can cause tailing.[4]

    • Solution 1: Inlet Maintenance. Replace the inlet liner with a new, deactivated one. Using a liner with glass wool can help trap non-volatile matrix components but can also be a source of activity if not properly deactivated.

    • Solution 2: Column Maintenance. If the front of the column has become active, trim about 10-20 cm from the inlet side. This removes the section most exposed to non-volatile residues.[5]

  • Improper Column Installation: A poor column cut or incorrect installation depth can create dead volumes, leading to peak tailing.[4] Ensure a clean, 90° cut and install the column according to the manufacturer's instructions for your specific inlet.[5]

  • Solvent-Phase Mismatch: If your sample solvent is not compatible with the column's stationary phase, it can affect peak shape. For example, injecting a non-polar solvent like hexane onto a polar WAX column can cause issues.[6]

Q3: The baseline in my chromatogram is noisy, making it difficult to integrate small peaks. What can I do to reduce the noise?

A3: A high baseline is often due to column bleed or contamination.

  • Column Bleed: Ensure you are operating within the column's specified temperature limits. Using a low-bleed column (e.g., with an "MS" designation) is highly recommended. Condition the column according to the manufacturer's instructions before use.

  • Contaminated Carrier Gas: Impurities in the carrier gas can contribute to baseline noise. Ensure you are using high-purity gas (99.999% or higher) and that gas purifiers/traps are installed and functioning correctly.

  • System Contamination: Contamination can originate from the inlet (septum, liner), previous injections (carryover), or the sample itself. Run a solvent blank to diagnose the source of contamination.

Q4: How can I improve the overall sensitivity of my method to achieve lower detection limits for this compound?

A4: Improving sensitivity involves optimizing the entire analytical workflow, from sample preparation to detection.

  • Sample Preparation: Techniques like Solid-Phase Microextraction (SPME) or Liquid-Liquid Microextraction (LLME) can effectively concentrate volatile analytes like this compound from the sample matrix before injection.[3][7][8]

  • Injection Technique: Programmed Temperature Vaporization (PTV) inlets allow for large volume injections, which can increase sensitivity by 1-2 orders of magnitude compared to standard splitless injection.[9]

  • GC Column Choice: Use a narrow-bore column (e.g., 0.18 or 0.25 mm ID) with a thin film (e.g., 0.25 µm). This produces narrower, taller peaks, which increases the signal-to-noise ratio.[9]

  • MS Detection: As mentioned, using SIM mode is critical. For even greater sensitivity and selectivity, especially in complex matrices, consider using a triple quadrupole mass spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data and Parameter Comparison

Optimizing GC-MS parameters requires a systematic approach. The following table summarizes key parameters and their typical starting points for this compound analysis, along with expected outcomes. The performance metrics are based on validated methods for similar lactones.[10][11]

ParameterRecommended SettingRationale & Impact on Trace AnalysisExpected LOD (µg/L)Expected LOQ (µg/L)
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS, HP-5MS, DB-WAX)A standard dimension column provides a good balance of resolution and analysis time. DB-5MS is a versatile non-polar column, while DB-WAX is polar and offers different selectivity.0.03 - 0.10.1 - 0.4
Injection Mode Splitless (1 µL injection)Maximizes analyte transfer to the column, essential for trace detection.--
Inlet Temperature 250 °CEnsures complete vaporization of this compound without thermal degradation.--
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/minProvides good chromatographic efficiency and is compatible with MS detectors.--
Oven Program Initial: 40-60°C (hold 2 min), Ramp: 5-10°C/min to 240-250°C (hold 5 min)A lower starting temperature helps focus analytes at the head of the column. The ramp rate is a compromise between analysis speed and resolution.--
MS Mode Selected Ion Monitoring (SIM)Drastically increases sensitivity by monitoring only specific ions of interest.Significantly LowerSignificantly Lower
Monitored Ions Quantifier: m/z 85, Qualifiers: m/z 29, 41, 56m/z 85 is the characteristic base peak for gamma-lactones. Qualifiers confirm identity.[2]--
MS Source Temp. 230 °CStandard temperature for good ionization efficiency.--
MS Quad Temp. 150 °CStandard temperature for stable mass filtering.--

Experimental Protocols

Protocol 1: Sample Preparation using Headspace SPME (HS-SPME)

HS-SPME is a solvent-free technique ideal for extracting volatile compounds like this compound from liquid or solid matrices.[10][12]

Materials:

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 65 µm PDMS/DVB or 85 µm Carboxen/PDMS)

  • Heated agitator/stir plate

  • Sodium chloride (NaCl)

Procedure:

  • Place 5 mL of the liquid sample (e.g., beverage) or 1-2 g of solid sample into a 20 mL headspace vial.

  • If applicable, spike with an appropriate internal standard.

  • Add 1.5 g of NaCl. Salting-out increases the ionic strength, promoting the release of volatile analytes into the headspace.[10]

  • Immediately seal the vial.

  • Place the vial in a heated agitator set to 50-60°C. Allow the sample to equilibrate for 15 minutes with agitation.

  • Expose the SPME fiber to the headspace above the sample for a fixed time (e.g., 30 minutes) with continued heating and agitation.

  • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

Protocol 2: GC-MS Analysis

Procedure:

  • Desorption: Desorb the SPME fiber in the GC inlet at 250°C for 3-5 minutes in splitless mode.

  • Chromatographic Separation: Begin the oven temperature program as outlined in the table above (e.g., hold at 50°C for 2 min, then ramp at 8°C/min to 240°C and hold for 5 min).

  • Mass Spectrometric Detection: Acquire data in SIM mode. Set the MS to monitor for the target ions (m/z 85, 29, 41, 56) with appropriate dwell times.

  • Data Analysis: Integrate the peak corresponding to this compound at its expected retention time. Quantify using a calibration curve prepared in a similar matrix.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Place Sample in Vial Salt 2. Add NaCl Sample->Salt Equilibrate 3. Equilibrate (e.g., 60°C, 15 min) Salt->Equilibrate Extract 4. Expose SPME Fiber (e.g., 30 min) Equilibrate->Extract Desorb 5. Desorb Fiber in GC Inlet (250°C) Extract->Desorb Transfer to GC Separate 6. Chromatographic Separation (Oven Ramp) Desorb->Separate Detect 7. MS Detection (SIM Mode, m/z 85) Separate->Detect Integrate 8. Integrate Peak Detect->Integrate Acquire Data Quantify 9. Quantify vs. Calibration Curve Integrate->Quantify

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic Start Problem: Poor Peak Shape (Tailing) CheckPolarity Are only polar compounds tailing? Start->CheckPolarity ChemicalIssue Chemical Issue: Active Sites CheckPolarity->ChemicalIssue Yes PhysicalIssue Physical Issue: Flow Path Disruption CheckPolarity->PhysicalIssue No (All peaks tail) InletMaint Action: Replace Inlet Liner ChemicalIssue->InletMaint ColumnMaint Action: Trim Column Inlet ChemicalIssue->ColumnMaint ColumnInstall Action: Check Column Cut & Installation PhysicalIssue->ColumnInstall

Caption: Logic for troubleshooting peak tailing issues.

References

troubleshooting poor resolution in chiral chromatography of lactones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues related to the separation of lactone enantiomers.

Frequently Asked Questions (FAQs)

Q1: My enantiomer peaks are broad and overlapping, resulting in poor resolution. Where should I start troubleshooting?

Poor resolution is a common issue that can stem from several factors. A systematic approach is the most effective way to identify and solve the problem. Start by evaluating your mobile phase composition, then consider operational parameters like flow rate and temperature, and finally, re-evaluate your choice of the chiral stationary phase (CSP).

A general troubleshooting workflow can be visualized as follows:

G Start Poor Resolution Observed Check_MP Step 1: Optimize Mobile Phase - Adjust Modifier Ratio - Test Different Alcohols - Add Additives (Acid/Base) Start->Check_MP Initial Check Check_Params Step 2: Optimize Parameters - Adjust Flow Rate - Adjust Temperature Check_MP->Check_Params If resolution still poor Resolved Resolution Acceptable Check_MP->Resolved Check_Column Step 3: Evaluate Column - Check for Contamination - Verify Stationary Phase Choice - Consider Sample Overload Check_Params->Check_Column If resolution still poor Check_Params->Resolved Check_Column->Resolved ReDev Re-develop Method (Screen Different CSPs) Check_Column->ReDev If resolution still poor ReDev->Resolved After successful screening

Caption: A step-by-step workflow for troubleshooting poor chiral resolution.

Q2: How does the mobile phase composition affect the resolution of lactone enantiomers?

The mobile phase is one of the most critical factors in chiral separations. Its composition directly influences the interactions between the enantiomers and the chiral stationary phase (CSP).

  • Solvent Composition: For normal-phase chromatography, a common mobile phase is a mixture of a nonpolar solvent (like n-hexane) and an alcohol modifier (like isopropanol or ethanol).[1] Systematically adjusting the percentage of the alcohol modifier can significantly impact selectivity and resolution.[1]

  • Alcohol Modifier: The choice of alcohol can alter the separation. If isopropanol does not provide adequate resolution, testing ethanol may be beneficial.[1]

  • Additives: For acidic or basic lactone analogues, peak shape can be poor due to unwanted interactions with the stationary phase.[2] Adding a small amount (e.g., 0.1%) of an acidic additive like trifluoroacetic acid (TFA) or acetic acid can suppress ionization and improve peak shape and resolution for acidic compounds.[2] Similarly, a basic additive like diethylamine (DEA) can be used for basic compounds.[3]

Q3: I'm observing significant peak tailing. What are the common causes and solutions?

Peak tailing can be caused by several factors, from sample overload to column degradation.

  • Sample Overload: Injecting too much sample is a frequent cause of peak distortion and tailing.[1][4]

    • Solution: Reduce the sample concentration or the injection volume.[1] For some GC applications, on-column concentrations should be 50ng or less for optimal separation.[4]

  • Column Contamination: Strong adsorption of impurities from the sample onto the head of the column can lead to peak tailing.[5]

    • Solution: Use a guard column to protect the analytical column.[1] If contamination is suspected, flushing the column with a strong solvent may restore performance. For immobilized columns, solvents like DMF or THF can be used, followed by an appropriate rinsing protocol.[5]

  • Inappropriate Sample Solvent: Using a sample solvent that is much stronger than the mobile phase can cause peak shape problems.[6]

    • Solution: Dissolve the sample in the mobile phase itself or in a solvent that is weaker than the initial mobile phase.[1][6]

Q4: Can changing the column temperature improve my separation?

Yes, temperature is a powerful parameter for optimizing chiral separations.

  • General Trend: In many cases, decreasing the column temperature leads to better chiral selectivity and improved resolution.[2] This is because the interactions responsible for chiral recognition are often enthalpically driven.

  • Temperature Optimization: It is worthwhile to explore a range of temperatures (e.g., from 5°C to 40°C) during method development.[2][7] However, be aware that polysaccharide-based phases have recommended temperature limits (e.g., not exceeding 40°C).[2]

  • Anomalous Effects: In some rare cases, increasing the temperature can lead to increased retention and better separation factors.[8] Therefore, the effect of temperature should be determined empirically for your specific analytes.

  • On-Column Racemization: If you observe two distinct peaks with a plateau-like region between them, on-column interconversion of the enantiomers might be occurring.[2] Lowering the temperature can often suppress this phenomenon.[2]

Q5: What is the effect of flow rate on chiral resolution?

Flow rate affects both analysis time and column efficiency, which in turn impacts resolution.

  • Van Deemter Relationship: Column efficiency varies with the mobile phase flow rate (or linear velocity).[2] Both very low and very high flow rates can lead to lower efficiency and poorer resolution.[2] An optimal flow rate exists where the column provides the maximum number of theoretical plates.[2]

  • Improving Resolution: If your enantiomers are partially separated, decreasing the flow rate below the typical 1.0 mL/min (for standard 4.6 mm I.D. columns) can often enhance resolution.[9] Slower flow rates allow more time for the differential interactions between the enantiomers and the stationary phase to occur.[9]

  • Optimization: It is highly recommended to study the effect of flow rate on your specific separation to find the best balance between resolution and analysis time.[2][9] For some GC applications, faster linear velocities (60-80 cm/sec with hydrogen) have shown improved resolution for lactones.[4]

Q6: My resolution has degraded over time with the same column and method. What should I do?

A decline in performance of a previously working method usually points to column contamination, degradation, or a change in the system.

  • Column Contamination: The most common cause is the build-up of strongly retained sample components at the column inlet.[5] This can often be resolved by flushing the column with a strong solvent.[5] Always filter your samples before injection to minimize particulate contamination.[10]

  • Stationary Phase Degradation: Using non-recommended solvents or operating outside the recommended pH range (typically 2.5-7.5 for Pirkle-type columns) can irreversibly damage the chiral stationary phase.[5][11] Small amounts of a non-allowed solvent in a sample can dissolve the chiral polymer on coated columns.[5]

  • System Issues: Ensure the HPLC system is functioning correctly. Check for leaks, ensure the pump is delivering the correct flow rate, and verify that no residual solvents from previous analyses are contaminating the system.[6] It is crucial to dedicate an instrument to chiral separations or use rigorous flushing protocols when switching between reversed-phase and normal-phase modes.[10]

Q7: I have screened a column with standard mobile phases, but the resolution is still insufficient. What is my next step?

If initial screening is unsuccessful, a more thorough method development approach is needed. This involves a deeper evaluation of both the stationary and mobile phases.

  • Screen Different CSPs: The single most important factor is the choice of the chiral stationary phase.[12] Lactones can often be resolved on polysaccharide-based CSPs (e.g., cellulose or amylose derivatives).[13][14] If one type of polysaccharide column (e.g., Chiralpak AD-H) doesn't work, screen others (e.g., Chiralpak IC, Chiralcel OD-H).[1]

  • Explore Different Modes: While normal phase is most common, some CSPs can be used in reversed-phase, polar-ionic, or polar-organic modes.[9][11] These alternative modes use different solvent systems (e.g., methanol/water or methanol with salt additives) and can provide unique selectivity.[9] The inclusion complexing mechanism, crucial for separation on cyclodextrin-based CSPs, is often favored in reversed-phase mode.[9]

Quantitative Data Summary

Table 1: Illustrative Effect of Mobile Phase Composition on Lactone Separation

Data is representative and will vary based on the specific lactone, column, and conditions.

n-Hexane (%)Isopropanol (%)Retention Time (k1)Retention Time (k2)Selectivity (α)Resolution (Rs)
95512.513.81.101.4
90108.29.41.152.1
85155.16.01.182.5
80203.44.11.212.3
Table 2: Illustrative Impact of Flow Rate and Temperature on Enantioseparation

Data is based on a hypothetical separation using a Chiralpak column with 90:10 n-Hexane:IPA.

Flow Rate (mL/min)Temperature (°C)Column Efficiency (N)Resolution (Rs)Analysis Time (min)
1.52511,0001.88
1.02515,0002.112
0.52522,0003.024
1.01516,5002.615
1.0517,0002.919

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Lactone Enantiomers (Normal Phase)

This protocol outlines a systematic approach to optimize the mobile phase for separating lactone enantiomers on a polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).

  • Initial Column Selection: Start with a polysaccharide-based chiral stationary phase such as Chiralpak AD-H.[1]

  • Initial Mobile Phase Preparation: Prepare an initial mobile phase of 90:10 (v/v) n-hexane/isopropanol.[1] Degas the mobile phase thoroughly using sonication or vacuum filtration.[1]

  • Instrument Setup:

    • Set the column temperature to 25°C.[1]

    • Set the flow rate to 1.0 mL/min.[1]

    • Set the UV detection wavelength based on the absorbance maximum of your lactone.[1]

  • Sample Preparation:

    • Dissolve the lactone mixture in the mobile phase at a concentration of approximately 1 mg/mL.[1]

    • Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • Initial Analysis: Inject 10 µL of the prepared sample and monitor the chromatogram.[1]

  • Systematic Optimization:

    • Adjust Modifier Percentage: If resolution is poor (Rs < 1.5) or retention times are too long, systematically adjust the percentage of isopropanol. Prepare and test mobile phases with compositions such as 85:15, 95:5, and 80:20 (v/v) n-hexane/isopropanol.[1]

    • Change Alcohol Modifier: If isopropanol does not yield baseline separation, switch the alcohol modifier. Prepare and test mobile phases using ethanol in similar ratios (e.g., 90:10 n-hexane/ethanol).[1]

    • Additives (If Necessary): If peak shape is poor (e.g., significant tailing) and your lactone has acidic functional groups, add 0.1% (v/v) of trifluoroacetic acid (TFA) or acetic acid to the optimized mobile phase. Re-equilibrate the column and re-inject the sample.[2]

Protocol 2: Temperature and Flow Rate Optimization

This protocol should be performed after an initial mobile phase has been selected that shows at least partial separation.

  • Instrument Setup:

    • Install the column in a thermostatted column compartment.

    • Use the mobile phase composition determined from Protocol 1 (e.g., 85:15 n-hexane/isopropanol).

  • Temperature Optimization:

    • Set the flow rate to a constant 1.0 mL/min.

    • Perform injections at different column temperatures. Start at 30°C and decrease the temperature in increments of 5°C (e.g., 25°C, 20°C, 15°C, 10°C).

    • Allow the column to equilibrate for at least 15-20 minutes at each new temperature before injecting.

    • Record retention times, selectivity, and resolution at each temperature to identify the optimal setting. Lower temperatures generally improve resolution.[2]

  • Flow Rate Optimization:

    • Set the column to the optimal temperature determined in the previous step.

    • Perform injections at different flow rates. Start at 1.0 mL/min and test lower rates (e.g., 0.8 mL/min, 0.5 mL/min) and potentially higher rates (e.g., 1.2 mL/min, 1.5 mL/min).[2]

    • Analyze the resulting chromatograms. Slower flow rates often increase resolution at the cost of longer run times.[2][9]

    • Calculate the column efficiency (N) and resolution (Rs) for each flow rate to determine the value that provides the best separation quality for your needs.

Parameter Relationships

The interplay between chromatographic parameters determines the success of a separation.

G cluster_params Adjustable Parameters cluster_results Chromatographic Results MobilePhase Mobile Phase (Composition, Additives) Resolution Resolution (Rs) MobilePhase->Resolution Strongly affects Retention Retention Time (tR) MobilePhase->Retention Strongly affects Selectivity Selectivity (α) MobilePhase->Selectivity Directly affects Temperature Temperature Temperature->Resolution Affects Temperature->Retention Affects Temperature->Selectivity Affects FlowRate Flow Rate FlowRate->Resolution Affects FlowRate->Retention Inversely affects Efficiency Efficiency (N) FlowRate->Efficiency Strongly affects Efficiency->Resolution Contributes to Selectivity->Resolution Contributes to

Caption: Key parameters influencing chiral separation results.

References

stability of gamma-Heptalactone under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of gamma-heptalactone (γ-heptalactone) under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of γ-heptalactone at room temperature?

A1: γ-Heptalactone is a moderately stable compound.[1] When stored in a cool, dry, and well-ventilated area away from direct sunlight and heat, it is expected to have a shelf life of up to 3 years in a sealed container.[2][3]

Q2: How does pH affect the stability of γ-heptalactone?

A2: The stability of γ-heptalactone is significantly influenced by pH.

  • Acidic Conditions (pH < 7): In acidic solutions, the hydrolysis of γ-heptalactone to its corresponding hydroxy acid, 4-hydroxyheptanoic acid, is catalyzed. This reaction is reversible and will reach an equilibrium. For a similar gamma-lactone, γ-valerolactone (GVL), in highly acidic conditions at elevated temperatures (180°C), the formation of the corresponding hydroxy acid was observed to be around 5.6 mol%.[4]

  • Neutral Conditions (pH ≈ 7): γ-Heptalactone exhibits its greatest stability at or near neutral pH. Hydrolysis is minimal under these conditions, especially at ambient temperatures.

  • Alkaline Conditions (pH > 7): In alkaline solutions, the lactone ring is susceptible to hydrolysis, forming the salt of 4-hydroxyheptanoic acid. This reaction is generally faster than in acidic conditions. For GVL at 180°C in a highly alkaline environment, the formation of the hydroxy acid salt was around 6.0 mol%.[4]

Q3: What is the impact of temperature on the stability of γ-heptalactone?

A3: Elevated temperatures accelerate the degradation of γ-heptalactone, primarily through hydrolysis, especially in the presence of acidic or basic catalysts. While stable for extended periods at refrigerated or ambient temperatures, high temperatures can lead to significant degradation. For instance, studies on the similar compound γ-valerolactone have shown that hydrolysis is only observed at elevated temperatures.[4]

Q4: What are the primary degradation products of γ-heptalactone?

A4: The primary degradation product of γ-heptalactone under hydrolytic conditions (in the presence of water, acid, or base) is 4-hydroxyheptanoic acid. In alkaline conditions, the carboxylate salt of this acid is formed.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of γ-heptalactone concentration in an aqueous formulation over time. Hydrolysis of the lactone ring due to pH and/or temperature.- Adjust the pH of the formulation to be as close to neutral (pH 7) as possible. - Store the formulation at refrigerated temperatures (2-8°C). - If possible, prepare the aqueous formulation fresh before use.
Unexpected peaks appearing in analytical chromatograms (e.g., HPLC, GC). Formation of the degradation product, 4-hydroxyheptanoic acid.- Confirm the identity of the new peak by running a standard of 4-hydroxyheptanoic acid if available, or by using mass spectrometry (MS). - Review the pH and temperature history of the sample to identify conditions that may have promoted hydrolysis.
Inconsistent results in bioassays or formulations containing γ-heptalactone. Degradation of γ-heptalactone leading to a lower effective concentration.- Implement a stability testing protocol (see Experimental Protocols section) to determine the shelf-life of your specific formulation. - Re-analyze the concentration of γ-heptalactone in your stock solutions and formulations periodically.
Phase separation or changes in viscosity of γ-heptalactone in alcoholic solutions over time. Polymerization of the lactone.[5]- Store in a tightly sealed container to prevent exposure to moisture, which can initiate hydrolysis and subsequent reactions. - Monitor the viscosity of the solution as an indicator of potential polymerization.

Quantitative Data on γ-Lactone Stability

While specific kinetic data for γ-heptalactone is limited in publicly available literature, the following tables summarize stability data for the closely related compound, γ-valerolactone (GVL), which can provide insights into the expected behavior of γ-heptalactone.

Table 1: Hydrolysis of 50 wt% γ-Valerolactone (GVL) in Aqueous Solution at 180°C [4]

ConditionCatalyst ConcentrationReaction Time (min)4-Hydroxyvaleric Acid (4-HVA) Formed (mol%)
Acidic 20 kg H₂SO₄ / t wood1205.6
Alkaline 192 kg NaOH / t wood1206.0

Table 2: Influence of NaOH Concentration on GVL Hydrolysis at 180°C for 30 min [4]

NaOH Concentration (wt%)Sodium 4-Hydroxyvalerate Formed (mol%)
< 0.2< 4
721

Experimental Protocols

Protocol for Accelerated Stability Testing of γ-Heptalactone in an Aqueous Formulation

This protocol outlines a general procedure for assessing the stability of γ-heptalactone in an aqueous formulation under accelerated temperature conditions.

  • Preparation of Samples:

    • Prepare a stock solution of γ-heptalactone in the desired aqueous buffer at a known concentration.

    • Adjust the pH of the solution to the desired value (e.g., pH 4, 7, and 9).

    • Aliquot the solution into multiple sealed vials for each pH condition to be tested at different time points.

  • Storage Conditions:

    • Store the vials at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, and 60°C) in a temperature-controlled oven or incubator.

    • Store a control set of vials at a reference temperature (e.g., 4°C).

  • Time Points for Sampling:

    • Withdraw vials from each temperature and pH condition at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Analytical Method for Quantification:

    • Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the concentration of γ-heptalactone and its primary degradation product, 4-hydroxyheptanoic acid.

    • HPLC Method Example:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

      • Detection: UV at 210 nm or MS.

      • Injection Volume: 10 µL.

      • Flow Rate: 1.0 mL/min.

  • Data Analysis:

    • Plot the concentration of γ-heptalactone versus time for each pH and temperature condition.

    • Determine the degradation rate constant (k) for each condition by fitting the data to an appropriate kinetic model (e.g., zero-order or first-order).

    • Use the Arrhenius equation to plot ln(k) versus 1/T (where T is the temperature in Kelvin) to determine the activation energy for the degradation.

    • Extrapolate the degradation rate at the desired storage temperature (e.g., 25°C) to predict the shelf-life of the formulation.

Visualizations

Hydrolysis_Equilibrium gamma_heptalactone γ-Heptalactone (Lactone Form) hydroxy_acid 4-Hydroxyheptanoic Acid (Open-Chain Form) gamma_heptalactone->hydroxy_acid Hydrolysis (H₂O, H⁺ or OH⁻) hydroxy_acid->gamma_heptalactone Lactonization (H⁺)

Figure 1: Reversible hydrolysis of γ-heptalactone.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Accelerated Storage cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Formulation at Different pH Values storage Store Samples at Elevated Temperatures prep->storage sampling Sample at Predetermined Time Points storage->sampling analysis Quantify γ-Heptalactone (HPLC or GC-MS) sampling->analysis kinetics Determine Degradation Kinetics analysis->kinetics shelf_life Predict Shelf-Life using Arrhenius Equation kinetics->shelf_life

Figure 2: Workflow for accelerated stability testing.

References

overcoming matrix effects in gamma-Heptalactone analysis of complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of gamma-heptalactone in complex samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help overcome common challenges, particularly those related to matrix effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, particularly when using Gas Chromatography-Mass Spectrometry (GC-MS).

Problem Potential Causes Solutions
Poor Peak Shape (Tailing) Active Sites in the GC System: The polar carbonyl group of this compound can interact with active sites (e.g., silanols) in the inlet liner or the front of the GC column, causing peak tailing.[1]Use a Deactivated Inlet Liner: Employ a high-quality, deactivated liner and replace it regularly, especially when analyzing complex matrices. Column Maintenance: Trim the first 15-20 cm of the column from the inlet end to remove accumulated non-volatile residues and active sites. If tailing persists, the column may be degraded and require replacement.
Improper Column Installation: Incorrect installation depth in the inlet or detector can create dead volumes, leading to peak tailing.Reinstall the Column: Ensure a clean, square cut on the column end and install it at the correct depth in both the injector and detector according to the manufacturer's instructions.
Poor Sensitivity / Low Signal Sub-optimal GC-MS Parameters: Incorrect injector temperature, transfer line temperature, or MS source parameters can lead to poor analyte transfer and ionization.Optimize Temperatures: Ensure the injector temperature is sufficient to volatilize this compound without causing degradation. The MS source and transfer line temperatures should also be optimized. Check for Leaks: Air leaks in the GC-MS system can significantly reduce sensitivity. Perform a leak check, particularly around the injector septum and column fittings.
Matrix-Induced Signal Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the MS source, reducing its signal.[1]Improve Sample Cleanup: Employ more effective sample preparation techniques like Solid Phase Extraction (SPE) to remove interfering matrix components. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for signal suppression.[1]
Non-Linear Calibration Curve Analyte Adsorption: At low concentrations, active sites in the GC system can adsorb a significant portion of the analyte, leading to a non-linear response.System Conditioning: Condition the GC column according to the manufacturer's instructions to ensure it is inert. Regular replacement of the inlet liner is also crucial.
Detector Saturation: At high concentrations, the MS detector can become saturated, leading to a plateau in the calibration curve.Dilute Samples/Standards: If saturation is suspected, dilute the higher concentration standards and samples to fall within the linear range of the detector.
Inconsistent Results / Poor Reproducibility Variable Matrix Effects: The composition of the matrix can vary between samples, leading to inconsistent signal suppression or enhancement.Use a Stable Isotope-Labeled Internal Standard (SIDA): This is the most effective way to correct for variable matrix effects and losses during sample preparation. A deuterated analog of this compound is ideal.
Inconsistent Sample Preparation: Variability in extraction efficiency or sample handling can lead to poor reproducibility.Standardize Protocols: Ensure that all sample preparation steps are performed consistently for all samples, standards, and blanks. Automation can help improve reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: The "matrix" refers to all components in a sample other than the analyte of interest (this compound). In complex samples like food and biological fluids, this includes fats, proteins, sugars, and other small molecules. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the signal. This can result in inaccurate quantification.

Q2: What is the most effective way to compensate for matrix effects?

A2: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (IS) in a technique called Stable Isotope Dilution Analysis (SIDA). An ideal IS for this compound would be, for example, deuterated this compound. This internal standard is chemically identical to the analyte but has a different mass. It is added to the sample at the very beginning of the sample preparation process and will experience the same matrix effects and extraction inefficiencies as the target analyte. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved.

Q3: When should I use matrix-matched calibration?

A3: Matrix-matched calibration is a good strategy when a stable isotope-labeled internal standard is not available.[2] This involves preparing your calibration standards in a blank matrix that is as close as possible to your actual samples (e.g., a sample of the same food product that is known not to contain this compound). This ensures that your standards and samples experience similar matrix effects, leading to more accurate quantification.[2]

Q4: What are the key fragment ions to monitor for this compound in GC-MS analysis?

A4: For gamma-lactones, a key diagnostic ion is often found at m/z 85.[1] For this compound (molecular weight: 128.17 g/mol ), in addition to the molecular ion if visible, the ion at m/z 85 is a primary fragment to monitor for quantification in selected ion monitoring (SIM) mode. Other significant ions in the mass spectrum of this compound include m/z 29, 27, 56, and 41.[3]

Q5: Which sample preparation technique is better for this compound: LLE, SPE, or QuEChERS?

A5: The choice of sample preparation technique depends on the sample matrix and the desired level of cleanup.

  • Liquid-Liquid Extraction (LLE): A classic technique that can be effective but is often labor-intensive, requires large volumes of organic solvents, and can suffer from emulsion formation.[4]

  • Solid Phase Extraction (SPE): Generally offers better selectivity and reproducibility than LLE.[5] It is also more amenable to automation and uses less solvent. For lactone analysis in beverages like brandy, SPE has been shown to be effective.[]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This technique is excellent for multi-residue analysis in a wide variety of food matrices, including fruits, vegetables, and cereals.[7][8][9] It is fast and requires minimal solvent.

For complex matrices, SPE and QuEChERS are generally preferred over LLE for their superior cleanup capabilities.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of gamma-lactones in complex matrices. Note that specific values for this compound may vary depending on the matrix, instrumentation, and method parameters.

Table 1: Comparison of Sample Preparation Techniques for Lactone Analysis

Technique Typical Recovery Relative Standard Deviation (RSD) Advantages Disadvantages
Liquid-Liquid Extraction (LLE) 70-90%10-20%Simple, low cost of materials.Labor-intensive, large solvent consumption, potential for emulsions.[4]
Solid Phase Extraction (SPE) 85-110%5-15%High recovery and reproducibility, cleaner extracts, amenable to automation.[5]Higher cost of consumables, requires method development.
QuEChERS 80-110%5-15%Fast, easy, low solvent use, suitable for a wide range of matrices.[7]May require further cleanup for very complex matrices.

Table 2: Typical GC-MS Method Validation Parameters for Gamma-Lactone Analysis

Parameter Typical Value Description
Linear Range 1 - 100 µg/LThe concentration range over which the instrument response is proportional to the analyte concentration.
Correlation Coefficient (r²) > 0.995A measure of the linearity of the calibration curve.
Limit of Detection (LOD) 0.1 - 1 µg/LThe lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 5 µg/LThe lowest concentration of an analyte that can be accurately and precisely quantified.
Precision (RSD) < 15%A measure of the repeatability of the measurement.
Accuracy (Recovery) 80 - 120%The closeness of a measured value to the true value.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound in Liquid Samples (e.g., Fruit Juice, Wine)

This protocol is a general guideline and should be optimized for the specific matrix.

  • Internal Standard Spiking: Spike the liquid sample with a deuterated this compound internal standard solution to a final concentration of 20 µg/L.

  • Sample Pre-treatment: Centrifuge the sample to remove any solid particulates.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 10 mL of the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 10-15 minutes to remove residual water.

  • Elution: Elute the this compound and internal standard from the cartridge with 5 mL of ethyl acetate into a clean collection tube.

  • Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: Transfer the concentrated extract to a GC vial for GC-MS analysis.

Protocol 2: GC-MS Analysis of this compound
  • GC System: Agilent 7890B GC or equivalent.

  • MS System: Agilent 5977A MSD or equivalent.

  • Column: DB-35MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent mid-polarity column.[10]

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL, splitless mode.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 5°C/min.

    • Ramp 2: Increase to 240°C at 15°C/min, hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • This compound: m/z 85 (quantifier), m/z 56, m/z 99 (qualifiers).

      • Deuterated this compound (IS): Monitor the corresponding quantifier and qualifier ions (masses will be shifted depending on the number of deuterium atoms).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample Complex Sample (e.g., Fruit Juice) spike Spike with Deuterated Internal Standard sample->spike Step 1 spe Solid Phase Extraction (SPE) 1. Condition 2. Load 3. Wash 4. Elute spike->spe Step 2 concentrate Concentrate Extract spe->concentrate Step 3 gcms GC-MS Analysis concentrate->gcms Step 4 data Data Processing (Quantification using Analyte/IS Ratio) gcms->data Step 5

Caption: Workflow for this compound analysis.

troubleshooting_tree decision decision solution solution start Inaccurate Quantification of This compound check_is Using Stable Isotope-Labeled Internal Standard (IS)? start->check_is check_cal Using Matrix-Matched Calibration? check_is->check_cal No check_gc GC Peak Shape Acceptable? check_is->check_gc Yes check_cleanup Is Sample Cleanup Sufficient? check_cal->check_cleanup No solution_cal Implement Matrix-Matched Calibration Protocol. check_cal->solution_cal Yes check_cleanup->check_gc Yes solution_cleanup Optimize SPE/QuEChERS Method. check_cleanup->solution_cleanup No solution_gc - Check/Replace Inlet Liner - Trim GC Column - Check for Leaks check_gc->solution_gc No (Tailing) solution_final Review Integration Parameters and Data Processing. check_gc->solution_final Yes

Caption: Troubleshooting decision tree for quantification issues.

References

Technical Support Center: Enhancing Gamma-Heptalactone Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of gamma-heptalactone. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance extraction efficiency.

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound extraction experiments.

Low Extraction Yield

Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?

A1: Low extraction yield can stem from several factors, ranging from the extraction method itself to the stability of the lactone. Here are some common causes and solutions:

  • Inefficient Extraction Method: The chosen method may not be optimal for your sample matrix.

    • Solution: Consider switching to a more advanced technique. For instance, if you are using maceration, transitioning to Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly improve yield by enhancing solvent penetration and mass transfer. Supercritical Fluid Extraction (SFE) is another powerful technique, particularly for thermally sensitive compounds.[1]

  • Suboptimal Solvent Choice: The polarity of the extraction solvent is critical for maximizing the solubility of this compound.

    • Solution: this compound is soluble in alcohol and most organic solvents but has limited solubility in water.[2] Conduct small-scale pilot extractions with a range of solvents of varying polarities (e.g., diethyl ether, ethyl acetate, ethanol) to identify the most effective one for your specific sample.[3]

  • Inadequate Solvent-to-Solid Ratio: An insufficient volume of solvent may not be enough to fully dissolve and extract the target compound.

    • Solution: Increase the solvent-to-solid ratio. A higher ratio generally leads to a better yield, although there is a point of diminishing returns.[4]

  • Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at the right temperature for complete extraction.

    • Solution: Optimize the extraction time and temperature for your chosen method. For maceration, allow for sufficient soaking time with regular agitation. For advanced methods, refer to the optimized parameters in the experimental protocols section.

  • Degradation of this compound: Lactones can be sensitive to heat, pH, and light, leading to degradation during extraction.[3][5]

    • Solution: Use lower temperatures during extraction and solvent evaporation (ideally below 45°C). Maintain a neutral or slightly acidic pH, as basic conditions can cause hydrolysis of the lactone ring.[3] Store extracts in the dark and at low temperatures (4°C or -20°C) to prevent degradation.[3]

Emulsion Formation in Liquid-Liquid Extraction (LLE)

Q2: I am experiencing persistent emulsion formation during liquid-liquid extraction of my fermentation broth. How can I resolve this?

A2: Emulsion formation is a common issue when extracting from complex matrices like fermentation broths, which often contain surfactants and proteins.[5] Here are several strategies to prevent or break emulsions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert or swirl the separatory funnel. This reduces the mechanical energy that creates emulsions while still allowing for sufficient interfacial contact for extraction.[5]

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help to break the emulsion by forcing the separation of the organic and aqueous layers.[6]

  • Centrifugation: If the emulsion is stable, transferring the mixture to centrifuge tubes and spinning at a moderate speed can help to separate the layers.[7]

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to dissolve the emulsifying agents.[5]

  • Filtration: Passing the emulsion through a bed of glass wool or a phase separator filter paper can sometimes break the emulsion and allow the phases to separate.[6]

  • Thermal Shock: Sudden cooling of the emulsion by placing it in an ice bath can sometimes enhance the interfacial tension and promote coalescence of the dispersed droplets.[7]

Co-extraction of Impurities

Q3: My this compound extract is contaminated with a high level of impurities. How can I improve the purity?

A3: High levels of impurities are a common challenge, especially when extracting from complex biological matrices. The purity of the final extract can be significantly influenced by the chosen extraction method and subsequent purification steps.

  • Method Selection: Different extraction methods offer varying levels of selectivity.

    • Solution: Supercritical Fluid Extraction (SFE) with CO2 is highly selective and can often yield a purer extract compared to traditional solvent extraction.[1] The selectivity of SFE can be fine-tuned by adjusting pressure and temperature.[1] While liquid-liquid extraction can be effective, it often results in lower purity extracts. For instance, in the extraction of gamma-decalactone, LLE resulted in a purity of about 53%, whereas hydrodistillation yielded a purity of 88%.[8]

  • Pre-extraction Sample Preparation: Removing interfering substances before extraction can significantly improve the purity of the final product.

    • Solution: For fermentation broths, consider a pre-treatment step to remove cells and proteins. This can be achieved through centrifugation followed by filtration.[9]

  • Post-extraction Purification: A crude extract will almost always require further purification.

    • Solution: Column chromatography is a common and effective method for purifying lactones.[10] Adsorption using porous resins like Amberlite XAD-4 can also be used to selectively capture the lactone from the crude extract, followed by elution with a suitable solvent like ethanol.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most efficient method for extracting this compound?

A1: The "most efficient" method depends on the specific requirements of your experiment, including desired yield, purity, processing time, and available equipment.

  • For high yield and purity with minimal solvent use , Supercritical Fluid Extraction (SFE) is often considered a superior "green" method.[11]

  • For rapid extraction , Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are excellent choices, significantly reducing extraction times compared to conventional methods.[7][12]

  • For simple, lab-scale extractions , Liquid-Liquid Extraction (LLE) is a straightforward technique, although it may result in lower purity and the use of larger volumes of organic solvents.[8]

Q2: How does the choice of solvent affect the extraction efficiency of this compound?

A2: The choice of solvent is crucial and is governed by the principle of "like dissolves like." this compound is a relatively non-polar compound, so solvents with similar polarity will be most effective. Studies on the closely related gamma-decalactone showed that diethyl ether provided the highest recovery, followed by chloroform and dichloromethane.[8] It is always recommended to perform preliminary small-scale extractions with different solvents to determine the optimal choice for your specific sample matrix.

Q3: Can I extract this compound without using organic solvents?

A3: Yes, there are "green" extraction methods that minimize or eliminate the use of organic solvents. Supercritical Fluid Extraction (SFE) using carbon dioxide as the solvent is a prime example.[1] SC-CO2 is non-toxic, non-flammable, and easily removed from the extract, leaving no solvent residue.[13] Additionally, subcritical water extraction is another emerging green technology.

Q4: At what stage of my process should I perform the extraction of this compound from a fermentation broth?

A4: Extraction is typically performed after the fermentation is complete. The first step is usually to separate the microbial biomass and other solid materials from the liquid broth, which can be done by centrifugation or filtration.[14] The resulting cell-free supernatant is then subjected to the chosen extraction method. In some cases, in-situ product recovery (ISPR) techniques are employed, where the this compound is continuously removed from the fermentation broth as it is produced. This can improve overall productivity by reducing product inhibition.[9]

Q5: How can I confirm the presence and quantify the amount of this compound in my extract?

A5: The most common and reliable method for the identification and quantification of volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[15] For quantification, it is essential to use a calibrated standard curve of pure this compound. High-Performance Liquid Chromatography (HPLC) can also be used, particularly with UV detection, after appropriate derivatization if necessary.[16]

Data Presentation

Table 1: Comparison of Extraction Methods for Gamma-Lactones (Data adapted from studies on gamma-decalactone)
Extraction MethodTypical Solvent(s)Purity (%)Recovery/Yield (%)Extraction TimeNotes
Liquid-Liquid Extraction (LLE) Diethyl ether, Ethyl acetate~53%[8]Up to 99.9% (with diethyl ether)[8]30-60 minSimple but can result in lower purity and emulsion formation.[5][8]
Hydrodistillation Water~88%[8]Lower than LLE[8]2-4 hoursHigher purity than LLE but can be time-consuming and may degrade heat-sensitive compounds.[8]
Adsorption Ethanol (for elution)High~80% adsorption[8]1-2 hoursGood for purification and concentration from dilute solutions.[8]
Supercritical Fluid Extraction (SFE) Supercritical CO2HighVariable30-120 min[17]"Green" method, highly selective, but requires specialized equipment.[1]
Ultrasound-Assisted Extraction (UAE) Ethanol, WaterModerate to HighHigh15-60 min[12]Rapid and efficient, operates at lower temperatures.[12]
Microwave-Assisted Extraction (MAE) Ethanol, AcetoneModerate to HighHigh5-30 min[7]Very rapid, but care must be taken to avoid overheating.[7]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Fermentation Broth

This protocol is adapted from methods used for the extraction of similar gamma-lactones from fermentation media.[9]

Materials:

  • Cell-free fermentation broth

  • Diethyl ether (or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Pre-treatment: Centrifuge the fermentation broth to remove microbial cells and other solids. Filter the supernatant if necessary.

  • Acidification: Adjust the pH of the cell-free broth to ~3.0 with an appropriate acid (e.g., HCl). This helps to ensure the lactone is in its closed-ring form.

  • Extraction: a. Transfer a known volume of the acidified broth (e.g., 100 mL) to a separatory funnel. b. Add an equal volume of diethyl ether (100 mL). c. Stopper the funnel and gently invert it several times for 1-2 minutes, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation. d. Allow the layers to separate completely. e. Drain the lower aqueous layer. f. Collect the upper organic (diethyl ether) layer. g. Repeat the extraction of the aqueous layer with a fresh portion of diethyl ether to maximize recovery. Combine the organic extracts.

  • Drying: Dry the combined organic extract over anhydrous sodium sulfate or magnesium sulfate to remove any residual water.

  • Concentration: Filter to remove the drying agent. Remove the solvent using a rotary evaporator at a low temperature (e.g., 30-40°C) to obtain the crude this compound extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This is a general protocol for UAE that can be optimized for this compound extraction.[12]

Materials:

  • Sample matrix (e.g., fermentation broth, plant material)

  • Ethanol (or other suitable solvent)

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus

Procedure:

  • Sample Preparation: If using a solid sample, ensure it is finely ground. For a liquid sample, use it directly.

  • Mixing: Place a known amount of the sample into an extraction vessel (e.g., an Erlenmeyer flask). Add the extraction solvent at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).

  • Sonication: a. Place the vessel in an ultrasonic bath or insert the probe of a sonicator into the mixture. b. Sonicate for a predetermined time (e.g., 15-60 minutes).[12] The temperature of the ultrasonic bath should be controlled, often at a moderate temperature (e.g., 25-50°C), to prevent degradation of the lactone.[12]

  • Separation: After sonication, filter the mixture to separate the solid residue from the liquid extract.

  • Concentration: If necessary, concentrate the extract using a rotary evaporator.

Protocol 3: Microwave-Assisted Extraction (MAE)

This is a general protocol for MAE that can be optimized for this compound.[7]

Materials:

  • Sample matrix

  • Extraction solvent (e.g., 60% acetone or 60% methanol)[18]

  • Microwave extraction system (closed or open vessel)

  • Filtration apparatus

Procedure:

  • Sample Preparation: Prepare the sample as for UAE.

  • Mixing: Place the sample and the extraction solvent in a microwave-safe extraction vessel.

  • Extraction: a. Place the vessel in the microwave extractor. b. Set the extraction parameters, including microwave power (e.g., 300-800 W), temperature (e.g., 50-120°C), and time (e.g., 5-30 minutes). These parameters need to be optimized to maximize yield without causing degradation.[4]

  • Cooling: After the extraction is complete, allow the vessel to cool to a safe temperature before opening.

  • Separation and Concentration: Filter the extract and concentrate as needed.

Protocol 4: Supercritical Fluid Extraction (SFE)

This is a general protocol for SFE that can be optimized for this compound.[17]

Materials:

  • Sample matrix

  • Supercritical fluid extractor

  • Supercritical CO2

  • Co-solvent (e.g., ethanol), optional

Procedure:

  • Sample Preparation: The sample should be dry and finely ground to increase the surface area for extraction.

  • Loading: Load the prepared sample into the extraction vessel of the SFE system.

  • Extraction: a. Pressurize and heat the system to the desired supercritical conditions for CO2 (e.g., pressure: 100-350 bar; temperature: 40-60°C).[1] b. If using a co-solvent, it is added to the CO2 stream at a specific percentage (e.g., 5-10%). c. The supercritical fluid is passed through the sample matrix, dissolving the this compound. d. The extraction can be performed in dynamic mode (continuous flow) or a combination of static (soaking) and dynamic modes.

  • Collection: The extract-laden supercritical fluid is depressurized in a collection vessel, causing the CO2 to return to a gaseous state and the this compound to precipitate and be collected.

Visualizations

LLE_Workflow start Start: Fermentation Broth pretreatment Pre-treatment (Centrifugation/Filtration) start->pretreatment acidification Acidification (pH ~3.0) pretreatment->acidification extraction Liquid-Liquid Extraction (e.g., with Diethyl Ether) acidification->extraction separation Phase Separation extraction->separation drying Drying of Organic Phase (Anhydrous Na2SO4) separation->drying concentration Solvent Evaporation (Rotary Evaporator) drying->concentration end Crude this compound concentration->end

Caption: Workflow for Liquid-Liquid Extraction of this compound.

Advanced_Extraction_Workflow cluster_methods Advanced Extraction Methods uae Ultrasound-Assisted Extraction (UAE) separation Filtration/Separation uae->separation mae Microwave-Assisted Extraction (MAE) mae->separation sfe Supercritical Fluid Extraction (SFE) concentration Solvent Evaporation/ Concentration sfe->concentration Depressurization start Start: Sample Matrix start->sfe Pressurization with scCO2 mixing Mixing with Solvent start->mixing mixing->uae Sonication mixing->mae Microwave Irradiation separation->concentration end Crude this compound concentration->end

Caption: General Workflow for Advanced Extraction Methods.

References

Technical Support Center: Refinement of Quantification Methods for Lactones in Fermented Beverages

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the quantification of lactones in fermented beverages.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of lactones in fermented beverages.

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)

Question: My chromatogram shows significant peak tailing or fronting for lactone standards and samples. What are the possible causes and solutions?

Answer:

Peak tailing or fronting can significantly impact the accuracy of quantification. Here are the common causes and recommended solutions:

  • Active Sites in the GC System: Lactones, particularly those with polar functional groups, can interact with active sites (e.g., free silanol groups) in the GC inlet, column, or transfer line, leading to peak tailing.

    • Solution:

      • Use a deactivated inlet liner and change it regularly.

      • Trim the first few centimeters of the analytical column from the inlet side to remove non-volatile residues.

      • Use a high-quality, well-deactivated capillary column.

  • Column Overloading: Injecting a sample that is too concentrated can lead to peak fronting.

    • Solution: Dilute the sample or reduce the injection volume.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase at the initial conditions, it can cause peak distortion.

    • Solution: Whenever possible, dissolve or dilute the sample in the initial mobile phase or a weaker solvent.

  • Sub-optimal GC Temperature Program: An inappropriate temperature ramp can lead to co-elution or poor peak shape.

    • Solution: Optimize the temperature program, including the initial temperature, ramp rate, and final temperature, to ensure adequate separation of lactones.

Issue 2: Inconsistent or Low Analyte Recovery

Question: I am experiencing low and variable recovery of lactones from my fermented beverage samples. What could be the cause, and how can I improve it?

Answer:

Low and inconsistent recovery is a common challenge in sample preparation for lactone analysis. Key factors to consider include:

  • Inefficient Extraction Method: The chosen extraction method may not be suitable for the specific lactones or the sample matrix.

    • Solution:

      • For volatile and semi-volatile lactones in wine and beer, Headspace Solid-Phase Microextraction (HS-SPME) is often effective.[1] The choice of fiber coating is crucial; for a broad range of lactones, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber can be a good starting point.[1]

      • For less volatile lactones or complex matrices like dairy beverages, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be more appropriate.

  • Matrix Effects: Components in the fermented beverage matrix (e.g., sugars, proteins, phenols) can interfere with the extraction process or cause ion suppression/enhancement in the mass spectrometer.[2]

    • Solution:

      • Optimize the sample cleanup procedure. This may involve protein precipitation for dairy samples or the use of specific SPE cartridges to remove interferences.

      • Employ matrix-matched calibration standards to compensate for matrix effects.

      • Use a stable isotope-labeled internal standard for each analyte to correct for recovery losses and matrix effects.[3]

  • pH-Dependent Lactone Stability: Lactones can hydrolyze to their corresponding hydroxy acids in alkaline conditions.

    • Solution: Ensure the sample pH is maintained in the acidic range (typically pH < 4) during extraction and storage to favor the lactone form.

Issue 3: Non-Linear Calibration Curves

Question: My calibration curve for a specific lactone is not linear, especially at lower concentrations. What are the potential reasons and solutions?

Answer:

Non-linearity in calibration curves can lead to inaccurate quantification. Common causes include:

  • Active Site Adsorption: At low concentrations, a significant portion of the analyte can be adsorbed onto active sites in the GC system, leading to a non-linear response.

    • Solution: Improve the inertness of the GC system by using deactivated liners and columns.

  • Detector Saturation: At high concentrations, the detector response may become non-linear.

    • Solution: Extend the calibration range to include higher concentrations and use a weighted regression model or a non-linear calibration function.

  • Matrix Effects: As mentioned previously, matrix components can affect the ionization efficiency in the mass spectrometer, leading to a non-linear response.

    • Solution: Use matrix-matched calibration or stable isotope-labeled internal standards.

Frequently Asked Questions (FAQs)

Q1: What is the most common metabolic pathway for lactone formation in fermented beverages?

A1: The primary pathway for the formation of many important lactones, such as γ-decalactone, in yeast and fungi involves the biotransformation of fatty acids.[4][5] This process typically includes the hydroxylation of a fatty acid, followed by shortening of the carbon chain through the β-oxidation pathway, and subsequent spontaneous intramolecular esterification (lactonization) of the resulting hydroxy fatty acid.[5][6]

Q2: How does the fermentation condition affect the lactone profile of a beverage?

A2: Fermentation conditions such as temperature, pH, aeration, and yeast strain selection have a significant impact on the final lactone profile. For instance, the type and concentration of precursor fatty acids in the medium, the expression level of enzymes involved in the β-oxidation pathway, and the overall metabolic activity of the yeast are all influenced by these parameters.[4][7][8]

Q3: What are the ideal characteristics of an internal standard for lactone quantification?

A3: An ideal internal standard should have similar chemical and physical properties to the analyte of interest but should not be naturally present in the sample. For lactone analysis, a stable isotope-labeled analog of the target lactone is the gold standard as it co-elutes and experiences similar matrix effects.[3] If a labeled standard is unavailable, a homologous lactone (with a different chain length) that is well-separated chromatographically can be a suitable alternative.

Q4: Which extraction technique is best for analyzing a wide range of lactones in wine?

A4: For a broad screening of volatile and semi-volatile lactones in wine, Headspace Solid-Phase Microextraction (HS-SPME) is a powerful and solventless technique.[1] The choice of SPME fiber is critical, with multi-phase fibers like DVB/CAR/PDMS often providing good extraction efficiency for a wide range of analytes.[1] Optimization of extraction time and temperature is necessary to achieve the best results.

Quantitative Data Summary

Table 1: Typical Concentration Ranges of Key Lactones in Fermented Beverages

LactoneWine (µg/L)Beer (µg/L)Dairy Products (µg/kg)
γ-Nonalactone5 - 501 - 1010 - 100
γ-Decalactone10 - 1005 - 2050 - 500
γ-Dodecalactone1 - 20nd - 5100 - 1000
δ-Decalactone20 - 2001 - 15200 - 2000[3]
Whiskey Lactone (cis & trans)5 - 150 (oak-aged)ndnd
Sotolonnd1 - 10 (in some aged beers)nd

nd: not detected or typically below the limit of detection. Concentrations can vary significantly based on raw materials, fermentation conditions, and aging.

Experimental Protocols

Protocol 1: Quantification of Volatile Lactones in Wine by HS-SPME-GC-MS

  • Sample Preparation:

    • Pipette 5 mL of wine into a 20 mL headspace vial.

    • Add 1 g of NaCl to increase the ionic strength and promote the release of volatile compounds.

    • Add a known amount of internal standard solution (e.g., deuterated γ-decalactone).

    • Immediately seal the vial with a magnetic screw cap with a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the vial in an autosampler with an agitator and a heating block.

    • Equilibrate the sample at 40°C for 5 minutes with agitation.

    • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.

  • GC-MS Analysis:

    • Injection: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 300. Use Selected Ion Monitoring (SIM) for higher sensitivity and selectivity if target lactones are known.

  • Quantification:

    • Create a calibration curve using standard solutions of the target lactones prepared in a synthetic wine matrix.

    • Calculate the concentration of each lactone in the sample based on the peak area ratio of the analyte to the internal standard.

Visualizations

Lactone_Formation_Pathway Metabolic Pathway of γ-Decalactone Formation in Yeast Fatty_Acid Fatty Acid (e.g., Linoleic Acid) Hydroxylated_FA Hydroxylated Fatty Acid Fatty_Acid->Hydroxylated_FA Hydroxylation Acyl_CoA Hydroxyacyl-CoA Hydroxylated_FA->Acyl_CoA Acyl-CoA Synthetase Enoyl_CoA Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Oxidase (β-Oxidation Step 1) Hydroxyacyl_CoA_2 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA_2 Enoyl-CoA Hydratase (β-Oxidation Step 2) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_2->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (β-Oxidation Step 3) Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase (β-Oxidation Step 4) Hydroxy_Acid γ-Hydroxydecanoic Acid Shortened_Acyl_CoA->Hydroxy_Acid Thioesterase Lactone γ-Decalactone Hydroxy_Acid->Lactone Spontaneous Lactonization (Intramolecular Esterification)

Caption: Metabolic pathway for γ-decalactone formation in yeast.

Troubleshooting_Workflow Troubleshooting Workflow for Lactone Quantification cluster_chromatography Chromatography Issues cluster_sample_prep Sample Preparation Issues cluster_calibration Calibration Issues Start Problem Identified (e.g., Poor Peak Shape, Low Recovery) Check_Chromatography Check Chromatographic Performance Start->Check_Chromatography Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Check_Calibration Examine Calibration Curve Start->Check_Calibration Peak_Shape Peak Tailing/Fronting? Check_Chromatography->Peak_Shape Retention_Time Retention Time Shift? Check_Chromatography->Retention_Time Recovery Low/Variable Recovery? Check_Sample_Prep->Recovery Matrix_Effects Matrix Effects Suspected? Check_Sample_Prep->Matrix_Effects Non_Linearity Non-Linear Curve? Check_Calibration->Non_Linearity Liner_Contamination Deactivated Liner? Peak_Shape->Liner_Contamination Column_Bleed Column Condition? Peak_Shape->Column_Bleed Temp_Program Optimized Temp Program? Peak_Shape->Temp_Program Extraction_Method Appropriate Extraction? Recovery->Extraction_Method pH_Control pH Acidic? Recovery->pH_Control Matrix_Matched_Cal Using Matrix-Matched Standards? Matrix_Effects->Matrix_Matched_Cal IS_Use Using Isotope-Labeled IS? Matrix_Effects->IS_Use Active_Sites Check System Inertness Non_Linearity->Active_Sites Detector_Saturation Adjust Concentration Range Non_Linearity->Detector_Saturation

Caption: A logical workflow for troubleshooting common issues in lactone quantification.

References

improving the stereoselectivity in the synthesis of chiral lactones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of chiral lactones. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments, with a focus on improving stereoselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during the synthesis of chiral lactones.

1. My enantioselectivity is low in the catalytic Baeyer-Villiger oxidation of a prochiral ketone. What are the key factors to investigate?

Low enantioselectivity in a catalytic asymmetric Baeyer-Villiger (BV) oxidation can stem from several factors related to the catalyst, substrate, and reaction conditions. A systematic approach is crucial for troubleshooting.

  • Catalyst System: The choice and handling of the chiral catalyst are paramount. For instance, chiral N,N'-dioxide-Sc(III) complexes have been shown to be effective for the desymmetrization of prochiral cyclohexanones.[1] If your catalyst system is not performing as expected, consider the following:

    • Catalyst Purity and Integrity: Ensure the catalyst and ligand are of high purity and have not decomposed.

    • Metal Salt: The choice of metal salt can be critical. For example, Sc(OTf)₃ has demonstrated superior enantioselectivity compared to other metal complexes in certain N,N'-dioxide-catalyzed BV oxidations.[1]

    • Catalyst Loading: Inadequate or excessive catalyst loading can negatively impact enantioselectivity. An optimization of the catalyst loading is recommended.

  • Oxidant: The nature of the oxidant is important. While m-chloroperoxybenzoic acid (m-CPBA) is commonly used, alternatives like hydrogen peroxide are being explored for more environmentally friendly processes, though they may require different catalytic systems to achieve high activity and selectivity.[2][3]

  • Solvent: The solvent can significantly influence the reaction's stereochemical outcome.[4][5] It is advisable to screen a range of solvents with varying polarities. For the N,N'-dioxide-Sc(III) catalyst system, ethyl acetate was found to be an optimal solvent.[1]

  • Temperature: Reaction temperature is a critical parameter. Lowering the temperature often improves enantioselectivity, though it may decrease the reaction rate.

2. I am observing poor diastereoselectivity in an iodolactonization reaction of an unsaturated carboxylic acid. How can this be improved?

Poor diastereoselectivity in iodolactonization often relates to the substrate's conformational preferences and the reaction conditions which influence the transition state of the cyclization.

  • Substrate Conformation: The stereochemical outcome of iodolactonization is highly dependent on the conformation of the unsaturated acid at the moment of cyclization. Pre-existing stereocenters in the molecule can direct the stereochemistry of the newly formed centers.

  • Reaction Conditions:

    • Iodine Source: Different iodine sources (e.g., I₂, N-iodosuccinimide) can influence the reaction's selectivity.

    • Base: The choice and stoichiometry of the base (e.g., NaHCO₃, K₂CO₃) can affect the rate of lactonization and potentially the diastereoselectivity.

    • Solvent: The solvent can influence the stability of the intermediate iodonium ion and the transition state geometry. Screening different solvents is recommended.

  • Regioselectivity: Ensure that the desired regioselectivity of the lactonization is being achieved, as this can be a competing issue. Iodolactonization preferentially occurs to form five-membered rings over six-membered rings due to more favorable kinetics.[6] The reaction also favors the formation of a lactone at the more hindered carbon atom adjacent to the iodonium ion.[7]

3. My enzymatic resolution of a racemic lactone is inefficient, with low conversion and/or low enantiomeric excess (ee). What are the common pitfalls?

Enzymatic resolutions are powerful but sensitive procedures. Inefficiency can point to issues with the enzyme, substrate, or reaction environment.[8]

  • Enzyme Activity and Stability:

    • Enzyme Choice: Not all hydrolases (e.g., lipases, lactonases) are suitable for every lactone. Screening a panel of enzymes is often necessary.

    • Enzyme Inactivation: Enzymes can be inactivated by co-solvents used to dissolve the substrate, or by unfavorable pH and temperature.[8] It is important to check the enzyme's tolerance to the reaction conditions.

    • Cofactors: Some enzymes require cofactors for their activity. Ensure that any necessary cofactors are present and that the cofactor regeneration system is efficient.[8]

  • Reaction Conditions:

    • pH and Temperature: Every enzyme has an optimal pH and temperature range. Deviations can lead to reduced activity and selectivity.

    • Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition.

    • Product Inhibition: The product of the enzymatic reaction can sometimes inhibit the enzyme, slowing down the reaction over time.

  • Kinetic Resolution Limits: Remember that a standard kinetic resolution has a theoretical maximum yield of 50% for the desired enantiomer.[8] If higher yields are required, a dynamic kinetic resolution (DKR) approach might be necessary.

4. How can I improve the enantioselectivity of a chiral N-heterocyclic carbene (NHC)-catalyzed lactonization?

The enantioselectivity of NHC-catalyzed lactonizations is highly dependent on the structure of the NHC catalyst.

  • Catalyst Structure: The steric and electronic properties of the NHC catalyst are crucial in controlling enantioselectivity. For instance, in the synthesis of chiral eight-membered lactones, an L-phenylalanine-derived NHC precursor provided significantly higher enantiomeric ratios compared to other amino acid-derived or camphor-derived precursors.[9] It is often necessary to screen a library of chiral NHC catalysts to find the optimal one for a specific substrate.

  • Reaction Conditions:

    • Base: The choice of base can influence the reaction's efficiency and selectivity.

    • Solvent: As with many asymmetric reactions, the solvent can play a role in the stereochemical outcome. A solvent screen is a standard optimization step.

Data Presentation

Table 1: Effect of Chiral N-Heterocyclic Carbene (NHC) Precursor on Enantioselective Lactonization

EntryNHC PrecursorYield (%)Enantiomeric Ratio (er)
1Achiral (pre-C1)73Racemic
2Bode Catalyst (pre-C2)9432 : 68
3Camphor-derived (pre-C4)-32 : 68
4L-Valine-derived (pre-C5)6880 : 20
5L-Phenylalanine-derived (pre-C6)-92 : 8

Data adapted from an enantioselective lactonization study to form an eight-membered ring.[9]

Table 2: Optimization of Enantioselective γ-Lactonization via C-H Bond Oxidation

EntryCatalystAdditiveConversion (%)Yield (%)Enantiomeric Excess (ee, %)
1(S,S)-Mn(pdp) (1H)TfOH801070
22CF3 TfOH>9991>99.9
32iPr TfOH>999699.9

Data from the development of an enantioselective primary γ-C–H bond lactonization reaction using sterically congested manganese catalysts.[10][11]

Experimental Protocols

Protocol 1: General Procedure for Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is a powerful method for creating chiral diols, which can be precursors to chiral lactones.[12][13][14][15]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add t-butanol (5 mL) and water (5 mL).

  • Reagent Addition: Add the AD-mix-α or AD-mix-β (1.4 g per 1 mmol of olefin).[16] If the alkene is 1,2-disubstituted, trisubstituted, or tetrasubstituted, add methanesulfonamide (95 mg).[16]

  • Dissolution and Cooling: Stir the mixture at room temperature until all solids dissolve. Then, cool the reaction mixture to 0 °C in an ice bath. For less reactive alkenes, the reaction can be run at room temperature.[16]

  • Substrate Addition: Add the alkene (1 mmol) to the reaction mixture and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, add sodium sulfite (1.5 g) and allow the mixture to warm to room temperature while stirring for one hour.[16]

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). If methanesulfonamide was used, wash the organic layer with 2N KOH.[16]

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude diol by flash column chromatography.

Protocol 2: Determination of Enantiomeric Excess using Chiral HPLC

Determining the enantiomeric excess (ee) is crucial for evaluating the success of an asymmetric synthesis.[17][18]

  • Sample Preparation: Prepare a dilute solution of the chiral lactone sample in an appropriate mobile phase solvent.

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column based on the structure of the lactone. Common CSPs include those based on cellulose or amylose derivatives.

  • Method Development:

    • Mobile Phase: Start with a standard mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol.

    • Flow Rate: Set a suitable flow rate (e.g., 1.0 mL/min).

    • Detection: Use a UV detector at a wavelength where the lactone absorbs.

  • Analysis: Inject a small volume of the sample onto the HPLC system. The two enantiomers should elute at different retention times.

  • Quantification: Integrate the peak areas of the two enantiomer signals. The enantiomeric excess can be calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100

Visualizations

Troubleshooting_Stereoselectivity cluster_problem Observed Problem cluster_investigation Areas for Investigation cluster_solutions Potential Solutions Low_Stereoselectivity Low Stereoselectivity (ee% or dr) Catalyst Catalyst System Low_Stereoselectivity->Catalyst Investigate Reaction_Conditions Reaction Conditions Low_Stereoselectivity->Reaction_Conditions Investigate Substrate Substrate Quality Low_Stereoselectivity->Substrate Investigate Analytical_Method Analytical Method Low_Stereoselectivity->Analytical_Method Consider Catalyst_Solutions Screen Catalysts/Ligands Check Purity & Loading Optimize Metal Salt Catalyst->Catalyst_Solutions Optimize Conditions_Solutions Optimize Temperature Screen Solvents Adjust Concentration Reaction_Conditions->Conditions_Solutions Optimize Substrate_Solutions Verify Purity Check for Isomers Substrate->Substrate_Solutions Verify Analytical_Solutions Validate HPLC/GC Method Confirm Peak Integration Analytical_Method->Analytical_Solutions Validate Improved_Stereoselectivity Improved Stereoselectivity Catalyst_Solutions->Improved_Stereoselectivity Conditions_Solutions->Improved_Stereoselectivity Substrate_Solutions->Improved_Stereoselectivity Analytical_Solutions->Improved_Stereoselectivity

Caption: A troubleshooting workflow for addressing low stereoselectivity in chiral lactone synthesis.

Catalyst_Selection_Decision_Tree Start Goal: Synthesize Chiral Lactone Transformation_Type What is the key transformation? Start->Transformation_Type BV_Oxidation Baeyer-Villiger Oxidation Transformation_Type->BV_Oxidation Ketone Oxidation CH_Oxidation C-H Oxidation Transformation_Type->CH_Oxidation C-H Functionalization Enzymatic_Resolution Enzymatic Resolution Transformation_Type->Enzymatic_Resolution Racemic Lactone Iodolactonization Iodolactonization Transformation_Type->Iodolactonization Unsaturated Carboxylic Acid BV_Catalysts Consider: - Chiral Lewis Acids (e.g., Sc(III) complexes) - Organocatalysts BV_Oxidation->BV_Catalysts CH_Ox_Catalysts Consider: - Manganese Catalysts - Palladium Catalysts CH_Oxidation->CH_Ox_Catalysts Enzymatic_Catalysts Consider: - Lipases - Lactonases - Carbonyl Reductases Enzymatic_Resolution->Enzymatic_Catalysts Iodo_Reagents Consider: - I₂ + Base - N-Iodosuccinimide (NIS) Iodolactonization->Iodo_Reagents

Caption: Decision tree for selecting a synthetic strategy for chiral lactone synthesis.

References

Technical Support Center: Addressing Co-elution in Flavor Compound Analysis by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges related to co-elution in the gas chromatography (GC) of flavor compounds. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you resolve peak overlap and ensure accurate and reliable analytical results.

Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

Co-elution, the incomplete separation of two or more compounds, is a common issue in the analysis of complex flavor profiles, leading to inaccurate identification and quantification. This guide provides a systematic approach to diagnosing and resolving these issues.

Question: My chromatogram shows a broad or asymmetrical peak where I expect to see two or more flavor compounds. How can I confirm co-elution?

Answer:

Confirming co-elution is the first critical step. Here’s how you can investigate:

  • Visual Peak Inspection: Look for subtle signs of peak distortion. Co-eluting peaks often appear as shoulders on a larger peak, or they may cause the peak to be broader than others in the chromatogram. Asymmetry, such as fronting or tailing, can also be an indicator of underlying, unresolved peaks.[1][2]

  • Mass Spectral Analysis (GC-MS): If you are using a mass spectrometer, you can examine the mass spectra across the peak.

    • Scan Data: In full-scan mode, acquire spectra at different points across the peak (beginning, apex, and end). A change in the mass spectrum across the peak is a strong indication of multiple components.[1][2]

    • Extracted Ion Chromatograms (EICs): Isomers or compounds with similar fragmentation patterns may still have unique fragment ions. Plotting the EICs for these unique ions can reveal the presence of multiple, slightly shifted peaks that are hidden within a single chromatographic peak.[1]

  • Deconvolution Software: Modern chromatography data systems often include deconvolution algorithms that can mathematically separate overlapping peaks and identify individual components, even with significant co-elution.

Question: I've confirmed co-elution of flavor compounds. What are the primary GC parameters I should adjust to improve separation?

Answer:

To resolve co-eluting peaks, you need to improve the chromatographic resolution. This can be achieved by optimizing several key parameters:

  • Temperature Program: The oven temperature program has a significant impact on the separation of compounds.

    • Initial Temperature: A lower initial temperature can improve the resolution of early-eluting, volatile flavor compounds.[3]

    • Ramp Rate: A slower temperature ramp rate generally improves the separation of compounds that elute in the middle of the chromatogram. However, this will also increase the analysis time.[3][4][5]

    • Final Temperature and Hold Time: Ensure the final temperature is high enough and the hold time is sufficient to elute all compounds of interest from the column.[6]

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas affects both analysis time and peak resolution. Each column has an optimal flow rate for maximum efficiency. Deviating significantly from this optimum can lead to broader peaks and decreased resolution.

  • Column Selection: The choice of GC column is critical for achieving good separation.[7][8]

    • Stationary Phase: The polarity of the stationary phase should match the polarity of the analytes for optimal interaction and separation. For complex flavor samples with a wide range of polarities, a mid-polarity phase is often a good starting point.

    • Column Dimensions:

      • Length: A longer column provides more theoretical plates and thus better resolving power, but at the cost of longer analysis times.[9]

      • Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency and better resolution.[7][8]

      • Film Thickness: Thicker films increase retention and are suitable for highly volatile compounds. Thinner films are better for less volatile compounds.[7][8][10]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right GC column for flavor analysis?

A1: The selection of a GC column should be based on the chemical properties of the flavor compounds you are analyzing. The principle of "like dissolves like" is a good starting point; non-polar columns are best for non-polar compounds, and polar columns are best for polar compounds.[7][8] For broad-spectrum flavor analysis, a column with intermediate polarity is often a good compromise. Consider columns specifically designed for flavor and fragrance analysis, which are often wax-based or have a 5% diphenyl / 95% dimethyl polysiloxane stationary phase.

Q2: Can changing the carrier gas improve my separation?

A2: Yes, the choice of carrier gas can impact efficiency and analysis speed. Hydrogen is often preferred for its high optimal linear velocity, which can lead to faster analyses without a significant loss in resolution. Helium is a good all-around carrier gas, while nitrogen provides the best efficiency but at lower flow rates, resulting in longer analysis times.

Q3: When should I consider using advanced separation techniques like GCxGC or heart-cutting?

A3: For highly complex samples where co-elution cannot be resolved by optimizing the parameters of a single column, multidimensional GC techniques are powerful solutions.

  • Comprehensive Two-Dimensional GC (GCxGC): This technique provides a significant increase in peak capacity and resolution by using two columns with different stationary phases.[11][12][13][14] It is ideal for the detailed analysis of very complex samples like essential oils.

  • Heart-Cutting (GC-GC): This method involves transferring only a specific, unresolved portion of the chromatogram from the first column to a second, different column for further separation.[15][16] It is a targeted approach to resolve known co-elutions.

Q4: What is derivatization, and how can it help with co-elution?

A4: Derivatization is a chemical modification of the analytes to improve their chromatographic properties. For flavor compounds, this often involves converting polar functional groups (like -OH or -COOH) into less polar, more volatile derivatives. This can improve peak shape, reduce tailing, and sometimes alter the elution order to resolve co-eluting compounds. A common derivatization technique is silylation.

Data Presentation

Table 1: Effect of GC Oven Temperature Program on the Resolution of Critical Pairs

Temperature ProgramInitial Temp (°C)Ramp Rate (°C/min)Resolution (Rs) of Limonene and EucalyptolAnalysis Time (min)
Method A (Fast Ramp) 50201.215
Method B (Slow Ramp) 5051.830

This table illustrates how a slower temperature ramp rate can improve the resolution of closely eluting flavor compounds, albeit with an increase in analysis time. Data is representative and based on general chromatographic principles.

Table 2: Comparison of Peak Capacity in 1D-GC vs. GCxGC for Essential Oil Analysis

Analytical TechniqueNumber of Identified Peaks in Peppermint OilNumber of Identified Peaks in Spearmint Oil
1D-GC-MSD 3028
GCxGC-FID 8968

This table demonstrates the significantly higher peak capacity of GCxGC compared to conventional 1D-GC for the analysis of complex essential oil samples.[12]

Experimental Protocols

Protocol 1: Heart-Cut Multidimensional Gas Chromatography (GC-GC) for Resolving Co-eluting Flavor Compounds

This protocol describes a general procedure for setting up a heart-cut analysis to separate co-eluting compounds.

1. Initial Analysis on the First Dimension (1D) Column:

  • Perform a standard GC analysis of your sample on the primary column (e.g., a non-polar DB-5 type column).
  • Identify the retention time window where the co-elution of interest occurs.

2. System Configuration for Heart-Cutting:

  • Connect the outlet of the first column to a switching device (e.g., a Deans switch).
  • Connect one outlet of the switch to the detector (e.g., FID or MS) and the other outlet to the inlet of a second, different polarity column (e.g., a polar WAX-type column).
  • The outlet of the second column is connected to another detector.

3. Heart-Cut Analysis:

  • Inject the sample onto the first column.
  • Program the switching device to divert the flow to the second column only during the pre-determined retention time window of the co-eluting peaks.
  • The rest of the effluent from the first column will bypass the second column and go directly to the first detector.
  • The "heart-cut" containing the co-eluting compounds will be further separated on the second column.

4. Data Analysis:

  • Analyze the chromatograms from both detectors to confirm the separation of the target compounds on the second dimension column.

Protocol 2: Silylation of Alcohols and Phenols in Flavor Samples for GC Analysis

This protocol provides a general method for the derivatization of hydroxyl groups to form more volatile trimethylsilyl (TMS) ethers.

1. Sample Preparation:

  • Ensure the sample is free of water, as silylating reagents are moisture-sensitive. This can be achieved by using an anhydrous solvent or by drying the sample extract over sodium sulfate.

2. Derivatization Reaction:

  • To 1 part of the sample (or a dried extract), add 0.5 parts of hexamethyldisilazane (HMDS) in an inert solvent.[17]
  • For less reactive or sterically hindered hydroxyl groups, a catalyst such as trimethylchlorosilane (TMCS) can be added (e.g., BSTFA + 1% TMCS).
  • The reaction can be performed at room temperature or gently heated (e.g., 60-70°C) for 15-60 minutes to ensure complete derivatization.[18]

3. GC Analysis:

  • Inject an aliquot of the derivatized sample into the GC.
  • Use a non-polar or medium-polarity column for the analysis.
  • Adjust the temperature program as needed for the separation of the TMS-derivatives.

4. Important Considerations:

  • Always work in a well-ventilated fume hood when handling derivatization reagents.
  • Analyze the derivatized samples as soon as possible, as some TMS-derivatives can be unstable over time.

Visualizations

Troubleshooting_Workflow start Co-elution Suspected (Broad/Asymmetrical Peak) confirm Confirm Co-elution (Peak Shape, MS Spectra, EICs) start->confirm optimize_gc Optimize GC Method confirm->optimize_gc Co-elution confirmed resolved Peaks Resolved optimize_gc->resolved Successful not_resolved Peaks Still Co-eluting optimize_gc->not_resolved Unsuccessful change_column Change GC Column (Different Polarity/Dimensions) advanced_tech Use Advanced Techniques change_column->advanced_tech Unsuccessful change_column->resolved Successful advanced_tech->resolved Successful not_resolved->change_column Heart_Cutting_Workflow cluster_1d First Dimension cluster_2d Second Dimension injector Injector column1 Column 1 (e.g., Non-polar) injector->column1 deans_switch Deans Switch column1->deans_switch detector1 Detector 1 (FID/MS) deans_switch->detector1 Uncut Fractions column2 Column 2 (e.g., Polar) deans_switch->column2 Heart-Cut Fraction (Co-eluting Peaks) detector2 Detector 2 (MS) column2->detector2 Derivatization_Workflow start Flavor Sample with Polar Analytes prepare_sample Prepare Anhydrous Sample start->prepare_sample add_reagent Add Silylating Reagent (e.g., HMDS, BSTFA) prepare_sample->add_reagent react React at Room Temp or Heat (e.g., 60-70°C) add_reagent->react derivatized_sample Derivatized Sample (TMS-ethers) react->derivatized_sample gc_analysis Inject into GC-MS derivatized_sample->gc_analysis resolved_peaks Improved Peak Shape and Resolution gc_analysis->resolved_peaks

References

strategies to control the enzymatic synthesis of gamma-Heptalactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of γ-heptalactone. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic strategies for synthesizing γ-heptalactone?

A1: The main enzymatic routes for γ-heptalactone synthesis involve two primary strategies:

  • Baeyer-Villiger Oxidation: This pathway uses Baeyer-Villiger monooxygenases (BVMOs) to oxidize a corresponding cyclic ketone substrate. This method is valued for its high selectivity.[1]

  • Intramolecular Cyclization/Lactonization: This is the more predominant approach, which typically involves:

    • Biotransformation of Hydroxy Fatty Acids: Substrates like ricinoleic acid (from castor oil) are converted by microorganisms (e.g., yeasts like Yarrowia lipolytica) through a process of β-oxidation to form 4-hydroxyheptanoic acid, which then spontaneously cyclizes to γ-heptalactone.[2]

    • Oxidative Lactonization of Diols: Alcohol dehydrogenases (ADHs) can be used for the oxidative lactonization of corresponding diols to form the lactone.[1][3]

    • Lipase-Catalyzed Lactonization: Lipases, such as those from Candida antarctica (e.g., Novozym 435), can catalyze the intramolecular esterification of 4-hydroxyheptanoic acid or its esters.[4][5]

Q2: How can I increase the yield of γ-heptalactone in my reaction?

A2: Several strategies can be employed to enhance the yield:

  • Optimize Reaction Conditions: Systematically evaluate and optimize pH, temperature, and reaction time.[6][7][8] The optimal conditions are highly dependent on the specific enzyme used.

  • Increase Substrate Availability: For hydrophobic substrates like ricinoleic acid, poor solubility in aqueous media can limit the reaction rate. Using a substrate delivery system, such as physical adsorption onto a carrier like expanded vermiculite, can increase its distribution in the medium and improve interaction with the enzyme or microorganism.[9]

  • Enzyme Immobilization: Immobilizing the enzyme on a solid support can significantly improve its stability (thermal and operational) and allows for easier recovery and reuse, which can make the process more economical and efficient.[10][11][12]

  • Product Removal: High concentrations of γ-heptalactone can cause product inhibition. Implementing in-situ product removal (e.g., using solvent extraction or adsorption) can shift the reaction equilibrium towards product formation.

Q3: What are the optimal pH and temperature ranges for this synthesis?

A3: The optimal pH and temperature are enzyme-specific. For instance, many fungal lipases exhibit optimal activity in a pH range of 4.0 to 8.0.[6][13] Temperatures for lipase-catalyzed reactions are often in the range of 30°C to 60°C.[4][14] It is crucial to perform optimization experiments for your specific biocatalyst. A typical starting point would be a pH of around 7.0 and a temperature of 40-50°C. Exceeding the optimal temperature can lead to rapid enzyme denaturation and loss of activity.[15]

Q4: Which enzyme is most effective for producing γ-heptalactone?

A4: The most effective enzyme depends on the chosen synthetic route.

  • For the biotransformation of ricinoleic acid, yeast species such as Yarrowia lipolytica are highly effective due to their robust β-oxidation pathway.[16]

  • For lipase-catalyzed cyclization, immobilized Candida antarctica lipase B (CALB) , commercially known as Novozym 435, is widely reported as an efficient and highly selective catalyst for lactonization reactions.[4][5][8]

Troubleshooting Guide

This guide addresses common problems encountered during the enzymatic synthesis of γ-heptalactone.

Problem 1: Low or No Product Yield

A low yield is one of the most common issues. The following decision tree and table can help diagnose the root cause.

LowYieldTroubleshooting start Low or No Yield Detected check_enzyme Verify Enzyme Activity start->check_enzyme Is the enzyme active? check_substrate Assess Substrate Quality & Concentration start->check_substrate Is the substrate okay? check_conditions Review Reaction Conditions (pH, Temp, Time) start->check_conditions Are conditions optimal? check_inhibition Investigate Inhibition start->check_inhibition Is there inhibition? sol_enzyme Solution: - Use fresh enzyme - Confirm correct storage (-20°C/-80°C) - Perform activity assay check_enzyme->sol_enzyme sol_substrate Solution: - Confirm purity (NMR/MS) - Check solubility; add co-solvent (e.g., DMSO) - Optimize substrate:enzyme ratio check_substrate->sol_substrate sol_conditions Solution: - Calibrate pH meter & remake buffer - Verify incubator/water bath temperature - Run time-course experiment to find optimum check_conditions->sol_conditions sol_inhibition Solution: - Lower substrate concentration - Implement in-situ product removal - Purify enzyme to remove inhibitors check_inhibition->sol_inhibition

Caption: Troubleshooting logic for low product yield.

Potential Cause Recommended Action & Explanation
Inactive Enzyme Verify enzyme activity with a standard assay before starting your experiment. Enzymes can lose activity due to improper storage (e.g., temperature fluctuations) or age.[17] For commercial enzymes, check the expiration date.
Substrate Issues Confirm substrate purity and integrity using analytical methods like NMR or Mass Spectrometry. Impurities can act as inhibitors.[17] Also, low solubility of hydrophobic substrates is a common issue; consider adding a biocompatible co-solvent or using a fed-batch approach.[17]
Suboptimal Conditions Systematically optimize pH, temperature, and agitation. Enzyme activity is highly sensitive to these parameters.[15] Ensure your pH meter and temperature probes are accurately calibrated. Perform small-scale experiments to determine the optimal range for your specific enzyme.
Product/Substrate Inhibition High concentrations of the substrate or the product (γ-heptalactone) can inhibit enzyme activity.[1] Run the reaction at different substrate concentrations to check for substrate inhibition. If product inhibition is suspected, try removing the product from the reaction mixture as it forms.
Incorrect Reagent Ratio The molar ratio of substrate to enzyme is critical. An insufficient amount of enzyme will lead to low conversion rates.[17] Titrate the enzyme concentration to find the most efficient level without being wasteful.
Problem 2: Formation of Undesired By-products

The presence of significant by-products can complicate purification and reduce the final yield.

Potential Cause Recommended Action & Explanation
Lack of Enzyme Specificity The enzyme may have activity towards other functional groups in the substrate or may produce undesired isomers. Screen different enzymes or use protein engineering to enhance specificity. For example, different lipases will exhibit different selectivities.
Incomplete β-oxidation In biotransformation pathways using whole cells (e.g., yeast), incomplete β-oxidation of the fatty acid substrate can lead to the accumulation of other hydroxy acids and lactones.[16] Optimize fermentation conditions (e.g., oxygen supply, nutrient levels) to promote the complete pathway to the C10 precursor.[2]
Chemical Side Reactions The reaction conditions (e.g., very high temperature or extreme pH) might be promoting non-enzymatic side reactions. Operate under milder conditions, which is a key advantage of biocatalysis.

Experimental Protocols & Data

Protocol 1: Lipase-Catalyzed Lactonization of 4-Hydroxyheptanoic Acid

This protocol describes a typical batch reaction using an immobilized lipase.

  • Reagent Preparation:

    • Prepare a 100 mM solution of 4-hydroxyheptanoic acid in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether).[18]

    • Add molecular sieves to the solvent to ensure anhydrous conditions, which favors esterification over hydrolysis.

  • Reaction Setup:

    • In a sealed glass vial, add 10 mL of the substrate solution.

    • Add the immobilized lipase (e.g., Novozym 435) at a loading of 10-15% (w/w) relative to the substrate.[5]

    • Place the vial in a shaking incubator set to the optimal temperature (e.g., 50-60°C) and agitation (e.g., 200 rpm).[4]

  • Reaction Monitoring:

    • Periodically (e.g., every 4-6 hours), withdraw a small aliquot of the reaction mixture.

    • Analyze the sample using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the substrate and the yield of γ-heptalactone.

  • Product Recovery:

    • Once the reaction reaches equilibrium or the desired conversion, stop the reaction.

    • Separate the immobilized enzyme from the solution by simple filtration or centrifugation. The enzyme can be washed with fresh solvent and reused.

    • Remove the solvent from the product solution under reduced pressure using a rotary evaporator.

    • Purify the crude product using column chromatography if necessary.

Data Summary: Comparison of Synthesis Strategies

The following table summarizes typical reaction parameters from literature for lactone synthesis, highlighting the importance of optimizing conditions.

Enzyme/Microorganism Substrate Temp (°C) Time (h) Yield/Concentration Key Strategy/Medium Reference
Yarrowia lipolyticaRicinoleic Acid27-3072-168Up to 12.3 g/LWhole-cell biotransformation, β-oxidation[16]
Candida sp.Ricinoleic Acid28-3060-80>70% conversionWhole-cell biotransformation
Candida rugosa LipaseRacemic Naproxen Ester45~2449% conversionBiphasic system (isooctane/aqueous)[4]
Novozym 435 (CALB)Phenylglycinol601989.4% yieldSolvent-free system[5]
Novozym 435 (CALB)n-3 PUFA + Glycerol388.399.5% esterificationResponse Surface Methodology Optimization[8]
Visualization of Workflow

The diagram below illustrates a generalized workflow for the enzymatic synthesis and analysis of γ-heptalactone.

Workflow prep 1. Substrate & Biocatalyst Preparation reaction 2. Enzymatic Reaction (Batch or Continuous Flow) prep->reaction monitoring 3. Reaction Monitoring (e.g., GC/HPLC) reaction->monitoring separation 4. Product-Biocatalyst Separation reaction->separation monitoring->reaction Feedback for Optimization purification 5. Product Purification (e.g., Chromatography) separation->purification analysis 6. Final Product Analysis (NMR, MS, Purity) purification->analysis

Caption: General experimental workflow for enzymatic synthesis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Gamma-Heptalactone in Dairy Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary analytical methods for the quantification of gamma-heptalactone in dairy products: Gas Chromatography-Mass Spectrometry (GC-MS) following Solvent Extraction (SE) and Headspace Solid-Phase Microextraction coupled with GC-MS (HS-SPME-GC-MS). The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of results in food science and safety. This document presents supporting experimental data, detailed protocols, and a validation workflow to aid researchers in making informed decisions for their specific applications.

Method Comparison: Performance Characteristics

The validation of an analytical method establishes its fitness for a particular purpose. Key performance indicators for the two methods are summarized below. Data for a direct validation of this compound is supplemented with data for similar lactones (e.g., delta-decalactone) or other volatile compounds in dairy matrices where specific data for this compound is not available.

Performance ParameterSE-GC-MSHS-SPME-GC-MS
Linearity (R²) > 0.99> 0.98[1]
Limit of Detection (LOD) Analyte Dependent0.003 - 0.2 µg/g[1]
Limit of Quantification (LOQ) Analyte Dependent0.8 - 3.6 µg/g
Accuracy (Recovery %) ~99% (for similar lactones)97 - 109%
Precision (Repeatability, RSD%) < 15%2 - 11%[1]

Experimental Protocols

Detailed methodologies for both analytical approaches are provided to ensure reproducibility.

Solvent Extraction (SE) followed by Gas Chromatography-Mass Spectrometry (GC-MS)

This classical approach involves the extraction of analytes from the sample matrix using an organic solvent, followed by concentration and analysis.

a) Sample Preparation and Extraction:

  • Homogenize the dairy sample (e.g., milk, cheese, yogurt). For solid or semi-solid samples like cheese, grating or blending is recommended.

  • Accurately weigh approximately 5 g of the homogenized sample into a centrifuge tube.

  • Add an internal standard solution (e.g., δ-undecalactone in methanol) to the sample.

  • Add 10 mL of a suitable organic solvent, such as diethyl ether, which has shown high recovery rates for lactones[2].

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean vial.

  • Repeat the extraction process on the remaining aqueous layer with an additional 10 mL of the solvent to maximize recovery.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

b) GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar polar column.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 230°C at a rate of 5°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 85).

Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

HS-SPME is a solvent-free extraction technique that is highly effective for volatile and semi-volatile compounds.

a) Sample Preparation and Extraction:

  • Accurately weigh approximately 2 g of the homogenized dairy sample into a 20 mL headspace vial.

  • Add a saturated solution of NaCl to enhance the release of volatile compounds from the matrix.

  • Add an internal standard solution.

  • Seal the vial with a PTFE-faced silicone septum.

  • Place the vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes).

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 45 minutes) while maintaining the temperature.

b) GC-MS Analysis:

  • Gas Chromatograph and Mass Spectrometer: Same as for the SE-GC-MS method.

  • Desorption: The SPME fiber is directly inserted into the GC inlet where the trapped analytes are thermally desorbed onto the column.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Same as for the SE-GC-MS method.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless.

  • MS Parameters: Same as for the SE-GC-MS method.

Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of an analytical method for this compound in dairy products.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Method Selection (SE-GC-MS or HS-SPME-GC-MS) B Optimization of Parameters (e.g., Solvent, Temperature, Time) A->B C Specificity / Selectivity B->C Proceed to Validation D Linearity & Range C->D E Limit of Detection (LOD) Limit of Quantification (LOQ) D->E F Accuracy (Recovery Studies) E->F G Precision (Repeatability & Intermediate Precision) F->G H Robustness G->H I Routine Analysis of Dairy Samples H->I Implement Validated Method J Reporting of Results I->J

Caption: Workflow for the validation of an analytical method.

Signaling Pathway of Method Selection Logic

The decision to choose between SE-GC-MS and HS-SPME-GC-MS often depends on the specific research goals and sample characteristics.

G Start Define Analytical Goal Matrix Complex Matrix? (High Fat/Protein) Start->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity Yes HS_SPME_GCMS HS-SPME GC-MS Matrix->HS_SPME_GCMS No Throughput High Sample Throughput? Sensitivity->Throughput Yes SE_GCMS Solvent Extraction GC-MS Sensitivity->SE_GCMS No Throughput->SE_GCMS No Throughput->HS_SPME_GCMS Yes

Caption: Decision tree for analytical method selection.

References

comparative study of the biological activity of different gamma-lactones

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the diverse biological activities of gamma-lactones, tailored for researchers, scientists, and drug development professionals.

Gamma-lactones, a class of organic compounds characterized by a five-membered ring containing an ester group, are widely distributed in nature and can be synthesized in the laboratory.[1][2] These compounds have garnered significant attention in the fields of pharmacology and medicinal chemistry due to their broad spectrum of biological activities.[3] This guide provides a comparative analysis of the key biological activities of various gamma-lactones, supported by quantitative data and detailed experimental protocols.

Comparative Biological Activities of Gamma-Lactones

The biological effects of gamma-lactones are diverse, ranging from antimicrobial and anti-inflammatory to anticancer and antifungal activities.[1][3] The specific activity and potency of a gamma-lactone are often dictated by its overall chemical structure, including the presence of other functional groups.[4]

Antimicrobial and Antifungal Activity

Several gamma-lactones have demonstrated significant potential as antimicrobial and antifungal agents. Their mechanism of action can vary, with some compounds inhibiting essential microbial enzymes or disrupting cell membranes.[5] The α-methylene-γ-butyrolactone ring is a known pharmacophore in some natural antifungal products.[2]

Table 1: Antimicrobial and Antifungal Activity of Selected Gamma-Lactones

Compound/DerivativeTarget OrganismActivity MetricValueReference
β-(o-methoxyphenyl)-γ,γ-bis(8-quinolinoxy)germa-γ-lactoneProteus mirabilis (urease)IC5031 µM[6]
β-(o-methylphenyl)-γ,γ-bis(8-quinolinoxy)germa-γ-lactoneProteus mirabilisMIC9061 µM[6]
β-(o-methoxyphenyl)-γ,γ-bis(8-quinolinoxy)germa-γ-lactoneProteus mirabilisMIC9094 µM[6]
Dimethylincisterol A2Bacillus subtilisMIC10.26 ± 0.76 µM[5]
Butyrolactone IBacillus subtilisMIC5.30 ± 0.29 µM[5]
Lactivicinβ-lactamaseIC502.4 µg/mL[2]
Bicyclic butyrolactoneβ-lactamaseIC5015 µg/mL[2]
Anticancer Activity

The anticancer properties of gamma-lactones are a significant area of research. Many of these compounds exert their effects by inducing apoptosis, inhibiting cell proliferation, and arresting the cell cycle in cancer cells.[7] The presence of an α-exomethylene-γ-lactone ring has been identified as a crucial structural feature for the antitumor activities of some of these compounds.[8]

Table 2: Anticancer Activity of Selected Gamma-Lactones

CompoundCell LineActivity MetricValue (µg/mL)Reference
SantamarineL1210 murine leukaemiaIC500.16 - 1.3[7]
9β-acetoxycostunolideL1210 murine leukaemiaIC500.16 - 1.3[7]
9β-acetoxyparthenolideL1210 murine leukaemiaIC500.16 - 1.3[7]
SantamarineCCRF-CEM human leukaemiaIC500.16 - 1.3[7]
9β-acetoxycostunolideCCRF-CEM human leukaemiaIC500.16 - 1.3[7]
9β-acetoxyparthenolideCCRF-CEM human leukaemiaIC500.16 - 1.3[7]
SantamarineKB human nasopharyngeal carcinomaIC500.16 - 1.3[7]
9β-acetoxycostunolideKB human nasopharyngeal carcinomaIC500.16 - 1.3[7]
9β-acetoxyparthenolideKB human nasopharyngeal carcinomaIC500.16 - 1.3[7]
SantamarineLS174T human colon adenocarcinomaIC500.16 - 1.3[7]
9β-acetoxycostunolideLS174T human colon adenocarcinomaIC500.16 - 1.3[7]
9β-acetoxyparthenolideLS174T human colon adenocarcinomaIC500.16 - 1.3[7]
SantamarineMCF 7 human breast adenocarcinomaIC500.16 - 1.3[7]
9β-acetoxycostunolideMCF 7 human breast adenocarcinomaIC500.16 - 1.3[7]
9β-acetoxyparthenolideMCF 7 human breast adenocarcinomaIC500.16 - 1.3[7]
Anti-inflammatory Activity

Certain gamma-lactones, particularly sesquiterpene lactones, exhibit potent anti-inflammatory effects.[4] A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.[3]

Table 3: Anti-inflammatory Activity of a Selected Gamma-Lactone

CompoundMechanismActivity MetricValueReference
Indole-based γ-butyrolactoneCOX-2 inhibitorIC50<0.001 µM[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the biological activity of gamma-lactones.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Reagents and Media: Prepare a stock solution of the test gamma-lactone in a suitable solvent. Prepare Mueller-Hinton Broth (MHB) or another appropriate bacterial growth medium.

  • Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in the broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.[9]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the gamma-lactone stock solution with the broth to achieve a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted gamma-lactone. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[10]

  • Data Analysis: The MIC is the lowest concentration of the gamma-lactone at which no visible turbidity (bacterial growth) is observed.[9]

Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay is used to determine the cytotoxicity of a compound by measuring cellular protein content.[6]

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-20,000 cells/well) and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with various concentrations of the gamma-lactone and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[11]

  • Washing: Remove the TCA and wash the plates with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.[6]

  • Staining: Add 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[11]

  • Removal of Unbound Dye: Quickly wash the wells with 1% (v/v) acetic acid to remove unbound SRB. Allow the plates to air dry.[11]

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11]

  • Absorbance Measurement: Measure the absorbance at approximately 565 nm using a microplate reader. The IC50 value can be determined from the dose-response curve.[11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by gamma-lactones can aid in understanding their mechanisms of action.

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_P P-IκB NFkB NF-κB (p50/p65) NFkB->IkB bound to NFkB_active Active NF-κB NFkB->NFkB_active translocates Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation DNA DNA NFkB_active->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces Gamma_Lactone Gamma-Lactone (e.g., Parthenolide) Gamma_Lactone->IKK_complex inhibits

Caption: NF-κB signaling pathway and the inhibitory action of certain gamma-lactones.

SRB_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate 24h Cell_Seeding->Incubation1 Compound_Addition Add Gamma-Lactone (serial dilutions) Incubation1->Compound_Addition Incubation2 Incubate 48-72h Compound_Addition->Incubation2 Fixation Fix cells with 10% TCA Incubation2->Fixation Washing1 Wash with 1% Acetic Acid & Air Dry Fixation->Washing1 Staining Stain with 0.4% SRB Washing1->Staining Washing2 Wash with 1% Acetic Acid & Air Dry Staining->Washing2 Solubilization Solubilize bound dye with 10mM Tris base Washing2->Solubilization Measurement Measure Absorbance at 565 nm Solubilization->Measurement Analysis Calculate IC50 Measurement->Analysis

References

A Sensory Showdown: Unveiling the Nuances of Synthetic versus Natural Gamma-Heptalactone

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavor and fragrance, the subtle distinctions between natural and synthetically derived aroma compounds are a subject of perpetual interest for researchers and product developers. This guide provides a comparative sensory analysis of synthetic and natural gamma-heptalactone, a widely used lactone celebrated for its sweet, creamy, and fruity characteristics. While direct comparative research is limited, this guide synthesizes available sensory data and outlines a robust experimental protocol for in-house evaluation.

This compound is a key component in creating authentic fruit flavors, particularly for stone fruits like peaches and apricots, and adds a creamy, coconut-like richness to a variety of food and beverage products.[1][2] Its natural-identical synthetic counterpart is also widely utilized to ensure consistent quality and supply.[3]

Data Presentation: A Comparative Olfactory Profile

The sensory characteristics of this compound are consistently described across various industry sources. However, subtle differences may exist between the natural and synthetic forms due to the presence of trace compounds from the respective sourcing or manufacturing processes. The following table summarizes the reported sensory descriptors for this compound, which can be considered representative for both forms in the absence of direct comparative studies.

Sensory AttributeDescriptionIntensitySupporting Notes
Primary Aroma Sweet, Creamy, Coconut-likeHighThis forms the core of the this compound sensory experience.
Secondary Notes Peachy, Apricot-likeMedium-HighBecomes more pronounced at lower concentrations, enhancing natural fruitiness.[2]
Subtle Nuances Nutty, Caramel, Hay-like, Coumarin-likeLow-MediumThese undertones add complexity and depth to the overall profile.[1][4]
Mouthfeel Smooth, Rounded-Imparts a perception of richness in flavor applications.[2]

Note: The perceived intensity and specific nuances can be influenced by the concentration of this compound and the matrix in which it is evaluated.

Experimental Protocols: A Framework for Sensory Evaluation

To conduct a rigorous sensory comparison between synthetic and natural this compound, a well-defined experimental protocol is crucial. The following methodology is based on established sensory analysis techniques for flavor and fragrance compounds.[5][6]

1. Panelist Selection and Training:

  • Selection: A panel of 10-15 individuals should be screened for their sensory acuity, ability to discriminate between similar aromas, and descriptive capabilities.[6]

  • Training: Panelists should be trained on the key aroma attributes of this compound using reference standards. This ensures a consistent and calibrated evaluation.

2. Sample Preparation:

  • Dilution: Both natural and synthetic this compound samples should be diluted to a concentration of 1% in a neutral solvent, such as propylene glycol or ethanol, to avoid olfactory fatigue.

  • Blinding and Randomization: Samples should be presented in identical, opaque containers labeled with random three-digit codes to prevent bias. The order of presentation should be randomized for each panelist.

3. Sensory Evaluation Method: Descriptive Analysis

  • Attribute Generation: In a preliminary session, panelists are presented with both samples and collaboratively develop a list of descriptive terms for the aroma.

  • Intensity Rating: In subsequent sessions, panelists individually rate the intensity of each agreed-upon attribute for each sample on a 15-point intensity scale (where 0 = not perceived and 15 = extremely intense).

  • Data Analysis: The collected data should be statistically analyzed using techniques such as Analysis of Variance (ANOVA) to identify significant differences in the sensory profiles of the natural and synthetic samples.

4. Environmental Conditions:

  • The evaluation should be conducted in a sensory analysis laboratory with controlled temperature, humidity, and lighting, and should be free from extraneous odors.

Visualization of the Sensory Analysis Workflow

The following diagram illustrates the key stages of the proposed experimental workflow for the sensory comparison of natural and synthetic this compound.

Sensory_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis & Interpretation Panelist_Selection Panelist Selection & Training Sample_Prep Sample Preparation (Dilution & Blinding) Sensory_Session Descriptive Analysis Session Panelist_Selection->Sensory_Session Sample_Prep->Sensory_Session Data_Collection Intensity Data Collection Sensory_Session->Data_Collection Stat_Analysis Statistical Analysis (ANOVA) Data_Collection->Stat_Analysis Interpretation Interpretation of Results Stat_Analysis->Interpretation Conclusion Conclusion Interpretation->Conclusion

References

comparison of different synthetic routes for gamma-Heptalactone production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gamma-heptalactone, a valuable flavoring and fragrance agent with a characteristic creamy, coconut-like aroma, is also a key chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. Its production is achievable through several synthetic pathways, each presenting distinct advantages and disadvantages in terms of yield, reaction conditions, and environmental impact. This guide provides a detailed comparison of the primary chemical and biocatalytic routes for this compound synthesis, supported by experimental data and protocols to aid researchers in selecting the most suitable method for their specific applications.

Comparison of Synthetic Routes

The selection of a synthetic route for this compound is often a trade-off between efficiency, cost, and sustainability. Below is a summary of the key performance indicators for the most common production methods.

Synthetic RouteKey ReactantsCatalyst/ReagentTemperature (°C)Reaction TimeYield (%)Key AdvantagesKey Disadvantages
Intramolecular Cyclization 4-Hydroxyheptanoic AcidStrong Acid (e.g., H₂SO₄)VariesVariesHighPredominant industrial method, high yield.[1][2]Requires precursor synthesis, use of strong acids.
Free Radical Addition n-Butanol, Acrylic Acid/DerivativesRadical InitiatorHigh (e.g., 170-190)5-15 hoursModerate to HighUtilizes readily available starting materials.High temperatures, potential for side reactions.
Baeyer-Villiger Oxidation 2-PropylcyclopentanonePeroxyacid (e.g., m-CPBA) or H₂O₂ + Lewis AcidRoom Temperature to 70Varies (minutes to hours)High (up to 99)High yields, stereospecificity.[3][4][5][6]Use of potentially explosive peroxyacids, precursor synthesis.
Biocatalytic Production Heptanoic Acid/Fatty AcidsYarrowia lipolytica~28-3024-150 hoursVaries (mg/L to g/L scale)"Green" and sustainable, produces natural-labeled product.[7][8][9][10]Lower volumetric productivity, complex downstream processing.

Experimental Protocols

Intramolecular Cyclization of 4-Hydroxyheptanoic Acid

This method is the most common industrial route to this compound.[1][2] It involves the acid-catalyzed intramolecular esterification of 4-hydroxyheptanoic acid.

Protocol:

  • 4-Hydroxyheptanoic acid is dissolved in a suitable non-polar solvent (e.g., toluene).

  • A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added to the solution.[1]

  • The mixture is heated to reflux, and the water formed during the reaction is removed azeotropically using a Dean-Stark apparatus.

  • The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled, washed with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, and then with brine.

  • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • The crude this compound is purified by vacuum distillation.

Free Radical Addition

This route involves the free radical addition of an alcohol to an activated olefin, followed by cyclization.

Protocol:

  • A portion of n-butanol and a catalyst are added to a reactor and heated to 170-190 °C.

  • The remaining n-butanol is mixed with a radical initiator (e.g., di-tert-butyl peroxide) and an acrylic acid derivative.

  • This mixture is then slowly added dropwise into the heated reactor.

  • After the addition is complete, the reaction is refluxed for 5-15 hours with a water segregator to remove the water formed during the reaction.

  • After cooling, the reaction mixture is worked up by washing with water and a mild base.

  • The product is purified by fractional distillation under reduced pressure.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of a cyclic ketone, 2-propylcyclopentanone, offers a high-yield pathway to this compound.[3][4][5][6]

Protocol:

  • 2-Propylcyclopentanone is dissolved in a suitable solvent, such as dichloromethane (CH₂Cl₂).

  • An oxidant, typically a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution at room temperature. Alternatively, hydrogen peroxide in the presence of a Lewis acid catalyst can be used.[3][4]

  • The reaction mixture is stirred at room temperature, and the progress is monitored by TLC or GC. Reaction times can vary from a few minutes to several hours.[5]

  • Upon completion, the reaction is quenched by the addition of a reducing agent solution (e.g., sodium sulfite) to destroy any excess peroxide.

  • The mixture is then washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried, and the solvent is evaporated.

  • The resulting this compound is purified by column chromatography or vacuum distillation.

Biocatalytic Production via Microbial Fermentation

This "green" approach utilizes microorganisms, such as the yeast Yarrowia lipolytica, to convert fatty acids into lactones through the β-oxidation pathway.[7][8][9][10]

Protocol:

  • Inoculum Preparation: A culture of Yarrowia lipolytica is grown in a suitable seed medium (e.g., YPD medium) at 28-30 °C with agitation for 24-48 hours.

  • Fermentation: The production medium, containing a carbon source (e.g., glucose), a nitrogen source, mineral salts, and the precursor (e.g., heptanoic acid or a suitable fatty acid), is inoculated with the seed culture.

  • The fermentation is carried out in a bioreactor at a controlled temperature (around 28 °C), pH (around 6.0), and aeration.

  • The precursor can be fed to the culture periodically or continuously to avoid substrate inhibition.

  • The production of this compound is monitored over time (typically 24-150 hours) by sampling the broth and analyzing it by GC-MS.

  • Downstream Processing: After the fermentation is complete, the biomass is separated from the broth by centrifugation or filtration.

  • The this compound is then extracted from the supernatant using a suitable organic solvent.

  • The extracted product is further purified using techniques like vacuum distillation or chromatography.

Visualizing the Synthetic Pathways

To better understand the chemical transformations and experimental workflows, the following diagrams have been generated.

Intramolecular_Cyclization 4-Hydroxyheptanoic Acid 4-Hydroxyheptanoic Acid This compound This compound 4-Hydroxyheptanoic Acid->this compound H⁺, Δ -H₂O

Caption: Intramolecular Cyclization of 4-Hydroxyheptanoic Acid.

Free_Radical_Addition cluster_reactants Reactants n-Butanol n-Butanol Radical Addition & Cyclization Radical Addition & Cyclization n-Butanol->Radical Addition & Cyclization Acrylic Acid Derivative Acrylic Acid Derivative Acrylic Acid Derivative->Radical Addition & Cyclization Radical Initiator Radical Initiator Radical Initiator->Radical Addition & Cyclization This compound This compound Radical Addition & Cyclization->this compound Baeyer_Villiger_Oxidation 2-Propylcyclopentanone 2-Propylcyclopentanone This compound This compound 2-Propylcyclopentanone->this compound Peroxyacid or H₂O₂/Lewis Acid Biocatalytic_Production_Workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing Inoculum\nPreparation Inoculum Preparation Bioreactor\n(Yarrowia lipolytica) Bioreactor (Yarrowia lipolytica) Inoculum\nPreparation->Bioreactor\n(Yarrowia lipolytica) Biomass\nSeparation Biomass Separation Bioreactor\n(Yarrowia lipolytica)->Biomass\nSeparation Substrate Feeding\n(Fatty Acid) Substrate Feeding (Fatty Acid) Substrate Feeding\n(Fatty Acid)->Bioreactor\n(Yarrowia lipolytica) Extraction Extraction Biomass\nSeparation->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

References

gamma-Heptalactone versus delta-lactones in creating coconut aroma

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of gamma-heptalactone and delta-lactones in the formulation of coconut aroma reveals distinct sensory contributions and natural relevance, supported by quantitative analysis and established experimental evaluation. While both lactone types can impart coconut-like notes, delta-lactones, particularly δ-octalactone and δ-decalactone, are identified as the primary drivers of authentic coconut aroma.

Introduction to Lactones in Coconut Aroma

Lactones are cyclic esters that contribute significantly to the flavor and fragrance of many natural products, including fruits and dairy. In the context of coconut aroma, specific gamma- and delta-lactones are utilized to create characteristic creamy, sweet, and fruity profiles. Historically, saturated delta-lactones have been recognized as the main components responsible for the mild, sweet flavor of coconut.[1][2] An analysis of virgin coconut oil using gas chromatography-mass spectrometry (GC-MS) and sensory data confirmed that lactones are key contributors to the desirable coconut-like aroma.[3]

Comparative Sensory Profile

The olfactory characteristics of this compound differ subtly but importantly from the delta-lactones most associated with coconut. This compound provides a broad, sweet, and creamy profile that is often enhanced by nutty and caramel undertones.[4] In contrast, delta-lactones like δ-octalactone and δ-decalactone are more specific to the classic coconut aroma. While δ-octalactone is not always the most abundant lactone in coconut, it plays a crucial role in character recognition.[5][6]

CompoundClassAroma Profile DescriptionNatural Occurrence
This compound Gamma-LactoneSweet, creamy, coconut-like with distinct nutty, caramel, hay, and coumarin undertones.[4][7][8] Provides a natural character without a "suntan lotion" effect.Apricots, peaches, dairy products, beer, tea.[9]
delta-Octalactone Delta-LactonePredominantly coconut character with significant creamy, fatty, and hay notes.[5][10] Considered a key contributor to coconut flesh aroma.[5]Coconut meat, butter, cream, raspberry, apricot.[2]
delta-Decalactone Delta-LactoneCreamy, milky, and waxy with a distinct coconut profile and slightly fruity nuances.Coconut, butter, cream, milk.[11]
delta-Nonalactone Delta-LactoneCombines creamy and coconut notes; described as sweet and oily-fatty.Dairy products, cooked beef.[11]

Quantitative Olfactory Comparison

The odor detection threshold—the lowest concentration of a substance detectable by the human nose—is a critical metric for evaluating the potency of aroma compounds. Comparing these thresholds in a neutral medium like water provides an objective measure of their relative impact at low concentrations.

CompoundClassOdor Detection Threshold (in water)
This compound Gamma-Lactone400 ppb
delta-Octalactone Delta-Lactone400 ppb

Data sourced from Leffingwell & Associates.

The identical odor thresholds of this compound and delta-octalactone in water suggest they have comparable potency. However, their ultimate contribution to a food matrix is also dependent on their concentration and interaction with other volatile compounds. Studies on coconut meat have consistently identified δ-octalactone and δ-decalactone as major volatile components, underscoring their importance to the authentic aroma.[2]

Experimental Protocols

The characterization and comparison of flavor compounds like lactones involve a combination of instrumental analysis and sensory evaluation.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Olfactometry (GC-O)

This is the standard method for separating, identifying, and quantifying volatile compounds in a sample.

  • Sample Preparation: Volatile compounds are extracted from the coconut matrix (e.g., oil, milk) using methods like Solid Phase Microextraction (SPME) or Solvent-Assisted Flavour Evaporation (SAFE).

  • Gas Chromatography (GC): The extracted volatiles are injected into a GC instrument. An inert carrier gas (e.g., helium) pushes the compounds through a long, thin capillary column (e.g., ZB-5MS, 30 m x 0.25 mm x 0.25 µm).[11] The compounds separate based on their boiling points and chemical properties.

  • Detection:

    • Mass Spectrometry (MS): As compounds exit the column, they are fragmented and detected by a mass spectrometer, which generates a unique mass spectrum for identification by comparison to a library (e.g., NIST).[3]

    • Olfactometry (O): The column effluent is split, with a portion directed to a sniffing port. A trained sensory analyst inhales the effluent and records the odor character and intensity of each compound as it elutes.

  • Quantification: The concentration of each identified lactone is determined by integrating the peak area and comparing it against a known concentration of an internal standard.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

QDA is used to objectively describe and quantify the sensory attributes of a product.

  • Panelist Training: A panel of 8-12 individuals is screened for sensory acuity. They are then trained to identify and score the intensity of specific aroma attributes (e.g., 'creamy', 'coconut', 'nutty', 'sweet') using reference standards.

  • Lexicon Development: The panel collaboratively develops a specific vocabulary (lexicon) to describe the aroma of the samples.

  • Sample Evaluation: Samples containing this compound or delta-lactones are presented to the panelists in a controlled environment. Panelists individually rate the intensity of each attribute on a numerical scale (e.g., a 15-point scale).[12]

  • Data Analysis: The intensity ratings are statistically analyzed to generate a sensory profile for each compound, allowing for direct comparison.

Visualizing Methodologies and Structures

To clarify the relationships and processes involved, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_sensory Sensory Evaluation cluster_data Data Interpretation Sample Coconut Matrix (Oil, Milk, etc.) Extraction Volatile Extraction (SPME / SAFE) Sample->Extraction GC Gas Chromatography (Separation) Extraction->GC Split Split GC->Split MS Mass Spectrometry (Identification & Quantification) Split->MS Instrumental GCO Olfactometry Port (Sensory Detection) Split->GCO Human Result Comparative Profile MS->Result GCO->Result Panel Trained Panel QDA Quantitative Descriptive Analysis Panel->QDA QDA->Result

Caption: Experimental workflow for comparing aroma compounds.

References

A Comparative Guide to HPLC and GC Methods for Lactone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lactones, a diverse group of cyclic esters, is critical in various fields, including the food, fragrance, and pharmaceutical industries. The choice of analytical methodology is paramount for achieving reliable results. This guide provides an objective comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for lactone analysis, supported by experimental data and detailed protocols.

At a Glance: HPLC vs. GC for Lactone Analysis

Choosing between HPLC and GC for lactone analysis depends on several factors, primarily the physicochemical properties of the lactone of interest and the goals of the analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase.
Analyte Suitability Ideal for non-volatile, thermally labile, and high molecular weight lactones.[1][2][3]Best suited for volatile and thermally stable lactones.[1][2][3]
Sample Preparation Often involves dissolution, filtration, and solid-phase extraction.May require derivatization to increase volatility, along with extraction techniques like headspace, SPME, or liquid-liquid extraction.[4]
Instrumentation Consists of a high-pressure pump, injector, column, and detector (e.g., UV, MS).Comprises a gas supply, injector, heated column in an oven, and detector (e.g., FID, MS).
Speed Analysis times can be longer, often in the range of 10-60 minutes.[5]Generally faster analysis times, often within a few minutes.[1]
Sensitivity Sensitivity is dependent on the detector but is highly effective for non-volatile and polar compounds.[3]Typically offers high sensitivity, especially with detectors like mass spectrometry (GC-MS).[1]
Cost Can have higher operational costs due to solvent consumption.[1]Often more cost-effective per analysis due to the use of inert gases.[1][3]

Quantitative Performance Comparison

The following table summarizes key validation parameters for HPLC and GC methods from a comparative study on the analysis of stearoyl lactylates, providing a direct comparison of their quantitative performance.[6] Additional representative data for other lactones are also included to provide a broader context.

ParameterHPLC (Stearoyl Lactylates)[6]GC (Stearoyl Lactylates)[6]HPLC (9-nitrocamptothecin lactone)[7]GC (Various wine lactones)[4][8]
Linearity (r²) 0.9990.999> 0.99Not explicitly stated, but good linearity reported
Limit of Detection (LOD) 0.26 µg/mL16.54 µg/mLNot explicitly statedAs low as a few µg/L
Limit of Quantitation (LOQ) 0.78 µg/mL50.12 µg/mL25 ng/mLNot explicitly stated
Precision (%RSD) 0.0 - 0.2% (inter-day)0.3 - 2.0% (inter-day)< 7.5%0.6 - 5.2%
Accuracy (% Recovery) 92.7 - 108.5%92.7 - 108.5%Not explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for HPLC and GC analysis of lactones.

HPLC Method for Lactone Analysis (Adapted from 9-nitrocamptothecin lactone analysis)[7]
  • Sample Preparation:

    • For the analysis of the lactone form, a protein precipitation step is performed by adding a cold mixture of acetonitrile-chloroform (5:1 v/v) to the plasma sample.[7]

    • The mixture is vortexed and centrifuged.

    • The supernatant is evaporated to dryness under a stream of nitrogen.[7]

    • The residue is reconstituted in the mobile phase.[7]

  • Chromatographic Conditions:

    • Column: C8 reversed-phase column.[7]

    • Mobile Phase: A mixture of acetonitrile and water, with the pH adjusted depending on the specific lactone and its potential for hydrolysis.[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the lactone's chromophore.[7]

  • Data Analysis:

    • Quantification is achieved by constructing a calibration curve from the peak areas of standard solutions of known concentrations.

GC-MS Method for Lactone Analysis (Adapted from wine lactone analysis)[4][8]
  • Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

    • A wine sample is placed in a headspace vial.

    • An internal standard is added.

    • The vial is sealed and heated to a specific temperature to allow the volatile lactones to partition into the headspace.

    • An SPME fiber is exposed to the headspace for a defined period to adsorb the analytes.[4][8]

  • GC-MS Conditions:

    • Injector: The SPME fiber is desorbed in a heated GC inlet.

    • Column: A capillary column suitable for the separation of volatile compounds (e.g., DB-WAX).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the lactones based on their boiling points and column interactions.

    • Mass Spectrometer: Electron ionization (EI) is used, and the mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode.

  • Data Analysis:

    • Lactones are identified based on their retention times and mass spectra.

    • Quantification is performed using a calibration curve prepared from standards.

Visualizing the Workflow and Decision-Making Process

To aid in the selection and implementation of the appropriate analytical method, the following diagrams illustrate the cross-validation workflow and a decision tree for choosing between HPLC and GC for lactone analysis.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation cluster_comparison Data Comparison Sample Lactone-containing Sample Prep_HPLC Prepare for HPLC (e.g., SPE, filtration) Sample->Prep_HPLC Prep_GC Prepare for GC (e.g., HS-SPME, LLE, derivatization) Sample->Prep_GC HPLC_Analysis HPLC Analysis Prep_HPLC->HPLC_Analysis GC_Analysis GC Analysis Prep_GC->GC_Analysis Validation Linearity Accuracy Precision LOD LOQ HPLC_Analysis->Validation GC_Analysis->Validation Compare Compare Results Validation->Compare

Caption: Workflow for the cross-validation of HPLC and GC methods.

DecisionTree Start Start: Lactone Analysis Volatility Is the lactone volatile and thermally stable? Start->Volatility Derivatization Is derivatization to increase volatility feasible? Volatility->Derivatization No GC_Method Use GC Method Volatility->GC_Method Yes Derivatization->GC_Method Yes HPLC_Method Use HPLC Method Derivatization->HPLC_Method No

Caption: Decision tree for selecting between HPLC and GC for lactone analysis.

Conclusion

Both HPLC and GC are powerful and reliable techniques for the quantitative analysis of lactones. The choice between them is not about which method is universally superior, but rather which is the most suitable for the specific lactone and analytical context. GC is often the method of choice for volatile lactones found in food and fragrance analysis due to its speed and sensitivity.[1] Conversely, HPLC is indispensable for the analysis of non-volatile and thermally unstable lactones, which are common in pharmaceutical and biological matrices.[1][2] A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers and scientists to select and validate the most appropriate method for their lactone analysis needs, ensuring the generation of accurate and defensible data.

References

comparing the efficiency of yeast versus bacteria for lactone bioproduction

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Yeast and Bacteria for Lactone Bioproduction

Lactones are valuable organic compounds widely used as flavors and fragrances in the food, cosmetic, and pharmaceutical industries[1]. With growing demand for natural and sustainable products, microbial bioproduction offers a promising alternative to traditional chemical synthesis[1]. The two most prominent microbial workhorses for this task are yeast and bacteria. This guide provides a detailed comparison of their efficiencies, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal chassis for their specific lactone production goals.

The Core of Lactone Biosynthesis: A Shared Pathway

In most microorganisms, the bioproduction of lactones, particularly γ- and δ-lactones, originates from fatty acid metabolism. The general process involves three key stages:

  • Hydroxylation: A fatty acid is hydroxylated at a specific carbon position by enzymes like hydroxylases or P450 monooxygenases[1][2].

  • β-Oxidation: The resulting hydroxy fatty acid is then shortened through cycles of the peroxisomal β-oxidation pathway. Each cycle removes a two-carbon unit (acetyl-CoA)[1][3][4].

  • Lactonization: When the chain is shortened to a specific length, the resulting hydroxy-acyl-CoA is converted to a hydroxy fatty acid that undergoes spontaneous intramolecular cyclization (lactonization) to form the stable lactone ring, a process often favored by acidic conditions[1].

Lactone_Pathway cluster_0 Cellular Metabolism Glucose Glucose / Lipids Fatty_Acid Fatty Acid (e.g., Linoleic Acid) Glucose->Fatty_Acid Fatty Acid Biosynthesis HFA Hydroxy Fatty Acid Fatty_Acid->HFA Hydroxylation (P450s, Lipoxygenases) Short_HFA Short-Chain Hydroxy Fatty Acid (e.g., 4-hydroxydecanoic acid) HFA->Short_HFA β-Oxidation (Peroxisomal) Lactone Lactone (e.g., γ-decalactone) Short_HFA->Lactone Spontaneous Lactonization (low pH)

Caption: Generalized metabolic pathway for lactone biosynthesis in microorganisms.

Yeast: The Preferred Host for Flavors and Fragrances

Yeasts, particularly species like Saccharomyces cerevisiae and the oleaginous yeast Yarrowia lipolytica, have been extensively studied and are often preferred for producing food-grade compounds[1][5]. Y. lipolytica is a favored system for producing γ-decalactone by biotransforming hydroxy fatty acid precursors[1].

Advantages:

  • GRAS Status: Many yeast species, including S. cerevisiae, are "Generally Recognized As Safe," simplifying their use in food and pharmaceutical applications[5].

  • Acid Tolerance: Yeasts thrive in acidic environments, which can promote the spontaneous lactonization of the hydroxy fatty acid precursor, increasing the final product yield[1][6].

  • Robust Fatty Acid Metabolism: Oleaginous yeasts like Y. lipolytica naturally produce and process large amounts of lipids, making them well-suited for pathways derived from fatty acids[1][4].

  • Eukaryotic System: As eukaryotes, yeasts possess complex cellular machinery, such as P450 enzymes, which are often involved in the critical hydroxylation step and can be functionally expressed[7].

Disadvantages:

  • Slower Growth: Compared to bacteria, yeasts generally have longer doubling times, which can lead to lower volumetric productivity.

  • Complex Genetics: While powerful tools exist (e.g., CRISPR-Cas9, homologous recombination), genetic manipulation can be more complex than in prokaryotes[5].

Quantitative Performance Data for Yeast
Lactone ProductYeast StrainSubstrateTiter (g/L)Yield (g/g or %)Productivity (g/L/h)Reference(s)
γ-DecalactoneYarrowia lipolyticaRicinoleic Acid5 - 10--[1]
Triacetic Acid Lactone (TAL)Saccharomyces cerevisiaeGlucose1.86%-[8]
Triacetic Acid Lactone (TAL)Saccharomyces cerevisiaeEthanol (Fed-batch)5.2--[9]
L-Lactic AcidSaccharomyces cerevisiaeGlucose121.50.81 g/g-[10]
L-Lactic AcidSaccharomyces cerevisiaeGlucose45-~0.67[11]

Note: Lactic acid is the uncyclized hydroxy acid precursor to its corresponding lactone (lactide). Its high production titers demonstrate the potential of yeast to efficiently produce hydroxy acid intermediates.

Bacteria: The Workhorse for Rapid Production

Bacteria, especially Escherichia coli, are the most common hosts for metabolic engineering due to their rapid growth and the extensive availability of genetic tools[12]. While less common for flavor production, they are highly effective for producing platform chemicals that can be precursors to lactones or other valuable molecules.

Advantages:

  • Rapid Growth: Bacteria have very short doubling times, enabling high cell densities and high volumetric productivity in shorter fermentation times[13].

  • Advanced Genetic Tools: Decades of research have resulted in a highly sophisticated and easy-to-use toolkit for genetically engineering E. coli[12].

  • High Titers: Engineered bacteria have achieved very high titers for various organic acids, demonstrating a high capacity for carbon flux redirection[14].

Disadvantages:

  • Endotoxin Production: Gram-negative bacteria like E. coli produce lipopolysaccharides (endotoxins), which must be removed for pharmaceutical applications, adding purification costs.

  • pH Sensitivity: Bacterial cultures are typically maintained near neutral pH, which is less favorable for spontaneous lactonization compared to the acidic conditions tolerated by yeast[15].

  • Codon Usage: Expression of eukaryotic genes (e.g., fungal P450s for hydroxylation) may require codon optimization for efficient translation in a bacterial host.

Quantitative Performance Data for Bacteria
Lactone/PrecursorBacterial StrainSubstrateTiter (g/L)Yield (mol/mol or %)Productivity (g/L/h)Reference(s)
D-LactateEscherichia coliGlucose60-1.09[13]
L-LactateEscherichia coliGlucose45-~0.67[13]
D-LactateEscherichia coliGlucose122.8-0.89 g/g DCW·h[16]
LactateEscherichia coliGlucose1001.97 mol/mol-[14]
Triacetic Acid Lactone (TAL)Escherichia coliGlucose>0.4--[12]

Note: As with yeast, high lactate titers in bacteria showcase their strong potential for producing the necessary hydroxy acid precursors for lactone synthesis.

Generalized Experimental Protocol for Lactone Bioproduction

The following outlines a typical workflow for developing and testing a microbial strain for lactone production. This process is broadly applicable to both yeast and bacteria, with specific details (e.g., media, transformation methods) adjusted for the chosen host.

1. Strain Construction:

  • Gene Selection: Identify and source genes for the required pathway enzymes (e.g., hydroxylase, β-oxidation enzymes). This may involve heterologous expression, such as using a 2-pyrone synthase from Gerbera hybrida to produce TAL[17].

  • Plasmid/Vector Assembly: Clone the selected genes into an appropriate expression vector for the host organism (e.g., E. coli or S. cerevisiae)[17]. Promoters, such as the alcohol dehydrogenase II promoter (P(ADH2)) in yeast, are chosen to control expression levels[8].

  • Host Transformation: Introduce the engineered plasmid into the host strain. For S. cerevisiae, this is often done via lithium acetate transformation[17]. For E. coli, heat shock or electroporation is common.

  • Genomic Integration (Optional): For stable expression, integrate the pathway genes directly into the host chromosome using methods like homologous recombination.

2. Cultivation and Fermentation:

  • Inoculum Preparation: Grow a single colony of the engineered strain in a small volume of appropriate liquid medium (e.g., M9 medium for E. coli, YPAD for yeast) overnight[17].

  • Bioreactor Cultivation: Transfer the inoculum into a fermentor containing a defined production medium. The initial glucose concentration is typically set between 20-30 g/L[17].

  • Process Control: Maintain optimal conditions for growth and production. This includes controlling temperature (30°C for yeast, 37°C for E. coli), pH (often controlled with NaOH or CaCO₃), and aeration[16][17]. Antifoam agents are added as needed. For fed-batch processes, a concentrated substrate (e.g., glucose or ethanol) is fed into the reactor to sustain production and achieve high cell densities[9].

3. Analysis and Quantification:

  • Sampling: Periodically remove samples from the fermentor to measure cell density (OD₆₀₀), substrate consumption, and product formation[17].

  • Extraction: Separate the cells from the broth via centrifugation. Lactones are often extracted from the supernatant using an organic solvent like ethyl acetate.

  • Quantification: Analyze the extracted samples using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the lactone product against a standard curve.

Workflow cluster_1 Phase 1: Strain Engineering cluster_2 Phase 2: Fermentation cluster_3 Phase 3: Analysis Gene_Selection 1. Gene Selection (e.g., Hydroxylase, Synthase) Vector_Construction 2. Vector Construction Gene_Selection->Vector_Construction Transformation 3. Host Transformation (Yeast or Bacteria) Vector_Construction->Transformation Inoculum 4. Inoculum Culture Transformation->Inoculum Bioreactor 5. Bioreactor Fermentation (Batch or Fed-Batch) Inoculum->Bioreactor Control 6. Process Control (pH, Temp, DO) Bioreactor->Control Sampling 7. Sampling Bioreactor->Sampling Extraction 8. Product Extraction Sampling->Extraction Quantification 9. HPLC / GC-MS Analysis Extraction->Quantification

Caption: Standard experimental workflow for microbial lactone bioproduction.

Conclusion: Selecting the Right Microbe for the Job

Both yeast and bacteria are highly capable platforms for lactone bioproduction, but their strengths make them suitable for different applications.

  • Yeast , particularly Y. lipolytica and S. cerevisiae, is the superior choice for producing high-value lactones intended for the food, fragrance, and pharmaceutical industries. Its GRAS status, tolerance for acidic conditions that favor lactonization, and innate ability to handle fatty acid metabolism provide a significant advantage for creating products that require minimal downstream processing and regulatory hurdles.

  • Bacteria , led by E. coli, excel in the rapid, high-titer production of chemical precursors. If the goal is to produce a lactone as a platform chemical for conversion into polymers or other materials, the superior growth rate and productivity of bacteria make it the more economically viable option. The challenges of endotoxin removal and less favorable pH conditions are less critical when the final product is not for direct consumption.

Ultimately, the choice of host depends on a careful evaluation of the target lactone, its market application, and the specific metabolic pathway required for its synthesis.

References

The Limited Utility of Gamma-Heptalactone as a Broad-Spectrum Microbial Biomarker: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rapid and accurate detection of microbial activity is paramount. An ideal biomarker for this purpose would be universally produced by a wide range of microbes and readily quantifiable. This guide provides a comparative analysis of gamma-heptalactone as a potential microbial biomarker, evaluating its performance against established volatile organic compound (VOC) biomarkers. The evidence strongly suggests that this compound is not a viable candidate for a universal microbial biomarker, but rather a specialized signaling molecule. In contrast, other VOCs, such as indole and 2-aminoacetophenone, serve as validated, albeit species-specific, biomarkers.

This compound: A Quorum Sensing Molecule, Not a Universal Indicator

This compound has been identified as an endogenously produced quorum-sensing molecule in the filamentous fungus Aspergillus nidulans.[1][2] Its production is associated with high cell density, where it acts to regulate the organism's growth and the production of secondary metabolites, such as penicillin.[1][2] This role as a signaling molecule within a specific fungal species inherently limits its utility as a broad-spectrum biomarker for general microbial activity.

Furthermore, studies on other microbial species are scarce. One study noted that this compound can be assimilated as a carbon source by the bacterium Rhodococcus erythropolis, which would compromise its stability and reliability as a biomarker in mixed microbial environments.[3] There is a lack of evidence demonstrating the production of this compound across a diverse range of bacterial and fungal species, a critical requirement for a universal biomarker.

Alternative Microbial Biomarkers: Validated VOCs

In contrast to this compound, other volatile organic compounds have been successfully validated as specific microbial biomarkers. These are typically detected through headspace analysis of microbial cultures or in vivo from patient samples (e.g., breath).

  • Indole: This aromatic heterocyclic organic compound is a well-known metabolic product of tryptophan by a variety of bacterial species, most notably Escherichia coli.[4][5][6] Its presence is often used as a qualitative indicator for the presence of these bacteria.

  • 2-Aminoacetophenone (2-AA): This compound is responsible for the characteristic "grape-like" odor of Pseudomonas aeruginosa and is a highly specific biomarker for this opportunistic pathogen.[7][8][9][10] It has been detected in the headspace of P. aeruginosa cultures and in the breath of patients with cystic fibrosis who are colonized with this bacterium.[7][8][9]

Quantitative Data Comparison

The following table summarizes the available quantitative and qualitative data for this compound and the alternative biomarkers. The lack of specific production quantities for this compound from a variety of microbes in the scientific literature further underscores its limitations as a quantifiable, universal biomarker.

BiomarkerProducing Microorganism(s)Typical Concentration in Culture HeadspaceNotes
This compound Aspergillus nidulansNot typically quantified; production linked to high cell density.Primarily a quorum-sensing molecule.[1][2]
Indole Escherichia coli and other tryptophanase-positive bacteria0.5 - 5 mM in culture medium.[4][5]Concentration is dependent on the availability of exogenous tryptophan.[6]
2-Aminoacetophenone Pseudomonas aeruginosaMedian concentration of 1.8 ppbv (parts-per-billion by volume), with a range of 1.3-3 ppbv has been reported.[11] Other studies report detection in the low picomolar to millimolar range.[7]Highly specific to P. aeruginosa.[7][8][10]

Experimental Protocols

The detection and quantification of microbial VOCs like this compound, indole, and 2-aminoacetophenone are most commonly achieved using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) for Microbial VOC Analysis

1. Sample Preparation: a. Prepare a pure culture of the microorganism on a suitable solid or in a liquid medium in a headspace vial. b. For solid media, inoculate the agar surface. For liquid media, inoculate the broth. c. Seal the vial with a septum cap. d. Incubate the culture under appropriate conditions (temperature, time) to allow for microbial growth and VOC production. Include a sterile medium control vial.

2. Headspace Solid-Phase Microextraction (HS-SPME): a. After incubation, transfer the vial to a heating block or water bath set to a specific temperature (e.g., 40-60°C) to facilitate the volatilization of compounds into the headspace. b. Manually or with an autosampler, insert the SPME fiber through the septum into the headspace above the culture. Do not allow the fiber to touch the culture. c. Expose the fiber to the headspace for a defined period (e.g., 15-30 minutes) to allow for the adsorption of VOCs. d. Retract the fiber into the needle.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Immediately insert the SPME fiber into the heated injection port of the GC. b. Desorb the analytes from the fiber onto the GC column for a set time (e.g., 2-5 minutes). c. The GC separates the VOCs based on their boiling points and interaction with the column's stationary phase. d. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, generating a mass spectrum for each compound.

4. Data Analysis: a. Identify the compounds by comparing their mass spectra to a spectral library (e.g., NIST, Wiley). b. Confirm the identity of the compounds by comparing their retention times with those of pure standards. c. Quantify the compounds by integrating the peak area of the corresponding chromatogram and comparing it to a calibration curve generated with pure standards.

Visualizing Workflows and Pathways

Experimental Workflow for Microbial VOC Biomarker Validation

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Specificity Testing cluster_2 Phase 3: Quantification & Validation A Microbial Culture B HS-SPME A->B C GC-MS Analysis B->C D VOC Identification C->D E Screening of Diverse Microbial Species D->E F Comparative Analysis E->F G Quantitative Analysis (Calibration Curves) F->G H In Vivo / Real-World Sample Analysis G->H I Biostatistical Analysis H->I J Validated Biomarker I->J

Caption: Workflow for the discovery and validation of microbial VOC biomarkers.

Quorum Sensing Pathway of this compound in Aspergillus nidulans

G A Low Cell Density B High Cell Density (Quorum) A->B Growth C γ-Heptalactone Production B->C D Extracellular γ-Heptalactone Accumulation C->D E Cellular Uptake / Receptor Binding D->E F Signal Transduction Cascade E->F G Differential Gene Expression F->G H Altered Growth Phenotype G->H I Increased Secondary Metabolite Production (e.g., Penicillin) G->I

References

A Comparative Analysis of the Quorum Sensing Potential of Various Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the quorum sensing (QS) potential of various lactones, with a primary focus on N-acyl-homoserine lactones (AHLs). Quorum sensing is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation, making it a critical target for novel antimicrobial strategies. This document summarizes quantitative data on the activity of different lactones, details the experimental protocols for their evaluation, and visualizes the key signaling pathways involved.

Quantitative Comparison of Lactone Activity

The efficacy of lactones as either activators (agonists) or inhibitors (antagonists) of quorum sensing is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), respectively. Lower values indicate higher potency. The following tables summarize the activity of various lactones from published experimental data.

Table 1: Agonistic Activity (EC50) of Acyl-Homoserine Lactones (AHLs)

Lactone (AHL)Acyl ChainReporter StrainReceptorEC50 (nM)Reference(s)
N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL)3-oxo-C6Vibrio fischeriLuxR~10[1]
N-Hexanoyl-L-homoserine lactone (C6-HSL)C6Chromobacterium violaceumCviR~100[1]
N-Octanoyl-L-homoserine lactone (C8-HSL)C8Agrobacterium tumefaciensTraR~10[1]
N-(3-Oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL)3-oxo-C8Salmonella entericaSdiAStrong Activator[1]
N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)3-oxo-C12Pseudomonas aeruginosaLasR~100[1]
N-Butanoyl-L-homoserine lactone (C4-HSL)C4Pseudomonas aeruginosaRhlR~1000[1]
Branched-Alkyl Homoserine Lactones (e.g., S3, S7)BranchedE. coli (expressing QscR)QscR< 80[2]

Note: EC50 values can vary depending on the specific bacterial reporter strain, the specific receptor protein being studied, and the experimental conditions used. The data presented here are approximate values collated from various studies for comparative purposes.

Table 2: Antagonistic Activity (IC50) of Lactone Analogs and Inhibitors

InhibitorTarget SystemReporter StrainIC50Reference(s)
mBTL (meta-bromothiolactone)P. aeruginosa LasR/RhlRP. aeruginosa PA148 µM (±2)[3]
mCTL (meta-chlorothiolactone)P. aeruginosa LasR/RhlRP. aeruginosa PA149 µM (±2)[3]
4-fluoro-β-keto esterV. harveyi QSE. coli JB52548 µg/mL[4]
3-methoxy-β-keto esterV. harveyi QSE. coli JB52524 µg/mL[4]
α-alkylidene δ-lactone (15E)C. violaceum QSC. violaceum CV02685% inhibition at 625 µM

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of quorum sensing potential.

AHL Reporter Gene Assay using Bioluminescence

This protocol is used to quantify the agonistic or antagonistic activity of lactones by measuring the light output from a bacterial reporter strain.

Materials:

  • Bacterial reporter strain (e.g., E. coli pSB1075 for LasR, Vibrio fischeri for LuxR).

  • Luria-Bertani (LB) broth and agar.

  • 96-well white, clear-bottom microtiter plates.

  • Test lactones dissolved in a suitable solvent (e.g., DMSO).

  • Luminometer.

Procedure:

  • Culture Preparation: Inoculate an overnight culture of the reporter strain in LB broth with appropriate antibiotics at 30°C with shaking.

  • Assay Setup: Dilute the overnight culture to an OD600 of approximately 0.1 in fresh LB broth.

  • In a 96-well plate, add the test lactone at various concentrations. For antagonist assays, also add a known concentration of the cognate AHL agonist. Include solvent controls.

  • Add the diluted bacterial culture to each well.

  • Incubation: Incubate the plate at 30°C with shaking for a specified period (e.g., 4-6 hours).

  • Measurement: Measure the bioluminescence of each well using a luminometer. Also, measure the optical density (OD600) to normalize for cell growth.

  • Data Analysis: Calculate the relative light units (RLU) by dividing the luminescence by the OD600. For agonists, determine the EC50 from a dose-response curve. For antagonists, calculate the percentage of inhibition relative to the control and determine the IC50.[3]

Violacein Inhibition Assay in Chromobacterium violaceum

This protocol assesses the quorum sensing inhibitory potential of compounds by quantifying the inhibition of violacein pigment production in C. violaceum.[5][6][7]

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472 or CV026 biosensor strain).

  • Luria-Bertani (LB) broth.

  • 96-well microtiter plates.

  • Test compounds.

  • N-hexanoyl-L-homoserine lactone (C6-HSL) for CV026.

  • Dimethyl sulfoxide (DMSO).

  • Spectrophotometer (plate reader).

Procedure:

  • Culture Preparation: Grow an overnight culture of C. violaceum in LB broth at 30°C with shaking.

  • Assay Setup: In a 96-well plate, add LB broth, the test compound at various concentrations, and for CV026, a fixed concentration of C6-HSL to induce violacein production.

  • Inoculate the wells with the diluted overnight culture of C. violaceum.

  • Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.

  • Violacein Extraction: After incubation, centrifuge the plate to pellet the cells and violacein. Discard the supernatant.

  • Add DMSO to each well to solubilize the violacein.

  • Quantification: Measure the absorbance of the solubilized violacein at 585 nm using a plate reader.

  • Data Analysis: Calculate the percentage of violacein inhibition compared to the control (no test compound). Determine the IC50 value if a dose-response relationship is observed.[5][6][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key quorum sensing signaling pathways and a typical experimental workflow.

LuxI_LuxR_Signaling_Pathway cluster_cell Bacterial Cell LuxI LuxI (AHL Synthase) AHL AHL LuxI->AHL Synthesis LuxR LuxR (Receptor) Complex LuxR-AHL Complex LuxR->Complex AHL->LuxR Binding AHL->Complex AHL_out AHL AHL->AHL_out Diffusion DNA lux Box (DNA) Complex->DNA Binding Genes Target Genes (e.g., lux operon) DNA->Genes Transcription Activation AHL_out->AHL Increased Cell Density RhlI_RhlR_Signaling_Pathway cluster_cell Pseudomonas aeruginosa Cell RhlI RhlI (AHL Synthase) C4_HSL C4-HSL RhlI->C4_HSL Synthesis RhlR RhlR (Receptor) Complex RhlR-C4-HSL Complex RhlR->Complex C4_HSL->RhlR Binding C4_HSL->Complex C4_HSL_out C4-HSL C4_HSL->C4_HSL_out Diffusion DNA rhl Box (DNA) Complex->DNA Binding Genes Virulence Genes (e.g., rhamnolipids) DNA->Genes Transcription Activation LasR_Complex LasR-3-oxo-C12-HSL Complex LasR_Complex->RhlI Activation LasR_Complex->RhlR Activation Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Lactone Stock Solutions C Set up 96-well Plate Assay (Lactones + Bacteria) A->C B Culture Reporter Bacterial Strain B->C D Incubate at Controlled Temperature C->D E Measure Reporter Output (e.g., Luminescence, Absorbance) D->E F Measure Cell Density (OD600) D->F G Normalize Reporter Output to Cell Density E->G F->G H Generate Dose-Response Curves G->H I Calculate EC50 / IC50 Values H->I

References

Evaluating the Antioxidant Properties of Gamma-Heptalactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the potential antioxidant properties of gamma-Heptalactone against established antioxidants: Vitamin C, Vitamin E, and Butylated Hydroxytoluene (BHT). Due to a lack of available experimental data on the antioxidant activity of this compound, this document serves as a theoretical assessment based on its chemical structure and a practical guide for its empirical evaluation.

Introduction to this compound and Antioxidant Activity

This compound is a cyclic ester, or lactone, naturally found in various fruits and is widely used as a flavoring and fragrance agent.[1][2] Its chemical structure is characterized by a seven-carbon aliphatic chain cyclized into a five-membered lactone ring. While some lactones, particularly those with unsaturated bonds or phenolic moieties, are known to possess biological activities, the antioxidant potential of simple aliphatic lactones like this compound is not well-documented.

Antioxidants are molecules that inhibit the oxidation of other molecules. Oxidation is a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. Antioxidants terminate these chain reactions by removing free radical intermediates and inhibit other oxidation reactions. They are crucial in preventing oxidative stress, which is implicated in numerous diseases.

Theoretical Evaluation of this compound's Antioxidant Potential

The antioxidant activity of a molecule is often related to its ability to donate a hydrogen atom or an electron to a free radical. The chemical structure of this compound, an aliphatic saturated lactone, does not possess the typical functional groups associated with potent antioxidant activity, such as the phenolic hydroxyl groups found in Vitamin E and BHT, or the enediol system in Vitamin C. These functional groups are readily able to donate a hydrogen atom and stabilize the resulting radical through resonance.

In contrast, this compound lacks easily abstractable hydrogen atoms. The hydrogen atoms are attached to sp3-hybridized carbon atoms and are not activated by adjacent electron-donating or resonance-stabilizing groups. Therefore, from a structural standpoint, this compound is not expected to be a potent primary antioxidant that acts via free radical scavenging. However, some compounds can exhibit secondary antioxidant activity through other mechanisms, such as metal chelation, though there is no current evidence to suggest this for this compound.

Comparative Analysis with Standard Antioxidants

To provide a context for the potential evaluation of this compound, the following table summarizes the antioxidant properties of three widely recognized antioxidants.

AntioxidantChemical ClassMechanism of ActionKey Quantitative Data (Example)
Vitamin C (Ascorbic Acid) Water-soluble vitaminElectron donor, scavenges a wide range of reactive oxygen species (ROS).[3][4]DPPH IC50: ~5 µg/mL
Vitamin E (α-Tocopherol) Fat-soluble vitaminChain-breaking antioxidant, protects cell membranes from lipid peroxidation.[2][5]DPPH IC50: ~40 µg/mL
Butylated Hydroxytoluene (BHT) Synthetic phenolic compoundFree radical scavenger, donates a hydrogen atom from its phenolic hydroxyl group.[6][7]DPPH IC50: ~20 µg/mL
This compound Aliphatic LactoneHypothetical: Currently no experimental data available.To be determined.

Note: IC50 values are highly dependent on the specific assay conditions and should be used as a general reference.

Proposed Experimental Protocols for Evaluation

To empirically determine the antioxidant properties of this compound, the following standard in vitro assays are recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).

  • Prepare a series of dilutions of the this compound stock solution.

  • Prepare a stock solution of DPPH in the same solvent (typically 0.1 mM).

  • In a 96-well plate, add 100 µL of each this compound dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Include a positive control (e.g., Vitamin C, Vitamin E, or BHT) and a blank (solvent only).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the change in absorbance is measured.

Protocol:

  • Prepare the ABTS radical cation solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the this compound sample.

  • Add 10 µL of each sample dilution to a 96-well plate.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C.

  • Prepare a series of dilutions of the this compound sample.

  • Add 10 µL of each sample dilution to a 96-well plate.

  • Add 190 µL of the FRAP reagent to each well.

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Create a standard curve using a known antioxidant like FeSO₄ or Trolox and express the results as equivalents of the standard.

Visualizing Experimental Workflows and Mechanisms

To further clarify the experimental processes and underlying chemical reactions, the following diagrams are provided.

G cluster_workflow General Antioxidant Assay Workflow A Prepare Sample and Reagents B Mix Sample with Reagent A->B C Incubate B->C D Measure Absorbance C->D E Calculate Antioxidant Activity D->E

Caption: A generalized workflow for in vitro antioxidant capacity assays.

G Free Radical Free Radical Stable Molecule Stable Molecule Free Radical->Stable Molecule accepts H• from Antioxidant (AH) Antioxidant (AH) Antioxidant Radical (A•) Antioxidant Radical (A•) Antioxidant (AH)->Antioxidant Radical (A•) donates H•

Caption: The basic mechanism of a free radical scavenging antioxidant.

Conclusion

While this compound is a widely used compound in the flavor and fragrance industries, there is currently no scientific evidence to support its role as an antioxidant. A theoretical evaluation of its chemical structure suggests a low potential for direct free radical scavenging activity compared to established antioxidants like Vitamin C, Vitamin E, and BHT.

This guide provides the necessary framework and detailed experimental protocols for researchers to empirically investigate the antioxidant properties of this compound. Such studies are crucial to either substantiate or refute any claims of its antioxidant potential and to potentially uncover novel biological activities for this compound. The provided workflows and mechanisms offer a clear visual aid for the proposed experimental approach.

References

A Comparative Guide to Solvent Extraction and Steam Distillation for the Isolation of Natural Lactones

Author: BenchChem Technical Support Team. Date: December 2025

The extraction of natural lactones, a diverse group of cyclic esters valued for their aromatic and bioactive properties, is a critical step in their study and application in the pharmaceutical, food, and cosmetic industries. The choice of extraction methodology significantly impacts the yield, purity, and integrity of the isolated compounds. This guide provides an objective comparison of two prevalent techniques: solvent extraction and steam distillation, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

Principles of Extraction Methods

Solvent Extraction: This technique relies on the differential solubility of lactones in a selected solvent compared to the plant matrix.[1] The process involves immersing the plant material in a solvent, which dissolves the target lactones along with other soluble compounds.[2][3][4] The selection of the solvent is crucial and is based on the polarity of the target lactones to maximize solubility and extraction efficiency.[3][5] Commonly used solvents range from non-polar (e.g., hexane) to polar (e.g., ethanol, methanol, or water).[3]

Steam Distillation: This method is particularly suited for the extraction of volatile and temperature-sensitive compounds like many aromatic lactones.[6][7][8] It involves passing steam through the plant material, which lowers the boiling point of the volatile compounds.[7][8] The steam carries the vaporized lactones to a condenser, where they are cooled and collected as a condensate, typically forming a separate layer from the water.[9] This technique is advantageous as it avoids the use of organic solvents and can prevent the thermal degradation of sensitive compounds by allowing them to distill at temperatures below their actual boiling points.[8][9]

Quantitative Data Comparison

The selection of an extraction method is often guided by quantitative metrics. The following table summarizes key performance indicators for solvent extraction and steam distillation based on findings from various studies on natural product extraction.

Parameter Solvent Extraction Steam Distillation Key Observations
Extraction Yield Generally higher, especially for less volatile lactones.[4][10] Can achieve up to 99% oil yield in some cases.[4]Yield is often lower compared to solvent extraction.[10][11] For example, one study reported a 4.1% yield for steam distillation versus 2.8% for supercritical fluid extraction (a related method).[11]Solvent extraction is typically more exhaustive.[4][10] Steam distillation yield is highly dependent on the volatility of the target lactones.
Purity of Extract Purity can be lower initially due to the co-extraction of non-target compounds (e.g., pigments, waxes).[12] Requires further purification steps.Generally yields a higher purity extract of volatile compounds.[7] The process is selective for steam-volatile substances.Steam distillation can be considered a purification step in itself for volatile compounds.[7]
Extraction Time Can be lengthy, sometimes requiring hours to days for methods like maceration.[5] Modern techniques like ultrasound-assisted extraction can reduce the time.[13]Extraction time can also be lengthy, sometimes requiring hours to achieve a good yield.[8][14]Both methods can be time-consuming, but this can be optimized based on the specific protocol and equipment.
Solvent/Energy Consumption High consumption of organic solvents, which can be costly and pose environmental concerns.[3][4][15]High energy consumption due to the need to generate steam.[8] Water is the only "solvent" used.Solvent extraction has higher chemical waste, while steam distillation has higher energy demands.
Thermal Degradation Risk Lower risk if conducted at room temperature (maceration) but can be high if heat is applied (Soxhlet).[15] The choice of solvent and temperature is critical.[5]Lower risk for heat-sensitive compounds as it operates at a lower temperature than the compound's boiling point.[7][8] However, hydrolysis of esters can occur at high temperatures in the presence of water.[14]Steam distillation is generally preferred for thermally sensitive lactones.[6][7][8]
Selectivity Selectivity depends on the chosen solvent.[3][5] A specific solvent can be chosen to target lactones of a certain polarity.Highly selective for volatile and semi-volatile compounds that are immiscible with water.[16]Steam distillation offers inherent selectivity for volatile compounds, while solvent extraction's selectivity is tunable via solvent choice.

Experimental Protocols

General Protocol for Solvent Extraction of Lactones

This protocol describes a general procedure for the maceration-based solvent extraction of lactones from a plant matrix.

  • Preparation of Plant Material: The plant material (e.g., roots, leaves) is dried and ground into a fine powder to increase the surface area for extraction.

  • Solvent Selection: A suitable solvent is chosen based on the polarity of the target lactones. For example, a study on sesquiterpene lactones found water to be an effective solvent.[17][18] Methanol has been shown to be effective for diterpenoid lactones.[19]

  • Maceration: The powdered plant material is placed in a sealed container with the selected solvent at a specific solid-to-solvent ratio (e.g., 1:20).[5] The mixture is then agitated for a predetermined period (e.g., 17 hours) at a controlled temperature (e.g., 30°C).[17][18]

  • Filtration: The mixture is filtered to separate the liquid extract from the solid plant residue.

  • Solvent Evaporation: The solvent is removed from the extract, typically under reduced pressure using a rotary evaporator, to yield the crude lactone extract.

  • Purification: The crude extract may then be subjected to further purification steps, such as liquid-liquid extraction or chromatography, to isolate the pure lactones.[17][18]

General Protocol for Steam Distillation of Lactones

This protocol outlines the steps for extracting volatile lactones using steam distillation.

  • Preparation of Plant Material: Fresh or dried plant material is coarsely chopped or ground and placed into the distillation flask, ensuring it is not more than half full.[20]

  • Apparatus Setup: The steam distillation apparatus is assembled, consisting of a steam generator (or water in the distilling flask), a flask containing the plant material, a condenser, and a collection vessel.[20][21] A Claisen adapter is recommended to prevent foam and splashing from contaminating the distillate.[20]

  • Distillation: Steam is passed through the plant material. The steam, carrying the volatile lactones, then moves into the condenser. The distillation rate should be controlled to about one drop per second.[20]

  • Condensation and Collection: The condenser cools the steam and vaporized lactones, turning them back into a liquid which is collected in a receiving flask. The distillate will consist of an aqueous layer (hydrosol) and an oil layer containing the lactones.[22]

  • Separation: The lactone-rich oil layer is separated from the aqueous layer using a separatory funnel.[21] The aqueous layer may be extracted with an immiscible organic solvent (e.g., petroleum ether) to recover any dissolved lactones.[21]

  • Drying: The collected oil is dried using an anhydrous drying agent (e.g., anhydrous sodium sulfate) to remove any residual water.[21]

Visualizing the Workflows

The following diagrams illustrate the generalized workflows for both extraction methods.

SolventExtractionWorkflow A Plant Material Preparation (Drying, Grinding) B Maceration (Solvent Addition & Agitation) A->B C Filtration B->C D Solvent Evaporation (Rotary Evaporator) C->D Liquid Extract Solid Solid Residue C->Solid E Crude Lactone Extract D->E Solvent Recovered Solvent D->Solvent F Purification (Chromatography) E->F G Pure Lactones F->G

Caption: Workflow for Solvent Extraction of Natural Lactones.

SteamDistillationWorkflow A Plant Material Preparation (Chopping/Grinding) B Steam Distillation (Steam Injection) A->B C Condensation B->C Vapor Mixture D Collection of Distillate (Oil & Hydrosol) C->D E Phase Separation (Separatory Funnel) D->E F Drying (Anhydrous Agent) E->F Oil Layer Hydrosol Aqueous Layer (Hydrosol) E->Hydrosol G Pure Volatile Lactones F->G

Caption: Workflow for Steam Distillation of Natural Lactones.

Advantages and Disadvantages

Method Advantages Disadvantages
Solvent Extraction - High extraction efficiency and yield.[2][4]- Versatile and applicable to a wide range of lactones with varying polarities.[2][4]- Scalable for large-scale production.[2]- Use of potentially toxic and flammable organic solvents.[3]- Potential for solvent residue in the final product.[10]- Often requires additional purification steps.[12]- Can be costly due to solvent purchase and disposal.[4]
Steam Distillation - Avoids the use of organic solvents, yielding a "cleaner" extract.[9]- Ideal for extracting heat-sensitive compounds at lower temperatures.[6][7][8]- Relatively inexpensive equipment and setup.[9]- Can simultaneously extract and purify volatile compounds.[7]- Lower extraction yield compared to solvent methods.[10]- Only suitable for volatile and steam-stable compounds.[16]- High energy consumption to produce steam.[8]- Risk of hydrolytic degradation of some lactones.[14]

Conclusion

The choice between solvent extraction and steam distillation for isolating natural lactones depends primarily on the specific research or production goals.

Solvent extraction is the method of choice when the primary objective is to maximize the yield of a broad range of lactones, including those with low volatility. Its versatility in solvent selection allows for targeted extraction of specific compounds. However, researchers must consider the downstream costs and complexities associated with solvent removal and extract purification, as well as the environmental and safety implications of solvent use.

Steam distillation is superior when purity and the thermal integrity of volatile lactones are paramount. It is a "greener" alternative that eliminates the need for organic solvents.[9] This method is particularly well-suited for applications in the fragrance and aromatherapy industries where the aromatic profile of the extract is crucial. The trade-off is a potentially lower yield and its inapplicability to non-volatile lactones.

Ultimately, a preliminary analysis of the target lactones' properties, including their volatility, thermal stability, and polarity, will provide the best guidance for selecting the most appropriate and efficient extraction technique.

References

A Comparative Guide to the Odor Threshold of Gamma-Heptalactone and Related Lactones in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the odor threshold of gamma-heptalactone and other relevant lactones in various food matrices. Due to the limited availability of specific quantitative data for this compound, this document leverages available information on structurally similar lactones to provide a comprehensive overview for food science and flavor research applications.

Data Presentation: Odor Thresholds of Gamma-Lactones

The following table summarizes the sensory profiles and available odor detection thresholds for this compound and other common gamma-lactones found in food products. It is important to note that odor thresholds are highly dependent on the food matrix and the sensory methodology employed.

CompoundSensory ProfileFood MatrixOdor Detection Threshold (µg/L or ppb)
This compound Sweet, creamy, coconut-like, with nutty and caramel undertones.[1][2]Not specifiedData not available.[3]
gamma-Octalactone Sweet, creamy, coconut, fruity.[4]Red Wine (R-enantiomer)130[5][6]
Red Wine (S-enantiomer)70[5][6]
Not specifiedVery low, in the ppb range.[7]
gamma-Nonalactone Coconut, sweet, stone fruit.[2]Red Wine (R-enantiomer)285[5][6]
Red Wine (S-enantiomer)75[5][6]
Water30[8]
Wine (racemic mixture)30[2]
gamma-Decalactone Fruity, peach, creamy, sweet.Red Wine (R-enantiomer)30[5][6]
Red Wine (S-enantiomer)30[5][6]
gamma-Dodecalactone Fruity, peach-likeRed Wine (R-enantiomer)8[5][6]
Red Wine (S-enantiomer)11[5][6]

Note: The odor thresholds for gamma-octalactone, -nonalactone, -decalactone, and -dodecalactone in red wine were determined using the ASTM E679 method with a panel of 25 members.[5][6] The enantiomers of these lactones can exhibit different odor thresholds.[5][6]

Experimental Protocols: Determination of Odor Threshold

The following methodology is based on the ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits .[1][9][10] This method is a widely accepted standard for determining sensory thresholds.

1. Panelist Selection and Training:

  • A panel of at least 25 trained sensory assessors is recommended.[5][6]

  • Panelists should be screened for their ability to detect and describe the specific aroma compounds being tested.

  • Training sessions should be conducted to familiarize panelists with the sensory attributes of the target lactones and the testing procedure.

2. Sample Preparation:

  • A stock solution of the purified lactone is prepared in a suitable solvent (e.g., ethanol).

  • A series of ascending concentrations of the lactone is prepared in the desired food matrix (e.g., milk, juice, or a model system representing a baked good). The concentration steps are typically in a geometric progression (e.g., a factor of 2 or 3).

  • For each concentration level, a set of three samples is prepared: two are blanks (the food matrix without the added lactone), and one contains the lactone at that specific concentration. This is known as a 3-Alternative Forced Choice (3-AFC) test.[11][12]

3. Sensory Evaluation Procedure:

  • The three samples (two blanks and one spiked) at each concentration level are presented to the panelists in a randomized and blind-coded manner.

  • Panelists are instructed to sniff each sample and identify the one that is different from the other two.

  • The procedure starts with the lowest concentration and progresses to higher concentrations.

  • A "best-estimate threshold" (BET) is determined for each panelist, which is the geometric mean of the last concentration missed and the first concentration correctly identified.

4. Data Analysis:

  • The individual best-estimate thresholds (BETs) are collected from all panelists.

  • The group's best-estimate threshold is calculated as the geometric mean of the individual BETs.

  • Statistical analysis is performed to determine the significance of the results.

Mandatory Visualization: Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Data Analysis Phase panelist_selection Panelist Selection & Training stock_solution Stock Solution Preparation (Lactone in Solvent) matrix_prep Food Matrix Preparation (e.g., Milk, Juice) sample_series Preparation of Ascending Concentration Series (3-AFC) matrix_prep->sample_series presentation Randomized & Blind Presentation of Samples to Panelists sample_series->presentation evaluation Panelists Identify Odd Sample at Each Concentration Level presentation->evaluation individual_bet Determine Individual Best- Estimate Thresholds (BETs) evaluation->individual_bet group_bet Calculate Group Best-Estimate Threshold (Geometric Mean) individual_bet->group_bet stat_analysis Statistical Analysis group_bet->stat_analysis

Caption: Experimental workflow for odor threshold determination using the 3-AFC method.

This guide highlights the current knowledge on the odor threshold of this compound and related compounds. The lack of specific data for this compound underscores the need for further research to quantify its sensory impact in various food applications. The provided experimental protocol offers a standardized approach for conducting such validation studies.

References

Safety Operating Guide

Proper Disposal Procedures for gamma-Heptalactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, understanding the correct procedures for disposing of substances like gamma-heptalactone is essential not only for regulatory compliance but also for protecting personnel and the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring that safety and logistical considerations are thoroughly addressed.

Hazard Identification and Safety Data

Before handling or disposing of this compound, it is crucial to be aware of its properties and potential hazards. While some regulations may not classify this compound as a hazardous substance, other sources indicate that it can cause skin irritation.[1][2] Therefore, treating it with care and adhering to standard chemical safety protocols is imperative. Always consult the Safety Data Sheet (SDS) for the most detailed information.

Key Quantitative Data on this compound

For quick reference, the following table summarizes key toxicological and physical data for this compound.

PropertyValueSpeciesTest Type
LD50 (Oral) >5 g/kgRatAcute Toxicity
LD50 (Dermal) >5 g/kgRabbitAcute Toxicity
Specific Gravity 0.993 g/cm³N/APhysical

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.[1][3]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, appropriate personal protective equipment must be worn to prevent exposure.

  • Eye Protection : Wear chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[3]

  • Hand Protection : Chemically resistant gloves, such as neoprene, should be worn to prevent skin contact.[3][4][5]

  • Body Protection : A lab coat or other protective clothing is recommended to prevent skin exposure.[3][4]

  • Respiratory Protection : If working in an area with insufficient ventilation or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4]

Spill and Leak Management Protocol

In the event of a spill or leak, immediate and correct action is necessary to mitigate risks.

  • Ensure Proper Ventilation : Work in a well-ventilated area to avoid the inhalation of vapors.[4][5]

  • Contain the Spill : Prevent the spill from spreading and keep it away from drains and waterways.[4]

  • Absorb the Material : Use an inert absorbent material such as vermiculite, dry sand, or earth to soak up the spilled liquid.[3]

  • Collect the Waste : Carefully sweep or scoop the absorbed material into a suitable, closed container that is properly labeled for disposal.[5]

  • Decontaminate the Area : Clean the spill area thoroughly.

  • Dispose of as Hazardous Waste : The collected spill material and any cleaning materials should be treated as hazardous waste and disposed of accordingly.

Step-by-Step Disposal Procedures

The primary and most recommended method for the disposal of this compound is through a licensed professional waste disposal service. Disposing of chemical waste down the drain or in regular trash is generally not permitted unless explicitly approved by your institution's Environmental Health and Safety (EHS) department and local authorities.[6][7][8]

  • Waste Identification and Classification : Treat all chemical waste, including this compound, as hazardous unless confirmed otherwise by your EHS office.[9] Proper classification is the first step in ensuring compliant disposal.[6][10]

  • Waste Collection and Storage :

    • Collect waste this compound in a designated, leak-proof container that is compatible with the chemical. The original container is often the best choice.[7][9]

    • Store the waste container in a designated hazardous waste storage area that is secure and accessible only to trained personnel.[10]

    • Ensure containers are tightly sealed to prevent leaks or spills.[5]

  • Labeling Hazardous Waste :

    • Clearly label the waste container with the words "Hazardous Waste."[7]

    • The label must include the full chemical name ("this compound"), quantity, and date of generation. Do not use abbreviations.[7]

    • Include the name and contact information of the principal investigator or laboratory responsible for the waste.[7]

  • Arrange for Professional Disposal :

    • Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.[6][7]

    • Maintain all legal documentation, including waste consignment notes, for a minimum of three years as required by regulations.[6]

  • Disposal of Empty Containers :

    • A container that has held this compound should be treated as hazardous waste.[9]

    • If the substance is deemed an acute hazardous waste, the container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9]

    • After proper rinsing, deface or remove all chemical labels, and the container may then be disposed of as regular trash.[9]

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.

References

Essential Safety and Operational Guide for Handling γ-Heptalactone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of γ-Heptalactone (gamma-Heptalactone) in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this substance.

Physical and Chemical Properties

Understanding the basic properties of γ-Heptalactone is foundational to its safe handling.

PropertyValue
CAS Number 105-21-5[1]
Appearance Colorless, slightly oily liquid[2]
Boiling Point 61 - 62 °C (142 - 144 °F) at 3 hPa[1]
Flash Point 110 °C (230 °F) - closed cup[2]
Relative Density 0.996 - 1.004 at 25°C[2]
Solubility Soluble in 95% alcohol[2]
Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.[3] The following table summarizes the required PPE for handling γ-Heptalactone.

Body PartProtection TypeStandard/Specification
Eyes/Face Safety glasses with side-shields or chemical safety gogglesConforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US)[1][3]
Skin Chemically resistant gloves (e.g., rubber)Inspect gloves prior to use. Use proper removal technique.[1][2]
Body Laboratory coat. Impervious clothing for larger quantities.Clothing should be selected based on the concentration and quantity of the substance handled.[2][4]
Respiratory Required if ventilation is insufficient or exposure limits are exceeded.Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. A full-face supplied air respirator is necessary if it's the sole means of protection.[1][2]

Operational Protocols

Adherence to standardized procedures is critical for minimizing risks associated with γ-Heptalactone.

Handling and Storage Protocol

Safe Handling:

  • Ventilation: Always handle γ-Heptalactone in a well-ventilated area.[5] Good general ventilation is typically sufficient, but local exhaust ventilation may be necessary to control airborne contaminants.[4]

  • Avoid Contact: Prevent all direct contact with the substance. Avoid contact with skin and eyes and do not inhale vapor or mist.[1][2][4]

  • Hygiene Practices: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2] Do not eat, drink, or smoke in areas where the chemical is used.[5]

  • Fire Prevention: Keep away from heat, sparks, open flames, and other ignition sources.[4][6] Use non-sparking tools and take precautionary measures against static discharge.[5]

Storage Conditions:

  • Container: Store in the original, tightly closed container.[1][2][4] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1][2]

  • Location: Keep in a cool, dry, and well-ventilated place, away from light.[2][4]

  • Incompatibilities: Store away from strong oxidizing agents.[2]

Emergency Procedures Workflow

G Workflow: Emergency Response for γ-Heptalactone Exposure cluster_exposure Exposure Event cluster_first_aid Immediate First Aid cluster_medical Professional Medical Attention Exposure Exposure Occurs Skin_Contact Skin Contact: - Remove contaminated clothing. - Flush skin with water for 15 min. - Wash with soap and water. Exposure->Skin_Contact Identify Route Eye_Contact Eye Contact: - Immediately flush eyes with water for at least 15 minutes. - Occasionally lift eyelids. Exposure->Eye_Contact Identify Route Inhalation Inhalation: - Move person to fresh air. - If not breathing, give artificial respiration. Exposure->Inhalation Identify Route Ingestion Ingestion: - DO NOT induce vomiting. - Rinse mouth with water. - Drink 2-4 cups of milk or water if conscious. Exposure->Ingestion Identify Route Seek_Medical_Aid Seek Immediate Medical Attention (Consult a physician) Skin_Contact->Seek_Medical_Aid Eye_Contact->Seek_Medical_Aid Inhalation->Seek_Medical_Aid Ingestion->Seek_Medical_Aid Provide_SDS Provide Safety Data Sheet (SDS) to medical personnel Seek_Medical_Aid->Provide_SDS

Caption: Emergency first aid procedures following exposure to γ-Heptalactone.

Spill and Disposal Plan

Spill Containment and Cleanup:

  • Ensure Safety: Use personal protective equipment, including respiratory protection.[2] Ensure adequate ventilation and eliminate all ignition sources.[4][6]

  • Containment: Prevent the spill from spreading or entering drains.[1][2]

  • Absorption: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1][3]

  • Collection: Sweep or shovel the absorbed material into a suitable, closed container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly to remove any residual contamination.[6]

Waste Disposal Protocol:

  • Product Disposal: Dispose of γ-Heptalactone as hazardous waste.[1] This should be done through a licensed professional waste disposal service.[1] Do not dispose of it with household waste or allow it to enter the sewage system.[4]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]

  • Regulations: All disposal activities must be in accordance with local, state, and federal regulations.[6]

Safe Handling and Disposal Lifecycle

G Lifecycle for Safe Handling of γ-Heptalactone cluster_prep Preparation cluster_ops Operation cluster_contingency Contingency cluster_disposal Disposal Risk_Assessment 1. Conduct Risk Assessment PPE_Selection 2. Select & Inspect PPE Risk_Assessment->PPE_Selection Handling 3. Handle in Ventilated Area PPE_Selection->Handling Storage 4. Store in Cool, Dry, Sealed Container Handling->Storage Spill_Response 5a. Spill Response Protocol Handling->Spill_Response If Incident Occurs First_Aid 5b. First Aid Protocol Handling->First_Aid If Incident Occurs Storage->Handling Re-use Waste_Collection 6. Collect in Labeled, Closed Containers Storage->Waste_Collection End of Use Spill_Response->Waste_Collection First_Aid->Waste_Collection Professional_Disposal 7. Dispose via Licensed Service Waste_Collection->Professional_Disposal

Caption: Logical workflow for the complete handling lifecycle of γ-Heptalactone.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.